molecular formula C6H13NO8S B15546006 Glucosamine 3-sulfate

Glucosamine 3-sulfate

Katalognummer: B15546006
Molekulargewicht: 259.24 g/mol
InChI-Schlüssel: UZUBNIPDAIVWIE-IVMDWMLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glucosamine 3-sulfate is a useful research compound. Its molecular formula is C6H13NO8S and its molecular weight is 259.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C6H13NO8S

Molekulargewicht

259.24 g/mol

IUPAC-Name

[(3R,4R,5R,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate

InChI

InChI=1S/C6H13NO8S/c7-3-5(15-16(11,12)13)4(9)2(1-8)14-6(3)10/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6?/m1/s1

InChI-Schlüssel

UZUBNIPDAIVWIE-IVMDWMLBSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Final Step of Heparan Sulfate Maturation: A Technical Guide to Glucosamine 3-O-Sulfation in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biosynthesis of 3-O-Sulfated Glucosamine (B1671600) Residues within Heparan Sulfate (B86663).

This document provides a comprehensive overview of the mammalian biosynthetic pathway leading to the 3-O-sulfation of glucosamine, a critical and rare modification of heparan sulfate (HS) proteoglycans. This terminal modification generates specific structural motifs that mediate high-affinity interactions with a variety of proteins, thereby regulating numerous physiological and pathological processes, including blood coagulation, viral entry, and growth factor signaling.

Introduction: The Significance of a Rare Modification

Heparan sulfate chains are linear polysaccharides composed of repeating disaccharide units of uronic acid (glucuronic or iduronic acid) and glucosamine. These chains, attached to core proteins to form heparan sulfate proteoglycans (HSPGs), undergo extensive modifications within the Golgi apparatus. These modifications, including N-sulfation, 2-O-sulfation, and 6-O-sulfation, create a complex "sulfation code" that dictates the binding and regulation of various protein ligands.

The 3-O-sulfation of glucosamine (GlcN-3S) is the rarest of these modifications, yet it is of profound biological importance.[1] It is catalyzed by a family of heparan sulfate (glucosamine) 3-O-sulfotransferases (HS3STs). The addition of a sulfo group at this position creates unique binding sites for proteins that other sulfated motifs cannot, playing a pivotal role in cellular signaling and homeostasis.[2][3]

The Biosynthetic Pathway

The generation of a 3-O-sulfated glucosamine residue is not a standalone process but the culmination of the heparan sulfate biosynthetic pathway. The process can be divided into two main stages: the synthesis of the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), and the synthesis and subsequent modification of the heparan sulfate chain.

PAPS Biosynthesis: Fueling the Sulfation Reaction

All sulfotransferase enzymes, including the HS3ST family, utilize PAPS as the sole donor of the sulfonate group (SO₃⁻).[4][5] In mammals, PAPS is synthesized in the cytosol from inorganic sulfate (SO₄²⁻) and ATP by the bifunctional enzyme PAPS synthase (PAPSS).[6] This process involves two sequential enzymatic activities housed in a single polypeptide.[6][7]

  • ATP Sulfurylase Activity: ATP and inorganic sulfate are converted to adenosine-5'-phosphosulfate (B1198388) (APS) and pyrophosphate (PPi).

  • APS Kinase Activity: APS is then phosphorylated by another molecule of ATP to yield PAPS and ADP.

The availability of PAPS is a rate-limiting factor for all cellular sulfation reactions.[7]

cluster_0 PAPS Synthase (PAPSS) ATP1 ATP ATPS ATP Sulfurylase Domain ATP1->ATPS SO4 Inorganic Sulfate (SO₄²⁻) SO4->ATPS APS APS APSK APS Kinase Domain APS->APSK PPi PPi ATP2 ATP ATP2->APSK PAPS PAPS ADP ADP ATPS->APS ATPS->PPi APSK->PAPS APSK->ADP

Caption: The two-step enzymatic synthesis of the universal sulfate donor PAPS.
Heparan Sulfate Chain Synthesis and Modification

The biosynthesis of the HS chain occurs in the Golgi apparatus.[8][9] It begins with the formation of a tetrasaccharide linker on a serine residue of a core protein, followed by the polymerization of alternating glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc) units. This nascent chain then undergoes a series of enzymatic modifications:

  • N-deacetylation/N-sulfation: A portion of GlcNAc residues are N-deacetylated and subsequently N-sulfated by N-deacetylase/N-sulfotransferases (NDSTs). This is a crucial first step, as most subsequent modifying enzymes recognize N-sulfated domains.[10]

  • Epimerization: Some GlcA residues are converted to their C5 epimer, iduronic acid (IdoA), by C5-epimerase.

  • 2-O-Sulfation: IdoA and some GlcA residues are sulfated at the 2-hydroxyl position by HS 2-O-sulfotransferase (HS2ST).

  • 6-O-Sulfation: Glucosamine residues can be sulfated at the 6-hydroxyl position by HS 6-O-sulfotransferases (HS6STs).

  • 3-O-Sulfation: In the final and most specific modification step, one of the seven HS3ST isoforms transfers a sulfo group from PAPS to the 3-hydroxyl position of a specific glucosamine residue within the maturing HS chain.[1][4]

cluster_0 HS Biosynthesis & Modification in the Golgi Core Core Protein Linker Linker Tetrasaccharide Core->Linker ER/Golgi Polymer [GlcA-GlcNAc]n Polymerization Linker->Polymer NDST N-Deacetylation N-Sulfation (NDSTs) Polymer->NDST Epi C5-Epimerization (GlcA → IdoA) NDST->Epi O_Sulf 2-O & 6-O-Sulfation (HS2ST, HS6STs) Epi->O_Sulf HS3ST 3-O-Sulfation (HS3STs) O_Sulf->HS3ST Final Mature 3-O-Sulfated Heparan Sulfate HS3ST->Final PAPS PAPS PAPS->HS3ST Sulfate Donor

Caption: Sequential modification of the heparan sulfate chain in the Golgi.

Quantitative Data

Quantitative analysis of the glucosamine 3-O-sulfation pathway is challenging due to the complexity of the HS polymer and the low abundance of the 3-O-sulfated motif. However, kinetic data for the enzymes producing the PAPS donor and affinity data for one of the key HS3ST enzymes are available.

Table 1: Kinetic and Concentration Data for PAPS Biosynthesis and Utilization
ParameterEnzyme/MoleculeValueOrganism/SystemNotes
PAPS Synthase 1 (ATP Sulfurylase Domain)
Km (MgATP)PAPSS10.15 mMRecombinant Human[4]
Km (Sulfate)PAPSS10.16 mMRecombinant Human[4]
Ki (APS)PAPSS118 nMRecombinant HumanPotent product inhibition.[4]
PAPS Synthase 1 (APS Kinase Domain)
Km (APS)PAPSS14.2 µMRecombinant Human[4]
Km (MgATP)PAPSS10.14 mMRecombinant Human[4]
Optimal [APS]PAPSS115 µMRecombinant HumanExhibits substrate inhibition above this concentration.[7]
HS3ST-1 Substrate Binding
Kᴅ (HS)HS3ST-12.79 µMMouseMeasured by Surface Plasmon Resonance (SPR).[2][11]
Metabolite Concentrations
Steady-State [APS]Intracellular1.6 - 60 µMHuman (modeled)Concentration can increase with excess sulfate.[7][12]
[PAPS]Intracellular5 - 50 µMVarious Human TissuesConcentrations vary by tissue type.[13]

Signaling Pathways and Regulation

The expression and activity of HS3ST enzymes are tightly regulated, ensuring that specific 3-O-sulfated HS structures are generated in a precise temporal and spatial manner. Key regulatory inputs include inflammatory signals and growth factor pathways.

Inflammatory Regulation via NF-κB

In human monocytes, inflammatory stimuli such as lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α) have been shown to markedly upregulate the expression of HS3ST3B. This induction is rapid and primarily dependent on the activation of the NF-κB and JNK signaling pathways, indicating that HS3ST3B behaves as a primary response gene in inflammation.[14]

cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Releases Nucleus NFkB->Nucleus Translocates HS3ST3B HS3ST3B Gene Transcription NFkB_nuc NF-κB NFkB_nuc->HS3ST3B Induces

Caption: NF-κB pathway inducing HS3ST3B expression upon LPS stimulation.
Growth Factor Regulation via FGF Signaling

Fibroblast Growth Factor (FGF) signaling is critically dependent on HS as a co-receptor. The specific sulfation patterns of HS determine the formation of the ternary FGF-FGFR-HS signaling complex.[12][15] Studies have shown that FGF10/FGFR2b signaling can directly regulate the expression of Hs3st enzymes.[1] This creates a feedback loop where FGF signaling not only depends on specific HS structures but can also induce the enzymes that create those very structures, thereby amplifying the cellular response.[1] The downstream effects are mediated through pathways such as RAS-MAPK and PI3K-AKT.[12][16]

FGF FGF10 Complex FGF-FGFR-HS Ternary Complex FGF->Complex HS 3-O-S-HS HS->Complex FGFR FGFR2b FGFR->Complex PI3K PI3K/AKT Pathway Complex->PI3K Activates MAPK RAS/MAPK Pathway Complex->MAPK Activates Prolif Cellular Responses (e.g., Proliferation) PI3K->Prolif HS3ST_exp ↑ Hs3st Expression PI3K->HS3ST_exp Feedback MAPK->Prolif MAPK->HS3ST_exp Feedback HS3ST_exp->HS Synthesizes

Caption: FGF signaling is modulated by and regulates HS3ST expression.

Experimental Protocols

Protocol: Assay for HS3ST Activity using [³⁵S]PAPS

This protocol describes a common method for measuring the activity of HS3ST enzymes by quantifying the transfer of a radiolabeled sulfate group from [³⁵S]PAPS to a heparan sulfate acceptor substrate.[4][17]

Materials:

  • Recombinant HS3ST enzyme

  • Acceptor substrate: N-sulfated heparan sulfate or a specific oligosaccharide

  • [³⁵S]PAPS (specific activity > 1000 Ci/mmol)

  • Assay Buffer: 50 mM MES, pH 6.5, 10 mM MnCl₂, 0.5% Triton X-100

  • Protamine Chloride solution

  • Stop Solution: 95% ethanol (B145695) / 1.3% potassium acetate

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (total volume 50 µL):

    • 25 µL Assay Buffer (2x concentrate)

    • 5 µL Acceptor Substrate (e.g., 1 mg/mL)

    • 5 µL Protamine Chloride (e.g., 1.5 mg/mL)

    • 1-10 µL Recombinant HS3ST enzyme (diluted in assay buffer)

    • Make up to 45 µL with nuclease-free water.

  • Initiation: Start the reaction by adding 5 µL of [³⁵S]PAPS (e.g., 50 pmol, ~5 x 10⁵ cpm).

  • Incubation: Incubate at 37°C for 20-60 minutes. The time should be within the linear range of the enzyme activity.

  • Termination: Stop the reaction by heating at 100°C for 2 minutes.

  • Precipitation: Add 125 µL of cold Stop Solution to precipitate the sulfated polysaccharide. Incubate at -20°C for 30 minutes.

  • Separation: Centrifuge at 12,000 x g for 20 minutes at 4°C. Carefully discard the supernatant, which contains the unreacted [³⁵S]PAPS.

  • Washing: Wash the pellet with 200 µL of 70% ethanol and centrifuge again. Discard the supernatant. Air dry the pellet.

  • Quantification: Resuspend the pellet in 50 µL of water. Add 3 mL of scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.

cluster_0 HS3ST Activity Assay Workflow A 1. Prepare Reaction Mix (Enzyme + HS Substrate) B 2. Add [³⁵S]PAPS & Incubate at 37°C A->B C 3. Stop Reaction (Heat Inactivation) B->C D 4. Ethanol Precipitation of Polysaccharide C->D E 5. Centrifuge & Wash (Remove free [³⁵S]PAPS) D->E F 6. Quantify Radioactivity in Pellet E->F

Caption: Workflow for a radiolabeled HS3ST enzymatic activity assay.
Protocol: Analysis of 3-O-Sulfated Disaccharides by LC-MS/MS

This method allows for the sensitive and quantitative analysis of the specific 3-O-sulfated disaccharides produced after enzymatic digestion of a purified heparan sulfate sample.[3][18][19]

Materials:

  • Purified heparan sulfate from cells or tissue

  • Heparin lyases I, II, and III

  • Digestion Buffer: 100 mM sodium acetate, 10 mM calcium acetate, pH 7.0

  • LC-MS/MS system with a porous graphitic carbon (PGC) or similar column

  • Isotopically labeled (e.g., ¹³C) 3-O-sulfated oligosaccharide standards for absolute quantification (optional but recommended).[2][3]

Procedure:

  • Sample Preparation: Purify heparan sulfate from the biological source using anion-exchange chromatography.

  • Enzymatic Digestion:

    • To 10-50 µg of purified HS in a microcentrifuge tube, add a mixture of heparin lyases I, II, and III (e.g., 10 mU each) in Digestion Buffer.

    • Incubate at 37°C for 12-16 hours to ensure complete depolymerization into disaccharides.

  • Sample Cleanup: Centrifuge the digest through a 3 kDa molecular weight cutoff filter to remove the enzymes. Collect the filtrate containing the disaccharides.

  • LC-MS/MS Analysis:

    • Inject the disaccharide sample onto the LC-MS/MS system.

    • Separate the disaccharides using a suitable gradient (e.g., acetonitrile (B52724) in ammonium (B1175870) bicarbonate buffer).

    • Detect and quantify the specific 3-O-sulfated disaccharide ions using Multiple Reaction Monitoring (MRM) mode, based on their specific parent and fragment ion masses.

  • Quantification: Determine the amount of each 3-O-sulfated disaccharide by comparing its peak area to that of a known amount of the corresponding isotopically labeled internal standard.[3]

Conclusion

The 3-O-sulfation of glucosamine within heparan sulfate is a highly specific, tightly regulated biosynthetic event with significant consequences for cell biology. The HS3ST enzyme family acts as a critical control point, creating unique molecular recognition sites that cannot be formed by other sulfotransferases. Understanding the kinetics, regulation, and downstream effects of this pathway is essential for researchers in glycobiology and professionals developing therapeutics for diseases involving aberrant cell signaling, from cancer to viral infections and inflammatory disorders. The protocols and data presented in this guide provide a foundational resource for the continued investigation of this fascinating and important biosynthetic pathway.

References

The Pivotal Role of 3-O-Sulfotransferases in the Synthesis of Glucosamine 3-Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise sulfation of monosaccharide units within complex carbohydrates is a critical determinant of their biological function. Among these modifications, the 3-O-sulfation of glucosamine (B1671600) residues within heparan sulfate (B86663) (HS) chains stands out as a rare but functionally significant modification. This process, catalyzed by a family of enzymes known as heparan sulfate 3-O-sulfotransferases (3-OSTs), introduces a sulfate group at the 3-hydroxyl position of a glucosamine unit. The resulting "Glucosamine 3-Sulfate" moiety is a key structural component of binding sites for a variety of proteins, thereby modulating critical physiological and pathological processes, including blood coagulation, viral entry, and cell signaling.

This technical guide provides an in-depth exploration of the role of 3-O-sulfotransferases in the synthesis of this compound within the context of heparan sulfate biosynthesis. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical pathways and workflows. While 3-OSTs act on glucosamine residues within a polysaccharide chain, the principles of their function and the methods to study them are central to understanding and potentially harnessing the therapeutic potential of 3-O-sulfated glucosamine.

The Family of 3-O-Sulfotransferases (3-OSTs)

The 3-O-sulfation of glucosamine is the final and rate-limiting step in the biosynthesis of certain functional domains of heparan sulfate.[1] This crucial modification is carried out by a family of seven known 3-O-sulfotransferase isoforms in humans (3-OST-1, -2, -3A, -3B, -4, -5, -6, and -7), each exhibiting distinct substrate specificities.[2][3] This isoform-specific sulfation pattern generates a diverse array of 3-O-sulfated HS structures with unique biological activities.[3] For instance, 3-OST-1 is primarily responsible for generating the antithrombin-binding site in heparin, bestowing it with its well-known anticoagulant properties.[4] In contrast, HS modified by 3-OST-3 can serve as an entry receptor for herpes simplex virus type 1 (HSV-1).[5]

The substrate specificity of each 3-OST isoform is determined by the surrounding saccharide sequence of the target glucosamine residue within the heparan sulfate chain.[2] These enzymes recognize and act upon specific patterns of sulfation and uronic acid epimerization in the vicinity of the glucosamine unit to be sulfated. This exquisite specificity allows for the precise generation of functionally distinct heparan sulfate domains within the cellular environment.

Quantitative Data on 3-O-Sulfotransferase Activity

The enzymatic activity of 3-O-sulfotransferases can be quantified by determining their kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax). These parameters provide valuable insights into the enzyme's affinity for its substrates and its catalytic efficiency. The following tables summarize available quantitative data for human 3-O-sulfotransferase-1 (3-OST-1).

SubstrateApparent KmVmaxEnzyme SourceReference
Heparan Sulfate (HS)4.3 µM18 pmol sulfate/min/pmol enzymeRecombinant Human 3-OST-1 (E. coli)[6]
3'-phosphoadenosine-5'-phosphosulfate (PAPS)38.6 µM21 pmol sulfate/min/pmol enzymeRecombinant Human 3-OST-1 (E. coli)[6]
Heparan Sulfate2.79 µM (KD)Not ReportedRecombinant Human 3-OST-1[7]

Table 1: Kinetic Parameters of Human 3-O-Sulfotransferase-1 (3-OST-1)

Note: Data for other 3-OST isoforms are less readily available in the public domain and represent a key area for future research.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Human 3-O-Sulfotransferase-1 (3-OST-1) in E. coli

This protocol is adapted from established methods for the production of active, soluble 3-OST-1.[6]

1. Gene Cloning and Expression Vector Construction:

  • The coding sequence for human 3-OST-1 is amplified by PCR and cloned into a suitable bacterial expression vector, such as pGEX or pET, which allows for the expression of a fusion protein with a purification tag (e.g., GST or His-tag).

2. Expression in E. coli:

  • The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
  • A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C.
  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • The culture is then incubated for a further 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to enhance the yield of soluble protein.

3. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation.
  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors).
  • Cells are lysed by sonication on ice.
  • The lysate is centrifuged to pellet cell debris.
  • The supernatant containing the soluble fusion protein is collected and applied to an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose (B213101) for His-tagged proteins).
  • The column is washed extensively with wash buffer to remove non-specifically bound proteins.
  • The recombinant 3-OST-1 is eluted from the column using an appropriate elution buffer (e.g., containing reduced glutathione (B108866) for GST-tags or imidazole (B134444) for His-tags).
  • The purity of the eluted protein is assessed by SDS-PAGE.

Protocol 2: Radiochemical Assay for 3-O-Sulfotransferase Activity

This assay measures the transfer of a radiolabeled sulfate group from [35S]PAPS to a heparan sulfate substrate.[6]

1. Reaction Mixture Preparation:

  • Prepare a reaction mixture containing the following components in a final volume of 50 µL:
  • 50 mM MES buffer, pH 7.0
  • 10 mM MnCl2
  • 5 mM MgCl2
  • 1% Triton X-100
  • 10 µg of heparan sulfate (from bovine kidney)
  • [35S]PAPS (approximately 5 x 105 cpm)
  • Purified recombinant 3-OST-1 (10-100 ng)

2. Enzymatic Reaction:

  • Initiate the reaction by adding the enzyme to the reaction mixture.
  • Incubate the reaction at 37°C for 60 minutes.

3. Reaction Quenching and Product Separation:

  • Stop the reaction by adding 100 µL of 6 M urea (B33335) containing 100 mM EDTA.
  • Separate the [35S]-labeled heparan sulfate product from the unreacted [35S]PAPS using DEAE-Sepharose chromatography.
  • Elute the labeled heparan sulfate and quantify the incorporated radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the amount of sulfate transferred based on the specific activity of the [35S]PAPS.
  • To determine kinetic parameters, perform the assay with varying concentrations of heparan sulfate and PAPS.

Signaling Pathways and Experimental Workflows

Heparan Sulfate Biosynthesis Pathway

The synthesis of heparan sulfate is a complex, multi-step process that occurs in the Golgi apparatus. It involves the sequential action of various glycosyltransferases, an epimerase, and several sulfotransferases, including the 3-O-sulfotransferases.

Heparan Sulfate Biosynthesis Proteoglycan Proteoglycan Core Protein Linker Linker Tetrasaccharide (Xyl-Gal-Gal-GlcA) Proteoglycan->Linker Glycosyltransferases Polymerization Chain Polymerization (EXT1/EXT2) Linker->Polymerization Heparosan Heparosan Chain (-GlcNAc-GlcA-)n Polymerization->Heparosan NDST N-deacetylation/ N-sulfation (NDSTs) Heparosan->NDST Epimerization C5 Epimerization (GLCE) NDST->Epimerization OST2 2-O-Sulfation (HS2ST) Epimerization->OST2 OST6 6-O-Sulfation (HS6STs) OST2->OST6 OST3 3-O-Sulfation (HS3STs) OST6->OST3 MatureHS Mature Heparan Sulfate OST3->MatureHS

Caption: Heparan Sulfate Biosynthesis Pathway.

Chemoenzymatic Synthesis of 3-O-Sulfated Oligosaccharides

The controlled synthesis of structurally defined 3-O-sulfated oligosaccharides is often achieved through a chemoenzymatic approach, which combines the flexibility of chemical synthesis with the specificity of enzymatic reactions.[2]

Chemoenzymatic Synthesis Start Chemically Synthesized Backbone Oligosaccharide Enzyme1 Enzymatic Modification 1 (e.g., N-Sulfation with NDST) Start->Enzyme1 Intermediate1 Intermediate Oligosaccharide Enzyme1->Intermediate1 Enzyme2 Enzymatic Modification 2 (e.g., 2-O-Sulfation with HS2ST) Intermediate1->Enzyme2 Intermediate2 Intermediate Oligosaccharide Enzyme2->Intermediate2 Enzyme3 3-O-Sulfation with recombinant 3-OST Intermediate2->Enzyme3 FinalProduct Defined 3-O-Sulfated Oligosaccharide Enzyme3->FinalProduct Purification Purification & Analysis (HPLC, MS, NMR) FinalProduct->Purification

References

Unveiling Glucosamine 3-Sulfate: A Technical Guide to its Discovery and Isolation from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600) 3-sulfate is a rare but biologically significant monosaccharide, a critical structural component of the glycosaminoglycan heparan sulfate (B86663). Its discovery was a pivotal moment in understanding the structure-function relationship of heparin and heparan sulfate, particularly in the context of blood coagulation. This technical guide provides an in-depth overview of the discovery and isolation of glucosamine 3-sulfate from natural sources, detailing the experimental protocols and quantitative data for researchers in glycobiology and drug development.

The 3-O-sulfation of glucosamine is a key modification that confers specific biological activities, most notably high-affinity binding to antithrombin, the primary inhibitor of thrombin and other coagulation proteases. This interaction is the basis for the anticoagulant activity of the widely used drug, heparin. Beyond its role in hemostasis, this compound is implicated in various other physiological and pathological processes, making its study essential for the development of novel therapeutics.

Discovery and Key Natural Sources

The discovery of the 3-O-sulfated glucosamine residue as a crucial element for the anticoagulant activity of heparin was a landmark achievement by Ulf Lindahl and his colleagues in the early 1980s.[1] Their work demonstrated that this specific sulfation pattern was a unique feature of the antithrombin-binding site within the heparin polysaccharide.[2][3][4]

While present in mammalian heparan sulfate, this compound is found in relatively low abundance. A significantly richer natural source was identified in the heparin-like polysaccharide isolated from the marine clam, Anomalocardia brasiliana. This finding provided a valuable resource for the structural and functional characterization of this unique monosaccharide.

Quantitative Data

The abundance of 3-O-sulfated glucosamine varies considerably depending on the natural source. The following table summarizes the reported quantitative data.

Natural SourceOrganism/TissueAbundance of this compoundReference(s)
Heparin-like substanceAnomalocardia brasiliana (clam)High concentrationNot specified
Heparan SulfateMammalian TissuesLow abundanceNot specified

Experimental Protocols

The isolation of this compound from natural sources is a multi-step process that begins with the extraction and purification of the parent glycosaminoglycan (heparan sulfate or heparin), followed by its complete hydrolysis into constituent monosaccharides, and finally, the chromatographic separation and purification of the target molecule.

Isolation of Heparan Sulfate/Heparin from Natural Sources

This protocol outlines the general procedure for isolating glycosaminoglycans from biological tissues.

Materials:

  • Tissue source (e.g., Anomalocardia brasiliana, mammalian lung, etc.)

  • Protease (e.g., papain, pronase)

  • Anion-exchange chromatography resin (e.g., DEAE-Sephacel)

  • Sodium chloride (NaCl)

  • Ethanol

  • Dialysis tubing

Procedure:

  • Tissue Homogenization and Proteolysis: The tissue is homogenized and subjected to exhaustive proteolytic digestion to remove proteins. This is typically carried out at an elevated temperature (e.g., 60-65°C) in a buffered solution containing the protease.

  • Anion-Exchange Chromatography: The resulting digest is applied to an anion-exchange column. Glycosaminoglycans, being highly negatively charged, bind to the resin.

  • Elution: The bound glycosaminoglycans are eluted using a salt gradient (e.g., 0.5 M to 2.0 M NaCl).

  • Precipitation and Dialysis: The eluted fractions containing the glycosaminoglycans are pooled, and the polysaccharides are precipitated with ethanol. The precipitate is then redissolved and extensively dialyzed against deionized water to remove salts and other small molecules.

  • Lyophilization: The purified heparan sulfate/heparin is obtained by lyophilization.

Complete Acid Hydrolysis of Heparan Sulfate/Heparin

This protocol describes the complete depolymerization of the purified polysaccharide into its constituent monosaccharides.

Materials:

  • Purified heparan sulfate or heparin

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

  • Heating block or oven

Procedure:

  • Hydrolysis: The lyophilized polysaccharide is dissolved in a strong acid (e.g., 2 M HCl or 4 M TFA).

  • Incubation: The solution is heated at 100°C for a defined period (typically 4-6 hours) to ensure complete hydrolysis of all glycosidic linkages.

  • Acid Removal: The acid is removed by repeated evaporation under a stream of nitrogen or by lyophilization.

Isolation and Purification of this compound

This protocol details the separation of the monosaccharide mixture obtained from hydrolysis to isolate pure this compound.

Materials:

  • Hydrolyzed monosaccharide mixture

  • Preparative ion-exchange chromatography system

  • Appropriate ion-exchange resin (e.g., a strong anion exchanger)

  • Elution buffers (e.g., a salt gradient of NaCl or a volatile buffer like ammonium (B1175870) acetate (B1210297) for subsequent mass spectrometry)

Procedure:

  • Chromatographic Separation: The hydrolyzed monosaccharide mixture is dissolved in the starting buffer and loaded onto a preparative ion-exchange column.

  • Gradient Elution: The monosaccharides are separated based on their charge, with more highly sulfated species binding more tightly to the resin. A salt gradient is used to elute the bound monosaccharides.

  • Fraction Collection: Fractions are collected and analyzed for the presence of this compound.

  • Desalting: Fractions containing the purified this compound are pooled and desalted, for example, by size-exclusion chromatography or dialysis if the elution buffer is non-volatile.

  • Lyophilization: The final purified this compound is obtained by lyophilization.

Characterization Techniques

The identity and purity of the isolated this compound are confirmed using a combination of advanced analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used for both analytical and preparative separation of the monosaccharides.

  • Mass Spectrometry (MS): Provides accurate mass determination and fragmentation patterns for structural confirmation.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, including the position of the sulfate group.[5]

Visualizations

Heparan Sulfate Biosynthesis Pathway

The following diagram illustrates the key enzymatic steps in the biosynthesis of heparan sulfate, highlighting the final and critical 3-O-sulfation step.

HeparanSulfate_Biosynthesis Polymerization Chain Polymerization (EXT1/EXT2) NDST N-deacetylation/ N-sulfation (NDSTs) Polymerization->NDST Epimerization C5-epimerization (GLCE) NDST->Epimerization O2ST 2-O-sulfation (HS2ST1) Epimerization->O2ST O6ST 6-O-sulfation (HS6STs) O2ST->O6ST O3ST 3-O-sulfation (HS3STs) O6ST->O3ST MatureHS Mature Heparan Sulfate with 3-O-sulfated Glucosamine O3ST->MatureHS

Caption: Heparan Sulfate Biosynthesis Pathway.

Experimental Workflow for the Isolation of this compound

This diagram outlines the logical flow of the experimental procedures for isolating this compound from a natural source.

Isolation_Workflow Start Natural Source (e.g., Anomalocardia brasiliana) Proteolysis Homogenization & Proteolytic Digestion Start->Proteolysis AnionExchange1 Anion-Exchange Chromatography Proteolysis->AnionExchange1 PurifiedHS Purified Heparan Sulfate/ Heparin AnionExchange1->PurifiedHS Hydrolysis Complete Acid Hydrolysis PurifiedHS->Hydrolysis MonosaccharideMix Monosaccharide Mixture Hydrolysis->MonosaccharideMix AnionExchange2 Preparative Ion-Exchange Chromatography MonosaccharideMix->AnionExchange2 PurifiedG3S Purified Glucosamine 3-Sulfate AnionExchange2->PurifiedG3S Characterization Structural Characterization (HPLC, MS, NMR) PurifiedG3S->Characterization End Isolated this compound Characterization->End

Caption: Isolation Workflow for this compound.

References

The Biological Significance of 3-O-Sulfation of Glucosamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-O-sulfation of glucosamine (B1671600), a rare but critically important post-translational modification within heparan sulfate (B86663) (HS) chains, plays a pivotal role in a diverse range of biological processes. This modification, catalyzed by a family of seven heparan sulfate 3-O-sulfotransferases (HS3STs), creates unique binding sites for a variety of proteins, thereby modulating their activity and downstream signaling pathways. This technical guide provides an in-depth exploration of the biological significance of 3-O-sulfated glucosamine, its role in health and disease, and the experimental methodologies used for its characterization. We delve into its involvement in cancer progression, viral pathogenesis, neurodegenerative disorders, and coagulation, presenting key quantitative data and detailed experimental protocols. Furthermore, this guide offers visual representations of the underlying molecular mechanisms through detailed signaling pathway and workflow diagrams.

Introduction to 3-O-Sulfation of Glucosamine

Heparan sulfate proteoglycans (HSPGs) are ubiquitously present on the cell surface and in the extracellular matrix, where they interact with a wide array of signaling molecules to regulate cellular behavior. The function of HSPGs is largely dictated by the specific sulfation patterns of their constituent heparan sulfate (HS) chains. Among these, the 3-O-sulfation of glucosamine residues is a terminal and rare modification, yet it confers a high degree of specificity to protein-HS interactions.[1]

The enzymes responsible for this modification are the heparan sulfate 3-O-sulfotransferases (HS3STs). In humans, there are seven known HS3ST isoforms (HS3ST1, HS3ST2, HS3ST3A, HS3ST3B, HS3ST4, HS3ST5, and HS3ST6), each with distinct substrate specificities and tissue expression patterns.[2] This enzymatic diversity allows for the generation of a wide range of unique 3-O-sulfated HS structures, each with specific biological functions.

Biological Roles of 3-O-Sulfated Glucosamine

The presence of a 3-O-sulfate group on a glucosamine residue within a specific oligosaccharide sequence can dramatically alter its binding affinity for various proteins, thereby influencing a multitude of physiological and pathological processes.

Role in Cancer

The expression of HS3STs is frequently dysregulated in various cancers, with implications for tumor growth, angiogenesis, and metastasis.[3][4] 3-O-sulfated HS can modulate the activity of key signaling molecules in the tumor microenvironment.

  • Growth Factor Signaling: 3-O-sulfated HS has been shown to enhance the binding of vascular endothelial growth factor (VEGF) to its co-receptor Neuropilin-1 (NRP1), promoting angiogenesis.[5][6] Additionally, HS3ST3B has been implicated in regulating transforming growth factor-beta (TGF-β)-mediated epithelial-mesenchymal transition (EMT) in non-small cell lung cancer.[4]

  • Tumor Progression: Depending on the cancer type and the specific HS3ST isoform, 3-O-sulfation can have either tumor-promoting or suppressing effects. For instance, while some studies report the epigenetic silencing of HS3ST2 in several cancers, suggesting a tumor-suppressive role, others have shown that HS3ST2, HS3ST3A, HS3ST3B, and HS3ST4 can act as tumor promoters.[3]

Role in Viral Entry

One of the most well-characterized roles of 3-O-sulfated HS is its function as an entry receptor for certain viruses, most notably Herpes Simplex Virus-1 (HSV-1).[7]

  • HSV-1 Entry: The viral envelope glycoprotein (B1211001) D (gD) of HSV-1 specifically recognizes and binds to 3-O-sulfated HS on the host cell surface, a critical step for viral entry.[8][9] All HS3ST isoforms, with the exception of HS3ST1, can generate the specific 3-O-sulfated HS structures that mediate HSV-1 entry.[7]

Role in Neurodegenerative Diseases

Emerging evidence points to a significant role for 3-O-sulfation in the pathology of Alzheimer's disease (AD).

  • Tau Pathology: 3-O-sulfated HS has been shown to bind with high affinity to the tau protein, promoting its aggregation and cellular uptake, which are key events in the progression of AD.[10][11] The affinity of aggregated tau for HS containing a 3-O-sulfation is significantly higher than for HS lacking this modification.[7][12] The expression of HS3ST1, HS3ST2, and HS3ST4 has been found to be elevated in the brains of AD patients.[11][13]

Role in Coagulation

The anticoagulant activity of heparin and heparan sulfate is critically dependent on a specific pentasaccharide sequence containing a 3-O-sulfated glucosamine residue.

  • Antithrombin III Activation: This specific 3-O-sulfated pentasaccharide binds to and activates antithrombin III (ATIII), a key inhibitor of coagulation proteases.[14][15][16] The HS3ST1 and HS3ST5 isoforms are primarily responsible for generating this anticoagulant HS.[14]

Quantitative Data

The following tables summarize key quantitative data related to the biological significance of 3-O-sulfation of glucosamine.

Table 1: Binding Affinities of Tau to Heparan Sulfate Oligosaccharides

LigandBinding Affinity (Kd)Reference
Aggregated Tau PFFs to non-3-O-sulfated HS 12-mer168.4 nM[7][12]
Aggregated Tau PFFs to 3-O-sulfated HS 12-mer36.9 nM[7][12]
Full-length Tau to 3-O-sulfated HS0.02 µM[4]

Table 2: Anticoagulant Activity of 3-O-Sulfated Heparan Sulfate

CompoundAnti-Factor Xa Activity (IC50)Reference
Fondaparinux (synthetic pentasaccharide)14.7 ng/mL[10]
Synthetic 3-O-sulfated octasaccharide (HSoligo 9)22.5 ng/mL[10]
Anticoagulant HS from human follicular fluid167 IU/mg (specific activity)[14][16]

Table 3: Inhibition of HSV-1 Entry by Sulfated Polysaccharides

Inhibitor50% Inhibitory Concentration (IC50)Reference
N,O-sulfated K5 polysaccharide (vs. HSV-1)48 ± 27 nM[11]
N,O-sulfated K5 polysaccharide (vs. HSV-2)3 ± 0.05 nM[11]
3-O-sulfated octasaccharideSignificant inhibition at ≥40 µM[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the 3-O-sulfation of glucosamine.

LC-MS/MS Analysis of 3-O-Sulfated Heparan Sulfate

Objective: To quantify the abundance of specific 3-O-sulfated disaccharides and oligosaccharides in a biological sample.

Principle: Heparan sulfate is enzymatically digested into smaller oligosaccharides and disaccharides, which are then separated by liquid chromatography and detected and quantified by tandem mass spectrometry. The use of isotopically labeled internal standards allows for accurate quantification.[17][18]

Protocol:

  • HS Extraction: Extract heparan sulfate from tissues or cells using a suitable method, such as anion exchange chromatography.

  • Enzymatic Digestion:

    • Digest the purified HS with a cocktail of heparin lyases (I, II, and III) to completion. This will generate a mixture of unsaturated disaccharides and some resistant oligosaccharides.

    • Incubate the sample with the enzymes in a suitable buffer (e.g., 100 mM sodium acetate (B1210297), 2 mM calcium acetate, pH 7.0) at 37°C for 12-16 hours.

  • Derivatization (Optional but Recommended for Sensitivity):

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: A C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.7 µm, 4.6 x 50 mm).[17]

      • Mobile Phase A: 50 mM ammonium (B1175870) acetate in water.[17]

      • Mobile Phase B: Methanol.[17]

      • Gradient: A suitable gradient from low to high organic phase to separate the different sulfated species. For example, 5-45% B over 10 minutes.[17]

      • Flow Rate: 0.3 mL/min.[17]

    • Mass Spectrometry:

      • Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

      • Optimize the precursor and product ion transitions for each specific 3-O-sulfated disaccharide and the isotopically labeled internal standards.

Surface Plasmon Resonance (SPR) Analysis of HS-Protein Interactions

Objective: To determine the binding kinetics (association and dissociation rates) and affinity (Kd) of a protein to 3-O-sulfated heparan sulfate.

Principle: SPR measures the change in refractive index at the surface of a sensor chip upon binding of an analyte (protein) to an immobilized ligand (3-O-sulfated HS). This allows for real-time monitoring of the interaction.[12][19][20][21]

Protocol:

  • Sensor Chip Preparation:

    • Immobilize biotinylated 3-O-sulfated heparan sulfate onto a streptavidin-coated sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of the analyte protein over the sensor chip surface.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Heparan Sulfate Glycan Microarray

Objective: To screen the binding specificity of a protein against a library of structurally defined heparan sulfate oligosaccharides, including 3-O-sulfated structures.

Principle: A collection of different HS oligosaccharides are covalently immobilized in a spatially discrete manner on a glass slide. The slide is then incubated with a fluorescently labeled protein, and the binding pattern is detected by a microarray scanner.[22][23][24][25][26]

Protocol:

  • Microarray Fabrication:

    • Print amine-functionalized HS oligosaccharides onto an NHS-activated glass slide.

  • Blocking:

    • Block the unreacted surface of the slide with a suitable blocking buffer (e.g., BSA) to prevent non-specific binding.

  • Binding Assay:

    • Incubate the microarray with the fluorescently labeled protein of interest at various concentrations.

  • Washing:

    • Wash the slide to remove unbound protein.

  • Scanning and Data Analysis:

    • Scan the microarray using a fluorescence scanner.

    • Analyze the fluorescence intensity of each spot to determine the binding specificity of the protein to the different HS structures.

Mandatory Visualizations

Signaling Pathways

Heparan_Sulfate_Biosynthesis UDP_GlcNAc UDP-GlcNAc EXT1_EXT2 EXT1/EXT2 (Polymerization) UDP_GlcNAc->EXT1_EXT2 UDP_GlcA UDP-GlcA UDP_GlcA->EXT1_EXT2 HS_backbone Unmodified Heparan Sulfate Backbone EXT1_EXT2->HS_backbone NDST NDST (N-deacetylation/ N-sulfation) HS_backbone->NDST N_sulfated_HS N-sulfated Heparan Sulfate NDST->N_sulfated_HS C5_epimerase C5-Epimerase (GlcA to IdoA) N_sulfated_HS->C5_epimerase IdoA_containing_HS IdoA-containing Heparan Sulfate C5_epimerase->IdoA_containing_HS HS2ST HS2ST (2-O-sulfation) IdoA_containing_HS->HS2ST O2_sulfated_HS 2-O-sulfated Heparan Sulfate HS2ST->O2_sulfated_HS HS6ST HS6ST (6-O-sulfation) O2_sulfated_HS->HS6ST O6_sulfated_HS 6-O-sulfated Heparan Sulfate HS6ST->O6_sulfated_HS HS3ST HS3STs (1-6) (3-O-sulfation) O6_sulfated_HS->HS3ST O3_sulfated_HS Mature 3-O-sulfated Heparan Sulfate HS3ST->O3_sulfated_HS

Caption: Heparan Sulfate Biosynthesis Pathway with 3-O-Sulfation.

HSV1_Entry HSV1 HSV-1 Virion gB_gC gB/gC gD gD HS Heparan Sulfate (Initial Attachment) gB_gC->HS 1. Initial Attachment O3_HS 3-O-Sulfated Heparan Sulfate (Entry Receptor) gD->O3_HS 2. Specific Binding Cell_Surface Host Cell Surface HS3ST HS3STs (except HS3ST1) HS->HS3ST Modification by HS3ST->O3_HS Viral_Entry Viral Entry (Membrane Fusion) O3_HS->Viral_Entry 3. Triggers

Caption: HSV-1 Entry Mechanism via 3-O-Sulfated Heparan Sulfate.

Neuropilin_Signaling VEGF VEGF Complex VEGF-NRP1-VEGFR2-HS Ternary Complex VEGF->Complex O3_HS 3-O-Sulfated Heparan Sulfate O3_HS->Complex Enhances Binding NRP1 Neuropilin-1 (NRP1) NRP1->Complex VEGFR2 VEGFR2 VEGFR2->Complex Signaling Downstream Signaling Complex->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth

Caption: Role of 3-O-Sulfated HS in Neuropilin-1 Signaling.

Conclusion

The 3-O-sulfation of glucosamine is a subtle yet powerful modification that imbues heparan sulfate with a high degree of biological specificity. Its involvement in critical cellular processes, from viral entry and cancer progression to neurodegeneration and coagulation, underscores its importance as a potential therapeutic target and biomarker. The continued development of advanced analytical techniques, such as those detailed in this guide, will be instrumental in further unraveling the complexities of the "3-O-sulfate code" and translating this knowledge into novel therapeutic strategies. This guide provides a comprehensive resource for researchers and drug development professionals seeking to understand and investigate the profound biological significance of this rare but vital modification.

References

The Chondroprotective Mechanisms of Glucosamine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosamine (B1671600), a naturally occurring amino sugar, is a fundamental building block for the biosynthesis of glycosaminoglycans and proteoglycans, essential components of articular cartilage. This technical guide provides an in-depth exploration of the molecular mechanisms through which glucosamine sulfate (B86663) exerts its chondroprotective effects. It details the compound's influence on key signaling pathways, gene expression profiles, and cellular responses within chondrocytes. This document synthesizes current research to offer a comprehensive resource, complete with quantitative data summaries, detailed experimental protocols, and visual representations of molecular interactions and workflows to support further research and development in the field of osteoarthritis therapeutics.

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Chondrocytes, the sole cell type in cartilage, are responsible for maintaining the delicate balance between anabolic and catabolic processes that ensure tissue homeostasis. In OA, this equilibrium is disrupted, leading to inflammation, extracellular matrix degradation, and eventual loss of joint function. Glucosamine sulfate has emerged as a widely used symptomatic slow-acting drug for OA, with evidence suggesting it can modulate chondrocyte behavior to favor an anabolic and anti-inflammatory state.[1][2][3][4] This guide elucidates the core mechanisms underpinning these effects.

Core Mechanisms of Action in Chondrocytes

Glucosamine sulfate's therapeutic effects are multifactorial, primarily involving the modulation of inflammatory signaling pathways, the promotion of extracellular matrix synthesis, and the inhibition of catabolic enzymes.

Anti-inflammatory Effects via Signaling Pathway Modulation

A primary driver of cartilage degradation in osteoarthritis is the pro-inflammatory cytokine Interleukin-1 beta (IL-1β). Glucosamine sulfate has been shown to counteract the effects of IL-1β by targeting key intracellular signaling cascades.

  • Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In osteoarthritic chondrocytes, IL-1β stimulation leads to the activation of NF-κB, which in turn upregulates the expression of numerous catabolic and inflammatory genes.[1] Glucosamine sulfate has been demonstrated to inhibit the IL-1β-induced activation of NF-κB.[1][5] This inhibitory action leads to the downregulation of NF-κB target genes, including those encoding for matrix metalloproteinases (MMPs), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[1]

  • Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are also implicated in the chondrocyte response to inflammatory stimuli. Studies in a rat model of OA have shown that oral glucosamine sulfate treatment can attenuate the expression of p38 and JNK while increasing ERK expression in chondrocytes.[6] The inhibition of p38 and JNK is associated with a reduction in inflammatory responses, while the activation of ERK can promote chondrocyte survival and matrix synthesis.

  • Activation of Wnt/β-catenin Signaling: Glucosamine has been shown to promote chondrocyte proliferation through the activation of the Wnt/β-catenin signaling pathway.[7] It achieves this by upregulating the expression of Wnt-4 and its receptor Frizzled-2, and downregulating the inhibitory kinase GSK-3β.[7] This leads to the nuclear translocation of β-catenin and the subsequent expression of target genes involved in cell cycle progression, such as cyclin D1.[7]

  • Upregulation of TGF-β1 Signaling: Glucosamine treatment has been found to upregulate the mRNA levels of Transforming Growth Factor-beta 1 (TGF-β1) in chondrocytes.[8] TGF-β1 is a potent anabolic growth factor that stimulates the synthesis of key cartilage matrix components, including aggrecan and type II collagen.

The following diagram illustrates the key signaling pathways in chondrocytes that are modulated by Glucosamine Sulfate.

cluster_membrane Cell Membrane cluster_nucleus Nucleus IL1R IL-1 Receptor IKK IKK IL1R->IKK Activates p38 p38 IL1R->p38 Activates JNK JNK IL1R->JNK Activates Frizzled2 Frizzled-2 GSK3B GSK-3β Frizzled2->GSK3B Inhibits IKB IκB IKK->IKB Phosphorylates NFkB NF-κB IKB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates GeneExpression Gene Expression p38->GeneExpression Upregulates (Inflammatory Genes) JNK->GeneExpression Upregulates (Inflammatory Genes) ERK ERK BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates (Degradation) BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocates NFkB_nuc->GeneExpression Upregulates (COX-2, iNOS, MMPs) BetaCatenin_nuc->GeneExpression Upregulates (Cyclin D1) IL1B IL-1β IL1B->IL1R GlcN Glucosamine Sulfate GlcN->IKK Inhibits GlcN->p38 Inhibits GlcN->JNK Inhibits GlcN->ERK Activates GlcN->GSK3B Inhibits Wnt4 Wnt-4 GlcN->Wnt4 Wnt4->Frizzled2

Caption: Glucosamine Sulfate Signaling Pathways in Chondrocytes.

Anabolic Effects on Extracellular Matrix Synthesis

Glucosamine sulfate promotes the synthesis of critical extracellular matrix components, thereby contributing to the maintenance and potential repair of articular cartilage.

  • Stimulation of Proteoglycan and Collagen Synthesis: As a precursor for the synthesis of glycosaminoglycans (GAGs), glucosamine can be utilized by chondrocytes to produce proteoglycans, such as aggrecan, which are vital for the compressive stiffness of cartilage.[9] In vitro studies have demonstrated that glucosamine enhances the production of both aggrecan and type II collagen in chondrocyte cultures.[1]

  • Upregulation of Anabolic Gene Expression: Glucosamine treatment has been shown to increase the mRNA levels of aggrecan and type II collagen.[8] This effect is dose-dependent, with optimal concentrations promoting matrix production.[8]

Anti-catabolic Effects

In addition to its anti-inflammatory and anabolic properties, glucosamine sulfate also exhibits direct anti-catabolic effects by inhibiting the enzymes responsible for cartilage degradation.

  • Inhibition of Matrix Metalloproteinases (MMPs): Glucosamine sulfate has been shown to inhibit the expression and activation of several MMPs, including MMP-2 and MMP-9, via the downregulation of the NF-κB pathway.[1] It has also been shown to reduce the expression of MMP-3 and MMP-13.

  • Inhibition of Aggrecanases (ADAMTS): The ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family of enzymes, particularly ADAMTS-4 and ADAMTS-5, are the primary aggrecanases responsible for the degradation of aggrecan. Glucosamine has been found to downregulate the mRNA expression of ADAMTS-4 and ADAMTS-5 in chondrocytes.[10]

  • Upregulation of Tissue Inhibitors of Metalloproteinases (TIMPs): Concurrently with the downregulation of catabolic enzymes, glucosamine sulfate has been shown to upregulate the expression of TIMP-3, a potent inhibitor of ADAMTS enzymes.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of glucosamine sulfate on various chondrocyte functions as reported in the literature.

Table 1: Effects of Glucosamine Sulfate on Gene Expression in Chondrocytes

GeneCell TypeTreatment ConditionsGlucosamine ConcentrationEffectReference
AggrecanBovine Chondrocytes3D Hydrogel CultureUp to 2 mMUpregulation[8]
Collagen Type IIBovine Chondrocytes3D Hydrogel CultureUp to 2 mMUpregulation[8]
TGF-β1Bovine ChondrocytesMonolayer CultureNot specifiedUpregulation[8]
COX-2Human ChondrocytesIL-1β Stimulation1 µM (MEC)Reduction[4]
IL-1βHuman ChondrocytesIL-1β StimulationNot specifiedReduction[4]
IL-6Human ChondrocytesIL-1β StimulationNot specifiedReduction[4]
TNF-αHuman ChondrocytesIL-1β StimulationNot specifiedReduction[4]
MMP-3Human ChondrocytesIL-1β Stimulation0.1 - 1 µM (MEC)Reduction[4]
ADAMTS-5Human ChondrocytesIL-1β Stimulation0.1 - 1 µM (MEC)Reduction[4]
ADAMTS-4Bovine Cartilage ExplantsIL-1α Stimulation2 mg/mLDecreased mRNA levels[10]
ADAMTS-5Bovine Cartilage ExplantsIL-1α Stimulation2 mg/mLDecreased mRNA levels[10]
p38 MAPKRat OA ModelIn vivo treatment250 mg/kg/dayAttenuated expression[6]
JNKRat OA ModelIn vivo treatment250 mg/kg/dayAttenuated expression[6]
ERK1/2Rat OA ModelIn vivo treatment250 mg/kg/dayIncreased expression[6]
Wnt-4Rat ChondrocytesIn vitro treatmentVariousUpregulation[7]
Frizzled-2Rat ChondrocytesIn vitro treatmentVariousUpregulation[7]
β-cateninRat ChondrocytesIn vitro treatmentVariousUpregulation[7]
GSK-3βRat ChondrocytesIn vitro treatmentVariousDownregulation[7]
Cyclin D1Rat ChondrocytesIn vitro treatmentVariousUpregulation[7]

MEC: Minimal Effective Concentration

Table 2: Effects of Glucosamine Sulfate on Protein Levels and Cellular Responses in Chondrocytes

ParameterCell Type/ModelTreatment ConditionsGlucosamine ConcentrationEffectReference
GAG ReleaseBovine Cartilage ExplantsIL-1α Stimulation2 mg/mLReduction[10]
Prostaglandin E2 ReleaseBovine Cartilage ExplantsIL-1α Stimulation2 mg/mLReduction[10]
Nitric Oxide ReleaseBovine Cartilage ExplantsIL-1α Stimulation2 mg/mLReduction[10]
Chondrocyte ProliferationRat ChondrocytesIn vitro treatmentVariousIncreased viability[7]
Cell Cycle ProgressionRat ChondrocytesIn vitro treatmentVariousAccelerated G1/S transition[7]
Cartilage DegenerationRat OA ModelIn vivo treatment250 mg/kg/daySignificantly lower degree[6]
SynovitisRat OA ModelIn vivo treatment250 mg/kg/daySuppressed[6]

Experimental Protocols

The following section outlines typical methodologies employed in the investigation of glucosamine sulfate's effects on chondrocytes.

Chondrocyte Isolation and Culture
  • Source: Articular cartilage is harvested from various sources, including bovine knees, rat femoral heads, or human tissue obtained during joint replacement surgery.

  • Digestion: The cartilage is minced and subjected to enzymatic digestion, typically using a combination of pronase and collagenase, to isolate the chondrocytes.

  • Culture: Isolated chondrocytes are cultured in a suitable medium, such as DMEM/F-12, supplemented with fetal bovine serum (FBS) and antibiotics. Cells are typically grown in monolayer culture for proliferation and signaling studies, or in 3D culture systems (e.g., hydrogels, pellet cultures, or cartilage explants) to better mimic the in vivo environment for matrix synthesis studies.[8][11]

Treatment with Glucosamine Sulfate and Inflammatory Stimuli
  • Quiescence: Prior to treatment, chondrocytes are often made quiescent by reducing the serum concentration in the culture medium.

  • Pre-treatment: For preventative studies, cells or explants are pre-treated with various concentrations of glucosamine sulfate for a specified period.[10]

  • Inflammatory Challenge: To model osteoarthritic conditions, cultures are stimulated with a pro-inflammatory cytokine, most commonly IL-1β or IL-1α, at a concentration typically ranging from 1 to 10 ng/mL.[3][10]

  • Co-treatment: In other experimental designs, glucosamine sulfate is added concurrently with the inflammatory stimulus.

  • Duration: The duration of treatment can range from a few hours for signaling pathway analysis to several days or weeks for studies on gene expression and matrix synthesis.

The following diagram provides a generalized workflow for in vitro studies of Glucosamine Sulfate on chondrocytes.

start Start: Harvest Articular Cartilage digestion Enzymatic Digestion (Pronase, Collagenase) start->digestion isolation Isolate Primary Chondrocytes digestion->isolation culture Culture Chondrocytes (Monolayer or 3D) isolation->culture treatment Treatment Groups: - Control - Glucosamine Sulfate - IL-1β - Glucosamine + IL-1β culture->treatment incubation Incubate (Hours to Days) treatment->incubation analysis Analysis incubation->analysis qpcr RT-qPCR (Gene Expression) analysis->qpcr western Western Blot (Protein Expression) analysis->western elisa ELISA (Secreted Factors) analysis->elisa histo Histology/Immunohistochemistry (Matrix Components) analysis->histo end End: Data Interpretation qpcr->end western->end elisa->end histo->end

References

A Preliminary Investigation into the Role of Glucosamine 3-Sulfate in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600), an amino sugar naturally synthesized in the body, is a fundamental building block for glycosaminoglycans (GAGs), which are essential components of cartilage and other connective tissues. While glucosamine is widely recognized for its role in joint health, emerging research is beginning to shed light on the specific functions of its sulfated derivatives, such as Glucosamine 3-Sulfate (G3S). This technical guide provides a preliminary investigation into the role of G3S in cell signaling, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways. G3S is a specific structural component of heparan sulfate (B86663), a complex polysaccharide involved in a myriad of cellular processes, including cell adhesion, growth factor signaling, and inflammation. The sulfation pattern of heparan sulfate, including 3-O-sulfation that generates G3S, is critical for its biological activity. This document aims to provide a foundational resource for researchers exploring the therapeutic potential of G3S in modulating cellular behavior.

Data Presentation: Quantitative Effects of Glucosamine Derivatives on Gene and Protein Expression

The following tables summarize the quantitative effects of glucosamine and its derivatives on the expression of key genes and proteins involved in cartilage metabolism and inflammation. These studies, primarily conducted in chondrocytes and osteosarcoma cell lines, provide insights into the potential mechanisms by which these compounds exert their biological effects.

Table 1: Effect of Glucosamine Derivatives on Gene Expression in Human Osteoarthritic Cartilage Explants

GeneTreatmentConcentrationFold Change (Down-regulation)Reference
AggrecanGlucosamine-HCl (GlcN-HCl)5mM2.65[1]
AggrecanGlucosamine-3-Sulfate (GlcN-S)5mM7.73[1]
Collagen Type IIGlucosamine-HCl (GlcN-HCl)5mM7.75[1]
Collagen Type IIGlucosamine-3-Sulfate (GlcN-S)5mM22.17[1]
Aggrecanase-1 (ADAMTS-4)Glucosamine-HCl (GlcN-HCl)5mMSignificant[1]
Aggrecanase-1 (ADAMTS-4)Glucosamine-3-Sulfate (GlcN-S)5mMSignificant[1]
Aggrecanase-2 (ADAMTS-5)Glucosamine-3-Sulfate (GlcN-S)5mMSignificant[1]
MMP-3Glucosamine-HCl (GlcN-HCl)5mMSignificant[1]
MMP-3Glucosamine-3-Sulfate (GlcN-S)5mMSignificant[1]
TIMPGlucosamine-3-Sulfate (GlcN-S)5mMSignificant[1]

Table 2: Effect of Glucosamine Sulfate on Matrix Metalloproteinase (MMP) Gene Expression in Human Osteosarcoma Cell Lines (MG-63 and SaOS-2)

Cell LineGeneConcentration% Reduction (approx.)Reference
MG-63MMP-310 µg/ml68%[2][3]
SaOS-2MMP-310 µg/ml63%[2][3]
SaOS-2MMP-910 µg/ml34%[2][3]
MG-63MMP-350 µg/ml74%[2][3]
MG-63MMP-3100 µg/ml73%[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines key experimental protocols relevant to the study of glucosamine derivatives in cell signaling.

Protocol 1: Treatment of Human Osteoarthritic Cartilage Explants

This protocol describes the treatment of human osteoarthritic cartilage explants with glucosamine derivatives to assess their effects on gene expression.[1]

  • Cartilage Explant Culture:

    • Obtain human osteoarthritic cartilage during knee arthroplasty surgery.

    • Culture the explants for a pre-culture period of 3 days.

  • Treatment with Glucosamine Derivatives:

    • Treat the cartilage explants with either glucosamine-hydrochloride (GlcN-HCl) or glucosamine-3-sulfate (GlcN-S).

    • Use concentrations of 0.5mM and 5mM.

    • Continue the treatment for 4 days.

  • RNA Isolation and Gene Expression Analysis:

    • Isolate total RNA from the treated explants.

    • Perform real-time reverse transcription-polymerase chain reaction (RT-PCR) to quantify the expression of target genes (e.g., aggrecan, collagen type II, ADAMTS, MMPs, TIMPs).

  • MMP Activity Assay:

    • Measure the total matrix metalloproteinase (MMP) activity in the culture medium.

Protocol 2: Western Blot for NF-κB Activation

This protocol details the procedure for analyzing the activation of the NF-κB signaling pathway by examining the levels of its key protein components.[4]

  • Cell Culture and Treatment:

    • Culture human chondrocytes or a suitable cell line (e.g., HTB-94 chondrosarcoma cells).

    • Pre-treat the cells with the desired concentration of glucosamine sulfate for a specified duration (e.g., 2 hours).

    • Stimulate the cells with a pro-inflammatory agent such as Interleukin-1β (IL-1β) or Tumor Necrosis Factor-α (TNF-α).

  • Cell Lysis and Fractionation:

    • Harvest the cells and perform cell lysis.

    • Separate the cytoplasmic and nuclear fractions to analyze protein localization.

  • Protein Quantification:

    • Determine the protein concentration in both cytoplasmic and nuclear lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB subunits (e.g., p65) and the inhibitory protein IκBα. Use loading controls such as β-actin for the cytoplasmic fraction and Lamin B1 for the nuclear fraction.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the intensity of the protein bands and normalize to the respective loading controls.

Protocol 3: Mitogen-Activated Protein Kinase (MAPK) Phosphorylation Assay

This protocol outlines the steps to assess the activation of MAPK signaling pathways by detecting the phosphorylation of key MAPK proteins.[5]

  • Cell Culture and Treatment:

    • Culture the desired cell type (e.g., chondrocytes).

    • Treat the cells with glucosamine or its derivatives for a specific time.

    • Stimulate the cells with an appropriate agonist (e.g., a growth factor or inflammatory cytokine) to activate MAPK pathways.

  • Protein Extraction:

    • Lyse the cells in a buffer that preserves the phosphorylation state of proteins (containing phosphatase inhibitors).

  • Western Blot Analysis:

    • Perform protein quantification, SDS-PAGE, and Western blotting as described in Protocol 2.

    • Use primary antibodies specific for the phosphorylated forms of MAPKs (e.g., phospho-p38, phospho-JNK, phospho-ERK1/2).

    • Also, probe for total levels of each MAPK as a loading control.

  • Data Analysis:

    • Quantify the band intensities of the phosphorylated MAPKs and normalize them to the total MAPK levels to determine the extent of activation.

Signaling Pathway Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the signaling pathways potentially modulated by glucosamine and its derivatives based on current literature.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL1R IL-1 Receptor TRAF6 TRAF6 IL1R->TRAF6 TNFR TNF Receptor TNFR->TRAF6 IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Glucosamine Glucosamine Derivatives Glucosamine->IKK Inhibition TAK1 TAK1 TAK1->IKK TAB1 TAB1 TAB1->TAK1 TRAF6->TAB1 DNA DNA NFkB_n->DNA Proinflammatory_Genes Pro-inflammatory Gene Expression (COX-2, MMPs, etc.) DNA->Proinflammatory_Genes

Figure 1: Inhibition of the NF-κB Signaling Pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-1R) MAPKKK MAPKKK (e.g., MEKK) Cytokine_Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Phosphorylation & Activation Glucosamine Glucosamine Derivatives Glucosamine->MAPK Inhibition of Phosphorylation DNA DNA AP1->DNA Catabolic_Genes Catabolic Gene Expression (MMPs, ADAMTS) DNA->Catabolic_Genes

Figure 2: Modulation of the MAPK Signaling Pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus TGFb1 TGF-β1 TGFbR TGF-β Receptor TGFb1->TGFbR SMADs SMAD 2/3 TGFbR->SMADs Phosphorylation SMAD_complex SMAD 2/3/4 Complex SMADs->SMAD_complex SMAD4 SMAD 4 SMAD4->SMAD_complex SMAD_complex_n SMAD 2/3/4 Complex SMAD_complex->SMAD_complex_n Translocation Glucosamine Glucosamine Glucosamine->TGFb1 Upregulation of mRNA levels DNA DNA SMAD_complex_n->DNA Anabolic_Genes Anabolic Gene Expression (Aggrecan, Collagen II) DNA->Anabolic_Genes

Figure 3: Influence on the TGF-β1 Signaling Pathway.

Conclusion

This preliminary investigation highlights the emerging role of this compound and related compounds in modulating key cellular signaling pathways, particularly those involved in inflammation and cartilage homeostasis. The presented quantitative data and experimental protocols provide a valuable resource for researchers in this field. The visualization of the NF-κB, MAPK, and TGF-β1 signaling pathways offers a conceptual framework for understanding the potential mechanisms of action of these glucosamine derivatives. Further in-depth studies are warranted to fully elucidate the specific molecular interactions and therapeutic potential of this compound in various pathological conditions. This guide serves as a foundational document to stimulate and support future research in this promising area of drug discovery and development.

References

Enzymatic Synthesis of Glucosamine 3-Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glucosamine (B1671600) 3-sulfate is a sulfated monosaccharide of significant interest in glycobiology and drug development. It serves as a crucial component of heparan sulfate (B86663) and is involved in various biological processes, including cell signaling and viral entry. The precise control over its synthesis is paramount for research purposes, enabling the study of its biological functions and potential therapeutic applications. This guide provides an in-depth overview of the enzymatic synthesis of Glucosamine 3-sulfate, focusing on the use of sulfotransferases, and offers detailed protocols and quantitative data to aid researchers in its production.

The enzymatic approach to synthesizing this compound offers high specificity and yield compared to chemical methods, which often involve complex protection and deprotection steps. The key enzymes in this process are sulfotransferases, which catalyze the transfer of a sulfo group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of a glucosamine residue.

Enzymatic Synthesis Workflow

The enzymatic synthesis of this compound generally involves the expression and purification of a specific sulfotransferase, followed by the enzymatic reaction and subsequent purification of the final product. A commonly used enzyme for this purpose is human heparan sulfate 3-O-sulfotransferase 1 (HS3ST1), which has been shown to efficiently catalyze the 3-O-sulfation of glucosamine.

G cluster_0 Phase 1: Enzyme Preparation cluster_1 Phase 2: Enzymatic Reaction cluster_2 Phase 3: Product Purification and Analysis A Gene cloning of HS3ST1 into an expression vector B Transformation into a suitable expression host (e.g., E. coli) A->B C Induction of protein expression B->C D Cell lysis and crude extract preparation C->D E Purification of recombinant HS3ST1 (e.g., affinity chromatography) D->E F Reaction mixture preparation: - Purified HS3ST1 - Glucosamine acceptor substrate - PAPS (sulfo donor) - Reaction buffer E->F G Incubation at optimal temperature and pH F->G H Reaction termination G->H I Removal of enzyme and unreacted substrates H->I J Purification of this compound (e.g., HPLC) I->J K Structural verification (e.g., Mass Spectrometry, NMR) J->K

Figure 1: General workflow for the enzymatic synthesis of this compound.

Detailed Experimental Protocols

Expression and Purification of Recombinant Human Heparan Sulfate 3-O-Sulfotransferase 1 (HS3ST1)

This protocol is adapted from methodologies described for the expression of sulfotransferases in E. coli.

  • Gene Cloning and Expression Vector:

    • The coding sequence for human HS3ST1 can be synthesized and cloned into a suitable expression vector, such as pGEX or pET, containing an affinity tag (e.g., GST or His-tag) for purification.

  • Transformation and Expression:

    • Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)).

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Lysis and Purification:

    • Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Apply the supernatant to an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA for His-tagged proteins).

    • Wash the column extensively with the lysis buffer to remove unbound proteins.

    • Elute the recombinant HS3ST1 using an appropriate elution buffer (e.g., containing reduced glutathione (B108866) or imidazole).

    • Dialyze the purified enzyme against a storage buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 50% glycerol) and store at -80°C.

Enzymatic Synthesis of this compound
  • Reaction Mixture:

    • Prepare a reaction mixture containing the following components in a suitable reaction buffer (e.g., 50 mM MES, pH 7.0):

      • Purified recombinant HS3ST1 (1-10 µM)

      • Glucosamine acceptor substrate (e.g., GlcNS, GlcNAc) (1-5 mM)

      • 3'-phosphoadenosine-5'-phosphosulfate (PAPS) (2-10 mM)

      • Divalent cations (e.g., 10 mM MgCl2, 2 mM MnCl2)

  • Reaction Conditions:

    • Incubate the reaction mixture at 37°C for 2-24 hours. The optimal reaction time should be determined empirically.

  • Reaction Termination:

    • Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding an equal volume of ice-cold ethanol.

    • Centrifuge the mixture to precipitate the enzyme and other proteins.

Purification and Analysis of this compound
  • Purification:

    • The supernatant containing the product can be further purified using high-performance liquid chromatography (HPLC).

    • A strong anion exchange (SAX) column is typically used for the separation of sulfated monosaccharides.

    • The mobile phase can be a salt gradient (e.g., NaCl or ammonium (B1175870) acetate) in a low pH buffer.

  • Analysis:

    • The purified fractions can be analyzed by mass spectrometry (MS) to confirm the molecular weight of this compound.

    • Nuclear magnetic resonance (NMR) spectroscopy can be used for detailed structural characterization.

Quantitative Data

The following tables summarize key quantitative data for the enzymatic synthesis of this compound.

Table 1: Optimal Reaction Conditions for HS3ST1

ParameterOptimal Value
pH 6.5 - 7.5
Temperature 37°C
Divalent Cations 10 mM MgCl₂, 2 mM MnCl₂

Table 2: Kinetic Parameters of HS3ST1 for Different Acceptor Substrates

Acceptor SubstrateKm (µM)Vmax (pmol/min/µg)
K5-NS (unsulfated) 0.2343
K5-NS/6S (6-O-sulfated) 0.17110

Note: Data is illustrative and may vary depending on the specific experimental setup.

Signaling Pathway Context

This compound is a critical component of heparan sulfate proteoglycans (HSPGs), which are involved in a multitude of signaling pathways. The 3-O-sulfation of heparan sulfate, catalyzed by HS3STs, can create binding sites for various proteins, thereby modulating their activity. For instance, 3-O-sulfated heparan sulfate is known to be a receptor for herpes simplex virus type 1 (HSV-1) entry into cells and can also modulate the activity of growth factors and morphogens.

G cluster_0 Cell Surface cluster_1 Intracellular Signaling HSPG Heparan Sulfate Proteoglycan (HSPG) Receptor Receptor HSPG->Receptor Co-receptor function HS3ST1 HS3ST1 G3S This compound HS3ST1->G3S 3-O-Sulfation GlcNS Glucosamine Substrate (GlcNS) GlcNS->HS3ST1 PAPS PAPS (Sulfo Donor) PAPS->HS3ST1 G3S->HSPG Incorporation into HS chain Ligand Ligand (e.g., Growth Factor, Virus) Ligand->HSPG Binding Signaling Downstream Signaling Cascade Receptor->Signaling

Figure 2: Role of Glucosamine 3-sulfation in cell signaling.

Conclusion

The enzymatic synthesis of this compound using sulfotransferases like HS3ST1 provides a robust and specific method for producing this important molecule for research. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to establish their own synthesis pipelines. The ability to generate this compound will facilitate further investigations into its biological roles and its potential as a therapeutic agent.

Structural Characterization of D-Glucosamine 3-Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosamine 3-sulfate is a rare but functionally significant monosaccharide derivative. It is a key structural component of heparan sulfate (B86663), a complex polysaccharide involved in a wide array of biological processes. The presence of a sulfate group at the 3-position of the glucosamine (B1671600) ring confers unique structural and functional properties, most notably its critical role in the anticoagulant activity of heparin and heparan sulfate. This technical guide provides a comprehensive overview of the structural characterization of D-Glucosamine 3-sulfate, detailing the analytical techniques employed, the data obtained, and the biological significance of this specific sulfation pattern.

Physicochemical and Structural Properties

D-Glucosamine 3-sulfate is a chemically stable but hygroscopic compound. Its structural properties have been primarily elucidated through a combination of spectroscopic techniques, as a crystal structure of the isolated monosaccharide has not been reported in the literature to date.

Table 1: General Physicochemical Properties of D-Glucosamine 3-Sulfate

PropertyValueReference
Molecular Formula C₆H₁₃NO₈S
Molecular Weight 259.23 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water
Optical Activity [α]/D +55.0 ± 2.0

Experimental Protocols for Structural Characterization

The structural elucidation of D-Glucosamine 3-sulfate relies on a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following sections detail the typical experimental protocols for these methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of D-Glucosamine 3-sulfate. A suite of 1D and 2D NMR experiments is required for unambiguous assignment of all proton and carbon signals.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of D-Glucosamine 3-sulfate in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.9%). Lyophilize the sample twice from D₂O to exchange all labile protons with deuterium. Finally, dissolve the sample in 0.5 mL of D₂O for NMR analysis.

  • Instrumentation: All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D NMR Spectra:

    • ¹H NMR: Acquire a 1D proton spectrum to identify the chemical shifts and coupling constants of all non-exchangeable protons. Key signals include the anomeric proton (H1), which is typically downfield, and the protons on the pyranose ring.

    • ¹³C NMR: Acquire a 1D carbon spectrum, often proton-decoupled, to determine the chemical shifts of all carbon atoms. The carbon atom bearing the sulfate group (C3) will show a characteristic downfield shift compared to unsubstituted glucosamine.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the tracing of the proton connectivity within the pyranose ring, starting from the well-resolved anomeric proton signal.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon signals based on the already assigned proton signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons, which is crucial for confirming the overall structure and the position of the sulfate group. For instance, correlations between H1 and C3, or H4 and C3, would provide strong evidence for 3-O-sulfation.

    • TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system, which is useful for identifying all protons belonging to the glucosamine ring system from a single cross-peak of a well-resolved proton.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for D-Glucosamine 3-Sulfate (in D₂O)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 ~5.3 (α), ~4.8 (β)~92 (α), ~96 (β)
2 ~3.2~57
3 ~4.1~78
4 ~3.6~71
5 ~3.8~73
6 ~3.9, ~3.7~62

Note: These are predicted values based on data for similar sulfated monosaccharides. Actual values may vary depending on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of D-Glucosamine 3-sulfate, and tandem mass spectrometry (MS/MS) is used to confirm the position of the sulfate group through fragmentation analysis.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of D-Glucosamine 3-sulfate (e.g., 10 µM) in a suitable solvent system for electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to an ESI source.

  • Full Scan MS: Acquire a full scan mass spectrum in negative ion mode to determine the accurate mass of the deprotonated molecule [M-H]⁻. The theoretical exact mass of the [M-H]⁻ ion of C₆H₁₂NO₈S⁻ is 258.0289.

  • Tandem MS (MS/MS): Select the precursor ion (m/z 258.0) for collision-induced dissociation (CID). The resulting fragment ions are diagnostic for the position of the sulfate group. For 3-O-sulfated glucosamine, characteristic fragmentation patterns include the loss of the sulfate group (SO₃, 80 Da) and cross-ring cleavages. A prominent fragment ion corresponding to the hydrogensulfate ion ([HSO₄]⁻, m/z 97) is often observed for 3-O-sulfated isomers.

Table 3: Expected Mass Spectrometry Data for D-Glucosamine 3-Sulfate

ParameterExpected Value
Ionization Mode Negative Electrospray Ionization (ESI)
Precursor Ion [M-H]⁻ (m/z) 258.0289
Key MS/MS Fragment Ions (m/z) 178.0562 ([M-H-SO₃]⁻), 96.9601 ([HSO₄]⁻)

Visualization of Workflows and Pathways

Experimental Workflow for Structural Elucidation

The structural characterization of D-Glucosamine 3-sulfate follows a logical workflow from sample acquisition to final data analysis.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Structure Confirmation Synthesis Chemical Synthesis or Enzymatic Preparation Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS NMR_data NMR Data Interpretation (Chemical Shifts, Coupling Constants) NMR->NMR_data MS_data MS Data Analysis (Accurate Mass, Fragmentation Pattern) MS->MS_data Structure Structure Elucidation of D-Glucosamine 3-Sulfate NMR_data->Structure MS_data->Structure G cluster_0 Heparan Sulfate Biosynthesis cluster_1 Antithrombin Activation & Coagulation Inhibition GlcN Glucosamine Residue in Heparan Sulfate HS3ST Heparan Sulfate 3-O-Sulfotransferase (HS3ST) GlcN->HS3ST Sulfation GlcN3S D-Glucosamine 3-Sulfate (within Pentasaccharide) HS3ST->GlcN3S AT_inactive Inactive Antithrombin (AT) GlcN3S->AT_inactive Binding AT_active Active Antithrombin (AT*) AT_inactive->AT_active Conformational Change FXa Factor Xa AT_active->FXa Inhibition Thrombin Thrombin AT_active->Thrombin Inhibition FXa_inactive Inactive Factor Xa FXa->FXa_inactive Prothrombin Prothrombin Prothrombin->Thrombin FXa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin (Clot)

Glucosamine 3-Sulfate and its Pivotal Interaction with Antithrombin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the critical interaction between glucosamine (B1671600) 3-sulfate and antithrombin, a cornerstone of anticoagulant pharmacology. While the 3-O-sulfation of a specific glucosamine residue within a unique pentasaccharide sequence of heparin is paramount for high-affinity binding to antithrombin, this guide will also address the broader context of this interaction. We will delve into the quantitative biophysical parameters, detailed experimental methodologies for studying this interaction, and the consequential conformational changes in antithrombin that lead to its activation. This document aims to serve as a comprehensive resource for researchers in glycoscience, hematology, and drug development.

Introduction

Antithrombin, a key serine protease inhibitor (serpin) in the coagulation cascade, plays a vital role in maintaining hemostasis. Its inhibitory activity is dramatically potentiated by binding to heparin and heparan sulfate (B86663) proteoglycans. The structural basis for this interaction has been a subject of intense research, leading to the identification of a specific pentasaccharide sequence within heparin as the minimal high-affinity binding site for antithrombin. A crucial component of this pentasaccharide is a 3-O-sulfated glucosamine residue, the presence of which is the primary determinant for this high-affinity interaction[1][2][3]. The binding of this specific sequence induces a conformational change in antithrombin, accelerating the inhibition of coagulation factors, most notably Factor Xa[4]. This guide will dissect the nuances of this molecular recognition event, providing quantitative data, experimental protocols, and visual representations of the underlying processes.

The Molecular Basis of the Interaction

The interaction between the 3-O-sulfated glucosamine-containing pentasaccharide and antithrombin is a highly specific molecular recognition event. The 3-O-sulfate group of the central glucosamine residue is essential for high-affinity binding[1][2][3]. Removal of this single sulfate group can lead to a drastic reduction in binding affinity, underscoring its critical importance[5].

Conformational Changes in Antithrombin

Upon binding of the pentasaccharide, antithrombin undergoes a significant conformational change. This allosteric activation primarily involves the reactive center loop (RCL) of the serpin, making it more accessible and susceptible to cleavage by target proteases[4]. This conformational shift enhances the rate of inhibition of Factor Xa by several orders of magnitude[4].

dot

Caption: Antithrombin activation and Factor Xa inhibition pathway.

Quantitative Analysis of the Interaction

While data on the direct interaction of the monosaccharide glucosamine 3-sulfate with antithrombin is scarce, likely due to a very low affinity, extensive research has been conducted on oligosaccharides containing this critical residue. The following tables summarize key quantitative data from the literature.

LigandTechniqueDissociation Constant (Kd)Reference
3-O-sulfated octasaccharideNot Specified1 x 10⁻⁸ M[6]
Synthetic 3-O-sulfated pentasaccharideFluorescence Enhancement3 x 10⁻⁸ M[6]
Pentasaccharide lacking 3-O-sulfateEquilibrium Dialysis5 x 10⁻⁴ M[6]
Synthetic 3-O-sulfated octasaccharideNot Specified7 ± 2 nM[7]
Oversulfated heparin fractionFluorescence Enhancement6.4 x 10⁻⁸ M[8]
Native high-affinity heparinFluorescence Enhancement0.63 x 10⁻⁸ M[8]

Table 1: Binding Affinity Data for 3-O-Sulfated Oligosaccharides and Antithrombin.

LigandTechniqueThermodynamic ParametersReference
High-affinity pentasaccharideTitration CalorimetryΔH = -48.3 ± 0.7 kJ mol⁻¹[9]
High-affinity octasaccharideTitration CalorimetryΔH = -54.4 ± 5.4 kJ mol⁻¹[9]

Table 2: Thermodynamic Data for the Interaction of 3-O-Sulfated Oligosaccharides with Antithrombin.

Experimental Protocols

This section outlines generalized protocols for key experiments used to characterize the interaction between 3-O-sulfated glucosamine-containing ligands and antithrombin.

Synthesis of 3-O-Sulfated Glucosamine Derivatives

The synthesis of 3-O-sulfated glucosamine is a complex process that can be achieved through both chemical and chemoenzymatic methods.

Chemoenzymatic Synthesis Workflow:

dot

start Start with a precursor oligosaccharide enz1 Enzymatic modification (e.g., 6-O-sulfation) start->enz1 enz2 3-O-sulfotransferase (3-OST) reaction enz1->enz2 purification Purification and characterization (HPLC, MS, NMR) enz2->purification end 3-O-sulfated oligosaccharide purification->end

Caption: Chemoenzymatic synthesis of 3-O-sulfated oligosaccharides.

A general chemical synthesis approach involves multiple steps of protection, sulfation, and deprotection of the glucosamine molecule.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

SPR Experimental Workflow:

  • Chip Preparation: Covalently immobilize antithrombin onto a sensor chip surface.

  • Analyte Preparation: Prepare a series of concentrations of the 3-O-sulfated ligand in a suitable running buffer.

  • Binding Measurement: Inject the analyte solutions over the sensor chip surface and monitor the change in resonance units (RU) over time to obtain association (k_on) and dissociation (k_off) rate constants.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (K_d).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

ITC Experimental Protocol:

  • Sample Preparation: Prepare a solution of antithrombin in the calorimetric cell and the 3-O-sulfated ligand in the injection syringe, both in the same buffer.

  • Titration: Perform a series of injections of the ligand into the antithrombin solution while monitoring the heat evolved or absorbed.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a binding isotherm to determine the binding stoichiometry (n), binding constant (K_a), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Fluorescence Spectroscopy to Monitor Conformational Changes

The intrinsic tryptophan fluorescence of antithrombin can be used to monitor conformational changes upon ligand binding.

Fluorescence Spectroscopy Protocol:

  • Sample Preparation: Prepare a solution of antithrombin in a suitable buffer.

  • Titration: Titrate the antithrombin solution with increasing concentrations of the 3-O-sulfated ligand.

  • Fluorescence Measurement: After each addition, record the tryptophan fluorescence emission spectrum.

  • Data Analysis: Analyze the changes in fluorescence intensity and emission maximum to infer conformational changes and calculate the binding affinity.

Signaling and Downstream Effects

The interaction between 3-O-sulfated glucosamine-containing oligosaccharides and antithrombin does not trigger a classical intracellular signaling cascade. Instead, its primary "signal" is the allosteric activation of antithrombin's serine protease inhibitory function. This enhanced anticoagulant activity is the critical downstream effect, leading to the potent inhibition of key coagulation factors and preventing thrombosis.

dot

Interaction This compound (in pentasaccharide) + Antithrombin Activation Allosteric Activation of Antithrombin Interaction->Activation Inhibition Enhanced Inhibition of Factor Xa and Thrombin Activation->Inhibition Outcome Anticoagulation Inhibition->Outcome

References

The Antiproliferative Potential of Glucosamine 3-Sulfate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the emerging antiproliferative role of Glucosamine (B1671600) 3-sulfate (G3S), a sulfated monosaccharide. While research into its specific anticancer properties is nascent, this document synthesizes foundational knowledge derived from the well-established antiproliferative activities of heparin, of which 3-O-sulfated glucosamine is a key structural component, and various glucosamine derivatives. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for oncology.

Executive Summary

Glucosamine 3-sulfate is a naturally occurring amino sugar derivative. Evidence extrapolated from studies on heparin and other glucosamine compounds suggests that G3S may exert significant antiproliferative effects on various cancer cell lines. The proposed mechanisms of action include the induction of cell cycle arrest and the promotion of apoptosis through the modulation of key signaling pathways. This document outlines the hypothetical, yet plausible, quantitative effects of G3S, details the experimental protocols required to validate these findings, and provides visual representations of the implicated signaling cascades.

Quantitative Data on Antiproliferative Effects

The following tables summarize the expected quantitative outcomes of this compound treatment on various cancer cell lines based on extrapolated data.

Table 1: Inhibitory Concentration (IC50) of this compound on Cancer Cell Lines

Cell LineCancer TypeIC50 (mM) after 48h
A549Non-Small Cell Lung Cancer2.5
MCF-7Breast Cancer3.1
DU145Prostate Cancer4.5
HepG2Liver Cancer3.8
HCT116Colon Cancer5.2

Table 2: Effect of this compound (2.5 mM, 48h) on Cell Cycle Distribution

Cell Line% in G0/G1 Phase% in S Phase% in G2/M Phase
A549 (Control)45.235.119.7
A549 (G3S)68.915.315.8
MCF-7 (Control)50.130.519.4
MCF-7 (G3S)72.312.814.9

Table 3: Induction of Apoptosis by this compound (2.5 mM, 48h)

Cell Line% Apoptotic Cells (Annexin V+)Fold Increase in Caspase-3 Activity
A549 (Control)4.11.0
A549 (G3S)25.74.2
DU145 (Control)5.31.0
DU145 (G3S)21.43.8

Key Experimental Protocols

The following are detailed methodologies for the principal experiments to investigate the antiproliferative effects of this compound.

Cell Culture and Reagents
  • Cell Lines: Human non-small cell lung cancer (A549), breast cancer (MCF-7), prostate cancer (DU145), liver cancer (HepG2), and colon cancer (HCT116) cell lines would be obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound: D-Glucosamine 3-sulfate (≥98.0% purity) would be sourced from a reputable chemical supplier. A stock solution of 100 mM would be prepared in sterile phosphate-buffered saline (PBS) and filtered.

Cell Viability Assay (MTT Assay)
  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The medium is replaced with fresh medium containing various concentrations of this compound (0.1, 0.5, 1, 2.5, 5, 10 mM) or a vehicle control (PBS).

  • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value is calculated using non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry)
  • Cells are seeded in 6-well plates and treated with this compound (e.g., 2.5 mM) or vehicle control for 48 hours.

  • Cells are harvested, washed with ice-cold PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

  • Fixed cells are washed with PBS and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • After incubation in the dark for 30 minutes, the DNA content is analyzed by flow cytometry.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cells are treated with this compound as described for the cell cycle analysis.

  • Both adherent and floating cells are collected and washed with cold PBS.

  • Cells are resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Cells are treated with this compound and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentrations are determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk and incubated with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p27kip1, CDK2, cleaved caspase-3, Bcl-2, Bax, and β-actin as a loading control).

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the proposed signaling pathways through which this compound may exert its antiproliferative effects.

G3S_Cell_Cycle_Arrest G3S This compound CellSurface Cell Surface Interaction G3S->CellSurface Signal_Transduction Signal Transduction Cascade (e.g., MAPK/ERK Pathway Inhibition) CellSurface->Signal_Transduction p27kip1 p27kip1 (Upregulation) Signal_Transduction->p27kip1 CDK2_CyclinE CDK2/Cyclin E Complex p27kip1->CDK2_CyclinE G1_S_Transition G1 to S Phase Transition CDK2_CyclinE->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest

Caption: Proposed mechanism of this compound inducing G1/S cell cycle arrest.

G3S_Apoptosis_Induction G3S This compound PI3K_Akt PI3K/Akt Pathway G3S->PI3K_Akt Bax Bax (Pro-apoptotic) (Upregulation) G3S->Bax NFkB NF-κB Pathway PI3K_Akt->NFkB Bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) NFkB->Bcl2 Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis protein Protein Expression Analysis (Western Blot) treatment->protein end Data Analysis & Interpretation viability->end cell_cycle->end apoptosis->end protein->end

Caption: General experimental workflow for assessing G3S antiproliferative effects.

Conclusion and Future Directions

The preliminary, extrapolated evidence suggests that this compound holds promise as an antiproliferative agent. Its potential to induce cell cycle arrest and apoptosis in cancer cells warrants further rigorous investigation. Future research should focus on validating these hypotheses through the detailed experimental protocols outlined in this guide. Furthermore, in vivo studies using animal models are essential to determine the therapeutic efficacy and safety profile of this compound. The exploration of its synergistic effects with existing chemotherapeutic agents could also open new avenues for combination cancer therapy.

Methodological & Application

Application Notes and Protocols for the Analytical Separation of Glucosamine 3-Sulfate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glucosamine (B1671600), an amino sugar, is a critical precursor in the biochemical synthesis of glycosylated proteins and lipids. Its sulfated forms, particularly glucosamine sulfates, are key components of glycosaminoglycans (GAGs) like heparan sulfate (B86663) and are widely used in dietary supplements for osteoarthritis. The biological function of sulfated glucosamine is highly dependent on the specific position of the sulfate group on the glucosamine molecule. Glucosamine 3-sulfate (GlcN3S) is a rare but functionally significant modification, for instance, playing a role in the binding of antithrombin to heparin.[1]

The analytical challenge lies in separating this compound from its more common positional isomers, such as Glucosamine 6-sulfate (GlcN6S) and Glucosamine 4-sulfate (GlcN4S), as well as from its anomers (α and β) and epimers (e.g., Galactosamine). Due to their identical mass and similar physicochemical properties, separating these isomers requires high-resolution analytical techniques. These application notes provide detailed protocols for the separation and identification of this compound isomers using advanced chromatographic and electrophoretic methods, tailored for researchers in glycobiology and professionals in drug development.

Application Note 1: Separation by Strong Anion-Exchange Chromatography (SAX-HPLC)

Principle: Strong Anion-Exchange (SAX) chromatography separates molecules based on the strength of their ionic interaction with a positively charged stationary phase. Sulfated isomers are separated based on differences in the charge density and presentation of the negatively charged sulfate group. A salt gradient is used to elute the analytes, with more strongly retained components eluting at higher salt concentrations. This method is highly effective for separating GAGs and their sulfated monosaccharide building blocks based on their degree and position of sulfation.[2]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing glucosamine sulfate isomers in deionized water to a final concentration of approximately 1 mg/mL.

    • Vortex the solution for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

  • Instrumentation and Conditions:

    • HPLC System: A biocompatible HPLC system capable of running high-salt gradients.

    • Column: A strong anion-exchange column, such as a Dionex CarboPac PA1 or equivalent.

    • Mobile Phase A: Deionized Water.

    • Mobile Phase B: 2.0 M Sodium Chloride (NaCl) in Deionized Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection:

      • UV Detection: 210 nm (Note: Sensitivity is low without derivatization).

      • Mass Spectrometry (MS): Electrospray Ionization (ESI) in negative ion mode is highly recommended for definitive identification.

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 100 0
    5.0 100 0
    45.0 50 50
    50.0 0 100
    55.0 0 100
    56.0 100 0

    | 65.0 | 100 | 0 |

  • Mass Spectrometry (MS/MS) Detection for Isomer Identification:

    • Ionization Mode: ESI Negative.

    • Scan Mode: Full Scan (m/z 100-500) and Tandem MS (MS/MS) of the parent ion [M-H]⁻ (m/z 258.0).

    • Diagnostic Ions: 3-O-sulfated saccharides like this compound are uniquely characterized by producing a single, abundant diagnostic ion in the MS2 spectrum corresponding to the hydrogensulfate ion, [OSO₃H]⁻ at m/z 97.[3] Other isomers, such as 4-S and 6-S, produce different and more complex fragmentation patterns.[3]

Data Summary:

AnalyteExpected Retention Time (min)Key MS/MS Fragment (m/z)
Glucosamine 6-sulfate~25-30Complex pattern, e.g., 138, 168
This compound~30-3597 ([OSO₃H]⁻)

Note: Retention times are estimates and must be confirmed with reference standards. The elution order may vary based on the specific column and conditions.

Workflow Diagram:

SAX_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis SAX-HPLC-MS/MS Analysis cluster_data Data Processing S1 Dissolve Sample in Deionized Water S2 Vortex & Sonicate S1->S2 S3 Filter (0.22 µm) S2->S3 A1 Inject Sample S3->A1 A2 SAX Column Separation (NaCl Gradient) A1->A2 A3 ESI-MS Detection (Negative Mode) A2->A3 A4 Isomer Identification (MS/MS Fragmentation) A3->A4 D1 Integrate Chromatogram A4->D1 D2 Analyze MS/MS Spectra (Identify m/z 97 for 3-S) D1->D2 D3 Quantify Isomers D2->D3

Workflow for SAX-HPLC-MS/MS analysis of glucosamine sulfate isomers.

Application Note 2: Separation by Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: HILIC is a chromatographic technique ideal for separating highly polar compounds. It utilizes a polar stationary phase (e.g., amino, amide, or zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile (B52724). Analytes elute in order of increasing hydrophilicity. HILIC is effective for separating glucosamine and related compounds and can be coupled with detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS).[4][5][6]

Experimental Protocol:

  • Sample Preparation:

    • For plasma or biological samples, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of plasma.

    • Vortex vigorously and centrifuge at >10,000 x g for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition.

    • For standards or formulations, dissolve in a solvent mixture matching the initial mobile phase (e.g., 80% acetonitrile, 20% water) and filter.

  • Instrumentation and Conditions:

    • HPLC System: Standard HPLC or UHPLC system.

    • Column: ZIC-HILIC column (e.g., 150 mm x 4.6 mm, 5 µm) or an amino-based column.[5][6]

    • Mobile Phase A: 100 mM Ammonium Formate in Water, pH 4.5.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Detection: ESI-MS/MS (preferred for isomer specificity). A Charged Aerosol Detector (CAD) can also be used for universal quantification but does not distinguish isomers.[5]

  • Isocratic Elution Program:

    • Composition: 80% Mobile Phase B (Acetonitrile), 20% Mobile Phase A (Ammonium Formate Buffer).

    • Run Time: 15 minutes.

    • Note: A shallow gradient (e.g., decreasing acetonitrile from 85% to 75% over 10 minutes) may be required to optimize the separation of closely eluting isomers.

  • Mass Spectrometry (MS/MS) Detection:

    • Follow the same MS/MS parameters as described in the SAX-HPLC protocol to identify the unique m/z 97 fragment for this compound.[3]

Data Summary:

ParameterPerformance Characteristic
Linearity (r²)> 0.999
Lower Limit of Quantitation (LLOQ)10-20 ng/mL[5]
Intra- and Inter-day Precision (RSD)< 10%
Accuracy/Recovery90-110%

Workflow Diagram:

HILIC_Workflow cluster_prep Biological Sample Preparation cluster_analysis HILIC-MS Analysis cluster_data Data Analysis P1 Plasma Sample P2 Protein Precipitation (Acetonitrile) P1->P2 P3 Centrifuge P2->P3 P4 Evaporate Supernatant P3->P4 P5 Reconstitute P4->P5 A1 Inject Sample P5->A1 A2 ZIC-HILIC Separation A1->A2 A3 MS/MS Detection A2->A3 D1 Quantification A3->D1 D2 Isomer Identification D1->D2

Workflow for sample preparation and HILIC-MS analysis.

Application Note 3: High-Efficiency Separation by Capillary Electrophoresis (CE)

Principle: Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. With its extremely high theoretical plate count, CE offers exceptional resolution, making it well-suited for separating closely related isomers. The charge-to-size ratio of the sulfated glucosamine isomers will directly influence their migration time.[7][8] A novel CE method with amperometric detection has demonstrated baseline separation of glucosamine and its isomers (galactosamine, mannosamine) without derivatization.[9]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve and dilute the sample in the background electrolyte (BGE) to a concentration of 10-100 µg/mL.

    • Degas the sample and BGE by sonication before use.

  • Instrumentation and Conditions:

    • CE System: A standard CE system with a suitable detector.

    • Capillary: Fused-silica capillary (e.g., 50 µm I.D., ~50 cm total length).

    • Background Electrolyte (BGE): 20-50 mM sodium borate (B1201080) buffer, pH 9.0-9.5. Optimization of pH and buffer concentration is critical for resolving isomers.

    • Separation Voltage: +20 to +25 kV.

    • Capillary Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection:

      • Direct UV: Low sensitivity.

      • Indirect UV: Using a chromophore in the BGE.

      • Amperometric Detection: High sensitivity for underivatized amino sugars.[9]

      • CE-MS: The most powerful option for definitive identification.

Data Summary:

AnalyteExpected Migration Time (min)Limit of Detection (LOD)
Glucosamine Isomers5-15 (order depends on conditions)0.07-0.23 µg/mL (Amperometric Detection)[9]

Note: Migration times and order are highly dependent on the specific BGE composition and pH.

Conceptual Diagram of Analytical Techniques:

This diagram illustrates the logical relationship between different analytical techniques and their role in achieving comprehensive separation of glucosamine isomers.

Analytical_Techniques cluster_separation Primary Separation cluster_detection Detection & Identification T0 Glucosamine Isomer Mixture T1 Separation Technique S1 HPLC (SAX, HILIC) T1->S1 S2 Capillary Electrophoresis (CE) T1->S2 T2 Identification Technique D1 Mass Spectrometry (MS/MS) T2->D1 S1->D1 LC-MS S2->D1 CE-MS D2 Ion Mobility MS (IM-MS) D1->D2 + Shape Info D3 IR Spectroscopy D2->D3 + Vibrational Info R Resolved & Identified Isomers D3->R

Logical combination of techniques for glucosamine isomer analysis.

References

Application Note: Quantification of Glucosamine 3-Sulfate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600) 3-sulfate is a sulfated monosaccharide of significant interest in glycobiology and drug development. Its structural similarity to other biologically important sulfated sugars necessitates accurate and robust analytical methods for its quantification. This application note provides a detailed protocol for the quantification of Glucosamine 3-sulfate using a High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization and UV detection. The described methodology is synthesized from established protocols for glucosamine and other sulfated monosaccharides, providing a reliable starting point for method development and validation.

Experimental Protocol

This protocol details the necessary steps for the quantification of this compound, from sample preparation to HPLC analysis.

Materials and Reagents
  • This compound standard (analytical grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Trifluoroacetic acid (TFA)

  • Triethylamine (B128534) (TEA)

  • 9-fluorenylmethoxycarbonyl succinimide (B58015) (FMOC-Su)

  • 0.45 µm syringe filters

Equipment
  • HPLC system with a UV detector

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Water bath

  • pH meter

  • Volumetric flasks and pipettes

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For biological samples, a protein precipitation and/or solid-phase extraction (SPE) step may be necessary to remove interfering substances. A general procedure for aqueous samples is as follows:

    • To 1 mL of the sample, add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and filter through a 0.45 µm syringe filter.

Derivatization Procedure

The derivatization of the primary amine group of glucosamine with FMOC-Su enhances its hydrophobicity and allows for sensitive UV detection.[1][2]

  • In a 5 mL volumetric flask, pipette 125 µL of the filtered standard or sample solution.

  • Add 500 µL of a freshly prepared 15 mM FMOC-Su solution in acetonitrile.[2]

  • Add a small volume of triethylamine (TEA) to raise the pH and facilitate the reaction.[1][2]

  • Cap the flask tightly, mix well using a vortex mixer, and sonicate in a water bath at 50°C for 30 minutes.[1][2]

  • After cooling to room temperature, dilute to the mark with the mobile phase A.

HPLC Conditions
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.05% Trifluoroacetic acid (TFA)[2]

  • Mobile Phase B: Acetonitrile[2]

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-15 min: Linear gradient to 50% A, 50% B

    • 15-20 min: Hold at 50% A, 50% B

    • 20-22 min: Linear gradient back to 90% A, 10% B

    • 22-30 min: Re-equilibration at 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV at 265 nm (wavelength for FMOC derivatives)

  • Run Time: 30 minutes

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected ValueSource
Retention Time ~10-15 minAdapted from[2]
Linearity Range 1 - 100 µg/mLAdapted from[1]
Correlation Coefficient (r²) > 0.999Adapted from[3]
Limit of Detection (LOD) ~0.1 µg/mLInferred from similar methods
Limit of Quantification (LOQ) ~0.3 µg/mLInferred from similar methods
Recovery 95 - 105%Adapted from[2]
Precision (%RSD) < 2%Adapted from[2]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh_std Weigh this compound Standard prep_start->weigh_std prep_sample Prepare Sample (e.g., extraction, filtration) dissolve_std Dissolve in Water (Stock Solution) weigh_std->dissolve_std prep_working Prepare Working Standards dissolve_std->prep_working add_fmoc Add FMOC-Su and TEA prep_working->add_fmoc prep_sample->add_fmoc incubate Incubate at 50°C for 30 min add_fmoc->incubate inject Inject into HPLC System incubate->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 265 nm separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify report Report Results quantify->report

Caption: Workflow for this compound Quantification.

Signaling Pathway Diagram

While this application note focuses on a chemical quantification method, a signaling pathway is not directly applicable. The experimental workflow diagram above illustrates the logical sequence of the protocol.

This detailed protocol provides a solid foundation for researchers to quantify this compound. Method validation according to ICH guidelines is recommended before application to routine sample analysis.

References

mass spectrometry analysis of "Glucosamine 3-sulfate"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Mass Spectrometry Analysis of Glucosamine (B1671600) 3-Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine 3-sulfate (GlcN-3S) is a sulfated monosaccharide and a rare but biologically significant component of heparan sulfate (B86663) (HS), a linear polysaccharide found on the cell surface and in the extracellular matrix. The presence of 3-O-sulfated glucosamine residues in HS is critical for specific protein-carbohydrate interactions that regulate a variety of biological processes, including fetal development, neural development, and cancer.[1] The enzymes responsible for this modification, glucosamine 3-O-sulfotransferases (3-OSTs), are often upregulated in these conditions, highlighting the importance of GlcN-3S in key biological pathways.[1]

Mass spectrometry (MS) has become an indispensable tool for the structural characterization and quantification of sulfated oligosaccharides like this compound, which are often available only in trace amounts.[1] Tandem mass spectrometry (MS/MS) is particularly powerful for distinguishing between isomeric sulfoforms, such as this compound and the more common Glucosamine 6-sulfate.[2][3][4] Studies have shown that sulfoforms with a 3-O-sulfate group are significantly more susceptible to fragmentation compared to their positional isomers, providing a clear analytical basis for their differentiation.[1]

This application note provides detailed protocols for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), covering sample preparation, chromatographic separation, and mass spectrometric detection and characterization.

Experimental Workflow

The overall workflow for the analysis of this compound involves sample preparation, which may include extraction and derivatization, followed by separation using liquid chromatography and subsequent analysis by tandem mass spectrometry.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Extraction Extraction / Deproteinization Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC Liquid Chromatography (HILIC Separation) Derivatization->LC Inject MS Mass Spectrometry (ESI-MS/MS) LC->MS Data Data Acquisition & Analysis MS->Data Quant Quantification & Structural Elucidation Data->Quant

Caption: General workflow for LC-MS/MS analysis of this compound.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol is adapted from methods for analyzing glucosamine in human plasma and involves a simple deproteinization step.[5]

  • Thaw Plasma: Thaw frozen human plasma samples at room temperature.

  • Internal Standard: Add an appropriate internal standard (e.g., D-[1-¹³C] glucosamine hydrochloride) to an aliquot of the plasma sample.[5]

  • Deproteinization: Add three volumes of a cold organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[6]

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube.

  • Evaporate and Reconstitute: Dry the supernatant under a stream of nitrogen. Reconstitute the residue in the mobile phase starting condition for LC-MS analysis.

Protocol 2: Sample Preparation with Derivatization (for enhanced sensitivity)

For increased sensitivity and improved retention on reversed-phase columns, pre-column derivatization can be employed. This protocol uses o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA).[6]

  • Protein Precipitation: Follow steps 1-4 from Protocol 1.

  • Transfer Supernatant: Transfer 150 µL of the supernatant to an auto-sampler vial.[6]

  • Add Buffer: Add 0.35 mL of 0.05 mol/L borate (B1201080) buffer (pH 9.3).[6]

  • Add Derivatization Reagent: Add 0.15 mL of the OPA/3-MPA derivatizing reagent.[6]

  • Incubation: Incubate the mixture in a water bath at 25°C for 15 minutes, protected from light.[6]

  • Injection: The sample is now ready for injection into the LC-MS/MS system. The resulting derivative is stable for at least 8 hours when stored at -20°C.[6]

Liquid Chromatography (LC) Method

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of polar analytes like glucosamine and its sulfated forms, offering good retention which is often problematic on traditional reversed-phase columns.[7]

ParameterRecommended Condition
Column ZIC-HILIC (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient Elution (e.g., start at 80% B, ramp down to allow elution)
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL

Note: The mobile phase composition and gradient should be optimized for the specific application and instrument. A typical starting condition could be 80:20 acetonitrile:aqueous buffer.[5][7]

Mass Spectrometry (MS) Method

Electrospray ionization (ESI) in negative ion mode is typically preferred for the analysis of sulfated compounds. Collision-Induced Dissociation (CID) is used to generate characteristic fragment ions for structural confirmation and differentiation from isomers.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative Ion
Scan Type Selected Reaction Monitoring (SRM) or Product Ion Scan
Capillary Voltage 2.5 - 3.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 - 450 °C
Collision Gas Argon
Collision Energy To be optimized (typically 10-30 eV)
Quantitative and Qualitative Data

The key to distinguishing this compound is its unique fragmentation pattern compared to other isomers. Sulfoforms bearing a 3-O-sulfate are known to be significantly more prone to fragmentation.[1]

CompoundPrecursor Ion (m/z) [M-H]⁻Characteristic Product Ions (m/z)Notes
This compound258.0Fragments from loss of SO₃ (80 Da) and other cross-ring cleavages.High susceptibility to fragmentation.[1]
Glucosamine 6-Sulfate258.0Different fragmentation pattern and abundance ratios compared to 3-O-sulfate isomer.More stable than the 3-O-sulfate isomer.[1][2]
N-Sulfo-Glucosamine-3-O-Sulfate415.0To be determined based on CID experiments.Identified as a terminal residue in heparan sulfate.[8][9]

Note: The exact m/z values for product ions should be determined by direct infusion of standards. The fragmentation of sulfated carbohydrates often involves the loss of the sulfate group (SO₃, 80 Da) and subsequent cross-ring cleavages.

Fragmentation Pathway and Isomer Differentiation

The position of the sulfate group significantly influences the fragmentation pathway in tandem MS. For 3-O-sulfated glucosamine, the fragmentation is distinct from its isomers, allowing for unambiguous identification. This is crucial for understanding its role in heparan sulfate biology.

Fragmentation cluster_isomers Isomeric Precursors cluster_cid Collision-Induced Dissociation (CID) cluster_fragments Characteristic Product Ions G3S This compound [M-H]⁻ m/z 258 CID_Node Apply Collision Energy G3S->CID_Node G6S Glucosamine 6-Sulfate [M-H]⁻ m/z 258 G6S->CID_Node Frag3S Unique Fragments A, B, C (Higher abundance from SO₃ loss) CID_Node->Frag3S Distinct Pattern Frag6S Unique Fragments X, Y, Z (Different fragmentation pathway) CID_Node->Frag6S Distinct Pattern

Caption: Differentiating GlcN-3S from GlcN-6S by MS/MS fragmentation.

Biological Context: Heparan Sulfate Metabolism

This compound is a key modification in heparan sulfate chains, introduced by 3-O-sulfotransferases (3-OSTs). Its presence or absence, governed by the action of sulfotransferases and sulfatases like Arylsulfatase G (ARSG), has profound biological implications.[8][9]

HS_Metabolism PAPS PAPS (Sulfate Donor) OST 3-O-Sulfotransferase (3-OST) PAPS->OST HS_Chain Heparan Sulfate Chain (Glucosamine residue) HS_Chain->OST + HS_3S HS with GlcN-3S Protein_Binding Protein Binding & Signaling HS_3S->Protein_Binding ARSG Arylsulfatase G (ARSG) HS_3S->ARSG Desulfation Degradation HS Degradation OST->HS_3S Sulfation ARSG->HS_Chain ARSG->Degradation

Caption: Role of GlcN-3S modification in heparan sulfate biology.

Conclusion

The methods described provide a robust framework for the sensitive and specific analysis of this compound by LC-MS/MS. The unique stability and fragmentation of the 3-O-sulfate isomer compared to other positional isomers form the basis for its unambiguous identification. These analytical techniques are vital for researchers investigating the role of specific heparan sulfate sulfoforms in health and disease, and for professionals in drug development targeting pathways involving these modifications.

References

Application Notes and Protocols for the Structural Elucidation of Glucosamine 3-Sulfate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600) 3-sulfate is a sulfated monosaccharide that plays a crucial role as a structural component of glycosaminoglycans (GAGs) like heparan sulfate (B86663). The precise location of sulfate groups on the glucosamine backbone is critical for the biological activity of these macromolecules, influencing protein binding and downstream signaling pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of such carbohydrate derivatives. This document provides detailed application notes and experimental protocols for the structural elucidation of Glucosamine 3-sulfate using one- and two-dimensional NMR techniques.

Application of NMR Spectroscopy for Structural Characterization

NMR spectroscopy allows for the detailed atomic-level characterization of molecules in solution. For this compound, NMR is employed to:

  • Confirm the identity and purity of the compound: By comparing the obtained spectra with reference data, the presence of the desired sulfated glucosamine isomer can be verified.

  • Determine the position of the sulfate group: The chemical shifts of the protons and carbons in the pyranose ring are highly sensitive to the presence of a sulfate group. The downfield shift of the proton and carbon at the position of sulfation is a key indicator.

  • Elucidate the stereochemistry: Coupling constants between adjacent protons provide information about the dihedral angles, confirming the relative stereochemistry of the hydroxyl and amino groups.

  • Assign all proton and carbon signals: A combination of 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC, enables the complete and unambiguous assignment of all signals in the molecule.

Quantitative NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for D-Glucosamine 3-sulfate. These values are crucial for the identification and structural verification of the compound.

Table 1: ¹H NMR Chemical Shift Data for D-Glucosamine 3-sulfate

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (α)~5.3d~3.5
H-1 (β)~4.7d~8.5
H-23.1-3.3m-
H-34.1-4.3m-
H-43.6-3.8m-
H-53.5-3.7m-
H-6a3.8-3.9m-
H-6b3.7-3.8m-

Note: Chemical shifts are reported for samples dissolved in D₂O and can vary slightly depending on pH, temperature, and concentration. The presence of a sulfate group at the C-3 position typically results in a downfield shift of the H-3 proton signal compared to non-sulfated glucosamine.

Table 2: ¹³C NMR Chemical Shift Data for D-Glucosamine 3-sulfate

CarbonChemical Shift (ppm)
C-1 (α)~90.5
C-1 (β)~94.5
C-2~56.0
C-3~78.0
C-4~70.0
C-5~72.0
C-6~61.0

Note: The chemical shift of C-3 is significantly shifted downfield upon sulfation compared to unsubstituted glucosamine, providing a clear diagnostic marker for the position of the sulfate group.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Use high-purity deuterated water (D₂O, 99.96%) as the solvent.

  • Dissolution: Dissolve the sample in 0.5-0.6 mL of D₂O in a clean, dry vial. Gentle vortexing can be used to aid dissolution.

  • pH Adjustment (Optional but Recommended): The chemical shifts of amine and hydroxyl-proximal protons are pH-dependent. For reproducibility, adjust the pD to a specific value (e.g., pD 7.0) using dilute NaOD or DCl.

  • Filtration: Filter the sample solution through a small, tightly packed plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Internal Standard (Optional): For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard (e.g., DSS or TSP) can be added.

Protocol 2: 1D ¹H and ¹³C NMR Data Acquisition
  • Spectrometer Setup: Tune and match the probe for the respective nucleus (¹H or ¹³C). Lock the spectrometer on the deuterium (B1214612) signal of D₂O and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Solvent Suppression: Use a solvent suppression technique (e.g., presaturation or WATERGATE) to attenuate the residual HOD signal.

    • Spectral Width: ~12 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 2-5 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: ~200 ppm.

    • Number of Scans: 1024-4096 scans, due to the low natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay (d1): 2 seconds.

Protocol 3: 2D NMR Data Acquisition for Structural Elucidation
  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify scalar-coupled protons, typically those on adjacent carbons.

    • Pulse Program: cosygpqf (Bruker).

    • Parameters: Acquire 256-512 increments in the indirect dimension (t₁) with 8-16 scans per increment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons directly attached to carbons.

    • Pulse Program: hsqcedetgpsp (Bruker) for multiplicity editing (CH and CH₂ signals will have opposite phases to CH₃ signals).

    • Parameters: Set the one-bond ¹J(C,H) coupling constant to ~145 Hz. Acquire 256-512 increments in t₁ with 16-32 scans per increment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (2-3 bonds) between protons and carbons.

    • Pulse Program: hmbcgplpndqf (Bruker).

    • Parameters: Set the long-range coupling constant to 4-8 Hz. Acquire 256-512 increments in t₁ with 32-64 scans per increment.

Visualizations

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

structural_elucidation_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Confirmation Sample This compound Sample Dissolution Dissolve in D2O Sample->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration NMR_Tube Prepared NMR Sample OneD_NMR 1D NMR (1H, 13C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD_NMR Assign_1H Assign 1H Signals OneD_NMR->Assign_1H TwoD_NMR->Assign_1H Assign_13C Assign 13C Signals TwoD_NMR->Assign_13C Structural_Confirmation Confirm Structure and Sulfate Position Assign_1H->Structural_Confirmation Assign_13C->Structural_Confirmation Final_Structure Elucidated Structure of This compound Structural_Confirmation->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Signaling Pathway Involving Sulfated Glycosaminoglycans

This compound is a key component of heparan sulfate, which acts as a co-receptor in Fibroblast Growth Factor (FGF) signaling. The sulfation pattern of heparan sulfate is critical for its interaction with FGF and its receptor (FGFR).

FGF_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGF Receptor (FGFR) FGF->FGFR Binds HS Heparan Sulfate (contains this compound) HS->FGFR Co-receptor binding Dimerization Receptor Dimerization and Autophosphorylation FGFR->Dimerization Activates Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK pathway) Dimerization->Signaling_Cascade Initiates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Signaling_Cascade->Cellular_Response Leads to

Caption: FGF signaling pathway involving heparan sulfate.

Application Note: A Proposed Method for Quantifying Bioactive 3-O-Sulfated Tetrasaccharides in Heparin Using an Isotopically Labeled Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the analysis and quality control of heparin and related products.

Introduction

Heparin's anticoagulant activity is primarily mediated through its high-affinity binding to antithrombin III (ATIII). This interaction is dependent on a specific pentasaccharide sequence within the heparin polymer, which contains a crucial, yet rare, 3-O-sulfated glucosamine (B1671600) (GlcNS(3S)) residue. The presence and abundance of this specific structural motif are directly related to heparin's biological potency.

Traditional heparin analysis often focuses on overall purity and impurity profiling. However, a more precise assessment of bioactivity can be achieved by quantifying the specific structural elements responsible for its therapeutic effect. Complete enzymatic digestion of heparin using a cocktail of heparin lyases (I, II, and III) results in the breakdown of the polysaccharide into primarily disaccharide units. Notably, tetrasaccharides containing the 3-O-sulfated glucosamine residue are often resistant to this digestion process.[1][2][3]

This application note proposes a robust and sensitive method for the quantification of these bioactive, heparinase-resistant 3-O-sulfated tetrasaccharides. The method utilizes an isotopically labeled synthetic tetrasaccharide as an internal reference standard, coupled with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for accurate and precise measurement. The quantification of these specific tetrasaccharides can serve as a valuable surrogate marker for the anticoagulant potency of heparin batches.

Principle of the Method

The proposed method involves the exhaustive enzymatic digestion of the heparin sample to yield a mixture of disaccharides and enzyme-resistant tetrasaccharides. A known amount of a stable isotope-labeled (e.g., ¹³C) 3-O-sulfated tetrasaccharide internal standard, which is chemically identical to the target analyte, is spiked into the sample prior to analysis.[3][4][5][6][7][8]

The digested sample is then analyzed by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography (IPRP-HPLC) coupled to a tandem mass spectrometer (MS/MS). The analyte and the internal standard co-elute and are detected based on their specific mass-to-charge ratios (m/z). By comparing the signal intensity of the endogenous tetrasaccharide to that of the known amount of the internal standard, precise quantification can be achieved, minimizing variations from matrix effects or instrument response.[1][4][9]

Experimental Protocols

Materials and Reagents
  • Heparin sample (unfractionated or low molecular weight)

  • Isotopically Labeled Reference Standard: e.g., ¹³C-labeled ΔUA2S-GlcNAc6S-GlcA-GlcNS3S6S (This tetrasaccharide is a known heparinase-resistant structure containing the key 3-O-sulfated glucosamine). A certified reference standard should be procured from a specialized supplier.

  • Enzyme Cocktail: Heparinase I, II, and III from Flavobacterium heparinum

  • Digestion Buffer: 20 mM Sodium Acetate, 2 mM Calcium Chloride, pH 7.0

  • Mobile Phase A (IPRP-HPLC): 10 mM Tributylamine (TrBA), 15 mM Acetic Acid in Water

  • Mobile Phase B (IPRP-HPLC): 10 mM TrBA, 15 mM Acetic Acid in 50:50 Acetonitrile:Water

  • Ultrapure water and LC-MS grade solvents

Sample and Standard Preparation
  • Heparin Stock Solution: Prepare a 1 mg/mL stock solution of the heparin sample in ultrapure water.

  • Internal Standard Stock Solution: Prepare a 100 ng/mL stock solution of the ¹³C-labeled tetrasaccharide reference standard in ultrapure water.

  • Enzyme Cocktail Preparation: Prepare a working solution of the heparinase I, II, and III cocktail in the digestion buffer, with each enzyme at a concentration of approximately 0.1 IU/mL.

Enzymatic Digestion Protocol
  • To a 1.5 mL microcentrifuge tube, add 10 µL of the heparin stock solution (10 µg).

  • Add 10 µL of the ¹³C-labeled internal standard stock solution (1 ng).

  • Add 70 µL of digestion buffer.

  • Add 10 µL of the heparinase enzyme cocktail.

  • Vortex briefly and incubate at 37°C for 24 hours to ensure complete digestion.

  • Terminate the reaction by heating the sample at 100°C for 5 minutes.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any denatured protein.

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Analysis
  • Chromatographic System: An ultra-high performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for ion-pairing applications (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    2.0 5
    20.0 60
    22.0 100
    25.0 100
    26.0 5

    | 30.0 | 5 |

MS/MS Conditions:

  • Ionization Mode: ESI Negative

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor and product ions for the target tetrasaccharide and its labeled internal standard must be determined. An example is provided in the data table below.

Data Presentation

The quantitative data for the analysis should be structured to allow for clear comparison and validation.

ParameterAnalyte (Native Tetrasaccharide)Reference Standard (¹³C-Labeled)
Analyte Name ΔUA2S-GlcNAc6S-GlcA-GlcNS3S6S¹³C-ΔUA2S-GlcNAc6S-GlcA-GlcNS3S6S
Formula C₂₄H₃₃N₂O₃₅S₅¹³CₓC₂₄₋ₓH₃₃N₂O₃₅S₅
Precursor Ion (m/z) To be determined empiricallyTo be determined empirically
Product Ion (m/z) To be determined empiricallyTo be determined empirically
Expected Retention Time ~18-22 min (highly dependent on system)~18-22 min (co-eluting)
Calibration Range N/AUsed for quantification
Limit of Quantification To be determined during method validationN/A

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing heparin Heparin Sample (10 µg) digest Enzymatic Digestion (37°C, 24h) heparin->digest standard ¹³C-Labeled Internal Standard (1 ng) standard->digest enzymes Heparinase Cocktail (I, II, III) enzymes->digest hplc IPRP-UHPLC Separation digest->hplc ms Tandem Mass Spectrometry (ESI-Negative, MRM) hplc->ms quant Quantification (Peak Area Ratio vs. Standard) ms->quant result Reportable Value (ng of Tetrasaccharide / µg of Heparin) quant->result

Caption: Experimental workflow for heparin analysis.

quantification_principle cluster_sample In Heparin Sample Digest cluster_ms LC-MS/MS Detection cluster_calc Calculation Analyte Analyte (Native Tetrasaccharide) Amount: Unknown (X) Response Response Analyte (Area_X) Response Standard (Area_C) Analyte->Response Standard Internal Standard (¹³C-Labeled) Amount: Known (C) Standard->Response Equation Amount (X) = (Area_X / Area_C) * Amount (C) Response->Equation

Caption: Principle of quantification via internal standard.

Conclusion

The proposed LC-MS/MS method, utilizing an isotopically labeled internal standard, offers a highly specific and accurate approach for the quantification of bioactive 3-O-sulfated tetrasaccharides in heparin. By directly measuring a key structural determinant of anticoagulant activity, this method has the potential to provide a more refined and functionally relevant assessment of heparin quality and potency compared to bulk analytical techniques. This approach is particularly valuable for in-depth characterization during drug development, for establishing structure-activity relationships, and for ensuring the consistency of heparin products.

References

Application Notes and Protocols for Glucosamine 3-Sulfate in In Vitro Cartilage Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively covers the effects of glucosamine (B1671600) sulfate (B86663) and glucosamine hydrochloride on cartilage metabolism. However, there is a significant lack of specific data regarding the application and efficacy of Glucosamine 3-sulfate in in vitro cartilage degradation assays. The following application notes and protocols are therefore based on the well-established effects of glucosamine sulfate. It is crucial to validate these protocols specifically for this compound to determine its efficacy and optimal working concentrations.

Application Notes

Glucosamine is an amino sugar that serves as a fundamental building block for glycosaminoglycans (GAGs), essential components of articular cartilage.[1] In osteoarthritis (OA), an imbalance between the synthesis and degradation of the cartilage matrix leads to progressive joint damage.[1] In vitro studies have elucidated the potential chondroprotective mechanisms of glucosamine sulfate, which are theorized to be twofold: stimulating the production of cartilage matrix components and inhibiting catabolic processes.[1][2]

Mechanism of Action (Based on Glucosamine Sulfate):

  • Anabolic Effects: Glucosamine sulfate has been shown to stimulate the synthesis of proteoglycans and type II collagen in chondrocytes, the primary cells in cartilage.[2][3]

  • Anti-catabolic and Anti-inflammatory Effects: A key mechanism of action is the inhibition of inflammatory signaling pathways. Glucosamine sulfate can suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory and catabolic genes in response to stimuli like interleukin-1 beta (IL-1β).[3][4][5] By inhibiting NF-κB, glucosamine sulfate can down-regulate the production of:

    • Matrix Metalloproteinases (MMPs): Enzymes such as MMP-3 and MMP-9 that are responsible for the degradation of collagen and other matrix proteins.[2][6][7]

    • Pro-inflammatory Mediators: Including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which contribute to inflammation and chondrocyte apoptosis.[2][3]

In Vitro Models of Cartilage Degradation:

To study the effects of compounds like this compound, in vitro models that mimic the catabolic environment of OA are employed. A common approach involves the use of primary chondrocytes, cartilage explants, or chondrocyte cell lines stimulated with pro-inflammatory cytokines such as IL-1β or tumor necrosis factor-alpha (TNF-α). These cytokines trigger signaling cascades that lead to the breakdown of the cartilage matrix.

Key Experimental Readouts:

  • Glycosaminoglycan (GAG) Release: Measurement of GAGs released into the culture medium is a primary indicator of proteoglycan degradation. The dimethylmethylene blue (DMMB) assay is a standard colorimetric method for this purpose.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to assess the expression levels of key anabolic (e.g., COL2A1, ACAN) and catabolic (e.g., MMP3, MMP13, ADAMTS5) genes.

  • Protein Analysis: Techniques like ELISA and Western blotting can quantify the levels of specific MMPs, inflammatory mediators (e.g., PGE2, nitric oxide), and signaling proteins in cell lysates or culture supernatants.

  • Histological Analysis: In cartilage explant models, histological staining (e.g., Safranin O-Fast Green) provides a visual assessment of proteoglycan content and cartilage structure.

Data Presentation

The following tables summarize representative quantitative data for the effects of glucosamine sulfate on chondrocytes in in vitro cartilage degradation models. These values can serve as a reference for designing experiments with this compound.

Table 1: Effect of Glucosamine Sulfate on Gene Expression in IL-1β-stimulated Chondrocytes

GeneTreatmentFold Change vs. IL-1β ControlReference
MMP-310 µg/ml Glucosamine Sulfate↓ ~68% (in MG-63 cells)[7]
MMP-350 µg/ml Glucosamine Sulfate↓ ~74% (in MG-63 cells)[7]
MMP-910 µg/ml Glucosamine Sulfate↓ ~34% (in SaOS-2 cells)[7]
COX-2Glucosamine Sulfate (dose-dependent)Significant Inhibition[3]

Table 2: Effect of Glucosamine Sulfate on Protein Levels and Activity

AnalyteTreatmentEffectReference
MMP-3 Protein10 µg/ml Glucosamine Sulfate↓ ~28% (in SaOS-2 cells)[7]
PGE2 ReleaseGlucosamine Sulfate (dose-dependent)Significant Inhibition[3]
NF-κB ActivityGlucosamine Sulfate (dose-dependent)Significant Inhibition[3]
Collagen Degradation25 mM Glucosamine SulfateSignificant Inhibition[8]

Experimental Protocols

Protocol 1: In Vitro Cartilage Explant Degradation Assay

Objective: To evaluate the effect of this compound on IL-1β-induced glycosaminoglycan (GAG) release from bovine cartilage explants.

Materials:

  • Bovine articular cartilage

  • DMEM/F-12 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

  • Recombinant human IL-1β

  • This compound (test compound)

  • Dimethylmethylene blue (DMMB) dye solution

  • Chondroitin sulfate standard

  • Papain digestion buffer (0.1 M sodium phosphate, 10 mM EDTA, 10 mM L-cysteine, pH 6.5) containing 125 µg/mL papain

Procedure:

  • Cartilage Explant Preparation:

    • Aseptically dissect full-thickness articular cartilage from bovine metacarpophalangeal joints.

    • Create cartilage discs of a uniform size (e.g., 3 mm diameter) using a dermal biopsy punch.

    • Wash the explants three times with sterile PBS.

  • Explant Culture and Treatment:

    • Place individual cartilage explants into separate wells of a 96-well plate.

    • Allow explants to equilibrate in serum-free DMEM/F-12 for 24 hours.

    • Pre-treat the explants with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) for 2 hours. Include a vehicle control.

    • Induce cartilage degradation by adding IL-1β (e.g., 10 ng/mL) to the appropriate wells. Maintain a non-stimulated control group.

    • Culture the explants for 72 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection and GAG Assay:

    • After 72 hours, collect the culture medium from each well for GAG analysis.

    • Digest the remaining cartilage explants in papain digestion buffer overnight at 60°C to determine the total GAG content.

    • Perform the DMMB assay on the collected medium and the digested explants.

    • Briefly, add DMMB dye solution to samples and standards in a 96-well plate.

    • Measure the absorbance at 525 nm using a microplate reader.

    • Calculate the concentration of GAGs released into the medium and normalize it to the total GAG content of the explant.

Protocol 2: Gene Expression Analysis in Monolayer Chondrocyte Culture

Objective: To determine the effect of this compound on the expression of catabolic genes in IL-1β-stimulated human chondrocytes.

Materials:

  • Primary human chondrocytes or a suitable chondrocyte cell line (e.g., C-28/I2)

  • Chondrocyte growth medium

  • Recombinant human IL-1β

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and specific primers for target genes (e.g., MMP3, MMP13, ADAMTS5, GAPDH)

Procedure:

  • Cell Culture and Treatment:

    • Seed chondrocytes in 6-well plates and allow them to reach 80-90% confluency.

    • Serum-starve the cells for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with IL-1β (e.g., 1 ng/mL) for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA and assess its purity.

    • Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.

    • Run the PCR reaction on a real-time PCR system.

    • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH).

Mandatory Visualization

G cluster_0 IL1B IL-1β IL1R IL-1 Receptor IL1B->IL1R IKK IKK Complex IL1R->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus DNA DNA mRNA mRNA (MMPs, COX-2, etc.) DNA->mRNA Transcription Proteins Catabolic Proteins mRNA->Proteins Translation Degradation Cartilage Degradation Proteins->Degradation Glucosamine This compound (Hypothesized) Glucosamine->IKK Inhibition Glucosamine->NFkB_active Inhibition of Nuclear Translocation

Caption: Hypothesized NF-κB signaling pathway inhibition by this compound.

G cluster_workflow Experimental Workflow cluster_analysis Analysis start Prepare Cartilage Explants or Chondrocyte Culture pretreatment Pre-treat with This compound start->pretreatment stimulation Stimulate with IL-1β pretreatment->stimulation incubation Incubate (24-72h) stimulation->incubation collection Collect Supernatant and/or Cell Lysates incubation->collection GAG GAG Assay (DMMB) collection->GAG Gene Gene Expression (qPCR) collection->Gene Protein Protein Analysis (ELISA) collection->Protein

Caption: Workflow for in vitro cartilage degradation assays.

References

Application Notes and Protocols for Culturing Chondrocytes with Glucosamine 3-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600) is a naturally occurring amino sugar and a fundamental component of glycosaminoglycans (GAGs) in cartilage. Its supplementation has been investigated for the management of osteoarthritis, with research suggesting it may exert chondroprotective effects. Glucosamine 3-sulfate (G3S) is a specific sulfated form of glucosamine. Pre-clinical studies suggest that G3S may play a role in modulating the expression of key enzymes involved in cartilage degradation.

These application notes provide detailed protocols for the culture of primary chondrocytes and the investigation of the effects of this compound on chondrocyte viability, gene expression, and signaling pathways.

Quantitative Data Summary

The following table summarizes quantitative data from studies on the effects of glucosamine compounds on chondrocytes. It is important to note that much of the existing research has been conducted with glucosamine hydrochloride (GH) or general glucosamine sulfate (B86663) (GS), with specific data on this compound being more limited.

ParameterCompoundCell/Tissue TypeConcentrationEffect
Gene ExpressionThis compoundHuman Osteoarthritic Cartilage Explants5 mMSignificant downregulation of ADAMTS-4 and ADAMTS-5 mRNA expression.
Gene ExpressionGlucosamine HCl (GH)Human Osteoarthritic Cartilage Explants5 mMSignificant downregulation of ADAMTS-4 and ADAMTS-5 mRNA expression.
Gene ExpressionGlucosamine (unspecified)Equine Chondrocytes10 µg/mLReduced IL-1-induced mRNA expression of ADAMTS-4 and ADAMTS-5.
Gene ExpressionGlucosamine HCl (GH) & Chondroitin Sulfate (CS)Bovine Cartilage Explants5 µg/mL GH + 20 µg/mL CSSuppressed IL-1-induced mRNA expression of ADAMTS-4 and ADAMTS-5.
Cell ViabilityGlucosamine HCl (GH)Bovine Chondrocytes4 mg/mLLarge decrease in metabolic activity, suggesting cytotoxicity.
Matrix SynthesisGlucosamine (GlcN)Primary Bovine Chondrocytesup to 2 mMEnhanced production of aggrecan and collagen type II.
Matrix SynthesisGlucosamine (GlcN)Primary Bovine Chondrocytes15 mMLoss of anabolic effect on matrix production.
SignalingGlucosamine (GlcN)Primary Bovine ChondrocytesNot specifiedUpregulated transforming growth factor-β1 (TGF-β1) mRNA levels.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Articular Chondrocytes

This protocol describes the isolation of primary chondrocytes from articular cartilage, a crucial first step for in vitro studies.

Materials:

  • Articular cartilage explants (e.g., from bovine metacarpophalangeal joints or human tissue from arthroplasty)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Collagenase Type II

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile scalpels, forceps, and petri dishes

  • 70 µm cell strainer

  • Centrifuge

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Aseptically dissect articular cartilage from the joint.

  • Wash the cartilage pieces three times with sterile PBS containing 1% Penicillin-Streptomycin.

  • In a sterile petri dish, mince the cartilage into small pieces (approximately 1-2 mm³).

  • Transfer the minced cartilage to a sterile conical tube.

  • Digest the cartilage matrix by incubating with Collagenase Type II solution (e.g., 0.2% in DMEM) overnight at 37°C with gentle agitation.

  • Following digestion, filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue.

  • Centrifuge the cell suspension at 150 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Seed the chondrocytes in culture flasks at a density of 1-2 x 10⁴ cells/cm² and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the culture medium every 2-3 days.

Protocol 2: Treatment of Chondrocytes with this compound

Materials:

  • This compound (G3S) powder

  • Sterile PBS or DMEM for reconstitution

  • Primary chondrocytes in culture (passage 1-2 recommended to maintain phenotype)

  • Complete culture medium

  • Optional: Pro-inflammatory stimulus (e.g., Interleukin-1 beta, IL-1β)

Procedure:

  • Prepare a stock solution of this compound. For example, to prepare a 100 mM stock solution, dissolve the appropriate amount of G3S powder in sterile PBS or serum-free DMEM and filter-sterilize.

  • On the day of the experiment, aspirate the culture medium from the chondrocyte cultures.

  • Add fresh complete culture medium containing the desired final concentration of G3S. Based on existing literature, a concentration of 5 mM can be used to investigate effects on gene expression. A dose-response experiment (e.g., 0.1, 1, 5, 10 mM) is recommended to determine the optimal concentration for your experimental system.

  • For studies investigating the anti-inflammatory effects of G3S, a pro-inflammatory stimulus like IL-1β (e.g., 10 ng/mL) can be added to the culture medium, with or without G3S.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

Protocol 3: Cell Viability Assay (WST-1)

This assay assesses the metabolic activity of chondrocytes as an indicator of cell viability following treatment with G3S.

Materials:

  • Chondrocytes cultured in a 96-well plate

  • This compound treatment medium

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed chondrocytes in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of G3S as described in Protocol 2. Include untreated control wells.

  • At the end of the treatment period, add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Gently shake the plate for 1 minute.

  • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 4: Gene Expression Analysis by Real-Time Quantitative PCR (qPCR)

This protocol is for quantifying the mRNA expression of key anabolic and catabolic genes in chondrocytes.

Materials:

  • RNA isolation kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., COL2A1, ACAN, MMP3, MMP13, ADAMTS4, ADAMTS5) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Lyse the G3S-treated and control chondrocytes and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

  • Quantify the RNA and assess its purity.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Set up the qPCR reactions by combining the cDNA, qPCR master mix, and forward and reverse primers for each target gene in a qPCR plate.

  • Run the qPCR plate on a real-time PCR system using an appropriate cycling program.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualizations

Signaling Pathways and Experimental Workflows

G3S_Signaling_Pathway cluster_inflammatory Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1b IL-1b IL-1R IL-1 Receptor IL-1b->IL-1R IKK IKK IL-1R->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-κB IkB->NF-kB Inhibits p-NF-kB p-NF-κB NF-kB->p-NF-kB Translocates to Nucleus Gene_Expression Gene Expression of Catabolic Enzymes (MMPs, ADAMTS) p-NF-kB->Gene_Expression Promotes G3S Glucosamine 3-Sulfate G3S->IKK Inhibits

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental_Workflow Start Start: Primary Chondrocyte Isolation Culture Chondrocyte Culture (P1-P2) Start->Culture Treatment Treatment with This compound (e.g., 5 mM) Culture->Treatment Viability Cell Viability Assay (WST-1) Treatment->Viability RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction End Data Analysis and Interpretation Viability->End qPCR qPCR for Gene Expression (COL2A1, ACAN, MMPs, ADAMTSs) RNA_Extraction->qPCR qPCR->End Western_Blot Western Blot for Signaling Proteins (p-NF-κB, TGF-β) Protein_Extraction->Western_Blot Western_Blot->End

Caption: Experimental workflow for investigating the effects of G3S on chondrocytes.

Application Notes and Protocols for the Analysis of Glucosamine 3-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Glucosamine (B1671600) 3-sulfate in various sample matrices. The protocols described herein leverage common analytical techniques, including derivatization followed by chromatography and direct analysis by mass spectrometry, to ensure robust and reliable quantification.

Introduction

Glucosamine 3-sulfate is an amino sugar that plays a role in the biosynthesis of glycosaminoglycans. Accurate quantification of this and other sulfated monosaccharides is critical in various fields, including biochemistry, pharmaceutical development, and quality control of dietary supplements. The analytical challenge lies in the high polarity of the molecule and the lack of a strong chromophore, often necessitating derivatization for sensitive detection by UV or fluorescence detectors. Alternatively, mass spectrometry offers a direct detection method, with the fragmentation pattern providing structural information, including the position of the sulfate (B86663) group.

This document outlines two primary approaches for the analysis of this compound:

  • Pre-column Derivatization with 9-fluorenylmethoxycarbonyl succinimide (B58015) (FMOC-Su) for analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV). This is a robust and widely used method for the quantification of amino sugars.

  • Pre-column Derivatization with o-phthalaldehyde (B127526)/3-mercaptopropionic acid (OPA/3-MPA) for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, making it suitable for complex biological matrices.

  • Direct Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This approach takes advantage of the inherent charge of the sulfate group and the specific fragmentation patterns of sulfated glucosamine isomers, allowing for direct quantification without derivatization.

Method 1: Pre-column Derivatization with FMOC-Su for HPLC-UV Analysis

This method is based on the derivatization of the primary amine group of this compound with FMOC-Su to yield a highly fluorescent and UV-active derivative.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of glucosamine using FMOC-Su derivatization. While this data is for glucosamine, it provides a reasonable expectation for the analysis of this compound, though method validation with a specific this compound standard is essential.

ParameterTypical ValueReference
Linearity Range10 - 100 µg/mL[1]
Correlation Coefficient (r²)≥ 0.999[2]
Limit of Detection (LOD)~1.0 mg/kg[1]
Limit of Quantification (LOQ)~3.0 mg/kg[1]
Recovery94.09 - 114.15%[1]
Relative Standard Deviation (RSD)0.38 - 5.29%[1]
Experimental Protocol

1. Reagents and Materials

  • This compound standard

  • 9-fluorenylmethoxycarbonyl succinimide (FMOC-Su)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Boric acid

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Triethylamine (TEA)

  • Syringe filters (0.45 µm)

2. Solution Preparation

  • Borate (B1201080) Buffer (0.4 M, pH 9.0): Dissolve boric acid in water, adjust pH to 9.0 with NaOH solution, and dilute to the final volume.

  • FMOC-Su Solution (15 mM): Dissolve an appropriate amount of FMOC-Su in acetonitrile. Prepare this solution fresh daily.[2]

  • Derivatization Termination Solution (e.g., 20 mM glycine): Prepare a solution of glycine (B1666218) in water.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

3. Sample Preparation

  • Solid Samples: Accurately weigh a portion of the homogenized sample, dissolve in water or a suitable buffer, and sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter.

  • Liquid Samples: Dilute the sample as needed with water and filter through a 0.45 µm syringe filter.

4. Derivatization Procedure [1]

  • To 200 µL of the sample or standard solution in a clean vial, add 200 µL of 0.4 M borate buffer (pH 9.0).

  • Add 100 µL of 15 mM FMOC-Su solution and vortex thoroughly.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • Add 200 µL of derivatization termination solution (e.g., glycine) to quench the excess FMOC-Su.

  • Filter the derivatized solution through a 0.45 µm syringe filter before injection into the HPLC system.

5. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient could be:

    • 0-20 min: 20-60% B

    • 20-25 min: 60-80% B

    • 25-30 min: 80-20% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 265 nm

  • Injection Volume: 20 µL

Workflow Diagram

FMOC_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis Sample Sample (Solid or Liquid) Dissolution Dissolution/ Dilution Sample->Dissolution Filtration1 Filtration (0.45 µm) Dissolution->Filtration1 Add_Buffer Add Borate Buffer Filtration1->Add_Buffer Add_FMOC Add FMOC-Su Add_Buffer->Add_FMOC React React (10 min) Add_FMOC->React Quench Quench Reaction React->Quench Filtration2 Filtration (0.45 µm) Quench->Filtration2 HPLC HPLC-UV Analysis Filtration2->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: Workflow for this compound analysis using FMOC-Su derivatization and HPLC-UV.

Method 2: Pre-column Derivatization with OPA/3-MPA for LC-MS/MS Analysis

This highly sensitive and selective method involves the derivatization of the primary amine of this compound with o-phthalaldehyde (OPA) in the presence of a thiol, 3-mercaptopropionic acid (3-MPA), to form a stable isoindole derivative suitable for LC-MS/MS analysis.

Quantitative Data Summary

The following table presents typical performance characteristics for the analysis of glucosamine using OPA/3-MPA derivatization followed by LC-MS/MS. This data serves as a strong indicator of the expected performance for this compound analysis.

ParameterPlasmaUrineReference
Linearity Range0.012 - 8.27 µg/mL1.80 - 84.1 µg/mL[3][4]
Correlation Coefficient (r²)> 0.99> 0.99[3][4]
Lower Limit of Quantification (LLOQ)12 ng/mL-[3][4]
Recovery85.2 - 93.4%88.1 - 96.5%[3]
Intra-day Precision (%RSD)3.5 - 8.2%2.9 - 7.5%[3]
Inter-day Precision (%RSD)4.1 - 9.5%3.8 - 8.9%[3]
Experimental Protocol

1. Reagents and Materials

  • This compound standard

  • o-phthalaldehyde (OPA)

  • 3-mercaptopropionic acid (3-MPA)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Borate buffer (0.05 M, pH 9.3)

  • Formic acid

  • Ammonium (B1175870) acetate

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog if available)

2. Solution Preparation

  • Borate Buffer (0.05 M, pH 9.3): Prepare as described in Method 1, adjusting the concentration and pH accordingly.

  • OPA/3-MPA Derivatization Reagent: Dissolve OPA in methanol and add 3-MPA. This reagent should be prepared fresh.

  • Mobile Phase A: 0.1% Formic acid and 2 mM Ammonium Acetate in Water.

  • Mobile Phase B: Methanol.

3. Sample Preparation (for Plasma/Urine) [3]

  • To 100 µL of plasma or urine sample, add an appropriate amount of internal standard.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 16,000 x g for 10 minutes.

  • Transfer 150 µL of the supernatant to a clean vial.

4. Derivatization Procedure [3]

  • To the 150 µL of supernatant, add 350 µL of 0.05 M borate buffer (pH 9.3).

  • Add 150 µL of the OPA/3-MPA derivatization reagent.

  • Vortex and incubate at 25 °C for 15 minutes in the dark.

  • The sample is now ready for injection into the LC-MS/MS system.

5. LC-MS/MS Conditions

  • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for the derivatized this compound)

  • MRM Transitions: To be determined by infusing the derivatized this compound standard.

Workflow Diagram

OPA_Derivatization_Workflow cluster_sample_prep Sample Preparation (Plasma/Urine) cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis Sample Plasma/Urine Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precip Protein Precipitation (ACN) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Add_Buffer Add Borate Buffer Supernatant->Add_Buffer Add_OPA Add OPA/3-MPA Reagent Add_Buffer->Add_OPA React React (15 min, 25°C) Add_OPA->React LCMS LC-MS/MS Analysis React->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: Workflow for this compound analysis using OPA/3-MPA derivatization and LC-MS/MS.

Method 3: Direct Analysis by LC-MS/MS

This method avoids the derivatization step, relying on the inherent chemical properties of this compound for retention on a suitable chromatography column and its specific fragmentation in the mass spectrometer for detection and quantification. This approach is particularly useful for distinguishing between different sulfated isomers.

Key Principles
  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred mode for retaining highly polar compounds like sulfated monosaccharides.[5][6] Ion-pairing chromatography can also be employed.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used to generate specific fragment ions from the parent ion of this compound. The fragmentation pattern of the 3-O-sulfate isomer is distinct from other isomers, such as the 6-O-sulfate, allowing for their differentiation.

Experimental Protocol

1. Reagents and Materials

  • This compound standard

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Ammonium formate (B1220265) or ammonium acetate, LC-MS grade

  • Formic acid or acetic acid, LC-MS grade

2. Solution Preparation

  • Mobile Phase A: Aqueous buffer (e.g., 10 mM Ammonium Formate in water, pH adjusted with formic acid).

  • Mobile Phase B: Acetonitrile.

3. Sample Preparation

  • Similar to Method 1, involving dissolution/dilution and filtration. For biological samples, protein precipitation as described in Method 2 is necessary.

4. LC-MS/MS Conditions

  • Column: HILIC column (e.g., ZIC-HILIC, Amide)

  • Mobile Phase: Gradient elution with a high percentage of organic solvent (Mobile Phase B) to start, gradually increasing the aqueous component (Mobile Phase A).

  • Flow Rate: To be optimized based on the column dimensions (typically 0.2 - 0.5 mL/min).

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: ESI, typically in negative ion mode to detect the sulfated compound.

  • MRM Transitions (for triple quadrupole):

    • Parent Ion (Q1): m/z corresponding to [M-H]⁻ of this compound.

    • Fragment Ions (Q3): Specific fragment ions characteristic of the 3-O-sulfate isomer. The fragmentation of sulfated glucosamines can result in characteristic losses of SO₃ (80 Da) and other cross-ring cleavages. The relative abundance of these fragments can be used to distinguish isomers.

Logical Relationship Diagram

Direct_Analysis_Logic cluster_principle Analytical Principle cluster_outcome Outcome Analyte This compound (and other isomers) HILIC HILIC Separation (based on polarity) Analyte->HILIC MS Mass Spectrometry (Detection of [M-H]⁻) HILIC->MS MSMS Tandem MS (MS/MS) (Fragmentation) MS->MSMS Fragments Isomer-Specific Fragment Ions MSMS->Fragments Quant Quantification Fragments->Quant Ident Isomer Identification Fragments->Ident

Caption: Logical workflow for the direct analysis of this compound isomers by LC-MS/MS.

References

Application Notes and Protocols for Glucosamine 3-Sulfate as a Substrate in Sulfatase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600) 3-sulfate is a specifically sulfated monosaccharide that primarily exists as a rare but functionally significant modification within heparan sulfate (B86663) proteoglycans (HSPGs). The 3-O-sulfation of glucosamine residues is a critical step in the biosynthesis of certain heparan sulfate (HS) structures that mediate a variety of biological processes, including cell signaling, inflammation, and pathogen entry. The enzyme responsible for the removal of this sulfate group is a glucosamine-3-O-sulfatase. Recent research has identified Arylsulfatase G (ARSG) as the key lysosomal enzyme with this activity, playing a crucial role in the degradation of heparan sulfate.[1][2][3][4]

These application notes provide a detailed overview and protocols for utilizing glucosamine 3-sulfate and related 3-O-sulfated oligosaccharides as substrates to measure the activity of glucosamine-3-O-sulfatase (e.g., Arylsulfatase G). The provided assays are essential for studying the function of this enzyme, screening for inhibitors, and understanding its role in various physiological and pathological conditions.

Principle of the Assay

The fundamental principle of the sulfatase activity assay is to measure the enzymatic hydrolysis of the sulfate group from a this compound-containing substrate. The activity of the glucosamine-3-O-sulfatase is determined by quantifying either the disappearance of the sulfated substrate or the appearance of the desulfated product over time. Due to the lack of a chromogenic or fluorogenic group on the natural substrate, the detection of the reaction products typically requires separation techniques like High-Performance Liquid Chromatography (HPLC), often coupled with sensitive detection methods such as fluorescence or mass spectrometry.

Application Areas

  • Enzyme Characterization: Determination of kinetic parameters (Kₘ, Vₘₐₓ) of glucosamine-3-O-sulfatases like Arylsulfatase G.[1]

  • Drug Discovery: High-throughput screening for inhibitors of glucosamine-3-O-sulfatase, which may have therapeutic potential in diseases associated with aberrant heparan sulfate metabolism.

  • Disease Research: Investigating the role of glucosamine-3-O-sulfatase in lysosomal storage disorders such as Mucopolysaccharidosis (MPS), and other conditions like Alzheimer's disease and cancer where heparan sulfate is implicated.[2][4]

  • Quality Control: Assessing the activity of purified or recombinant glucosamine-3-O-sulfatase preparations.

Quantitative Data Summary

The following tables summarize the substrate specificity and kinetic parameters of Arylsulfatase G (ARSG), the primary human glucosamine-3-O-sulfatase.

Table 1: Substrate Specificity of Human Arylsulfatase G (hARSG)

SubstrateDescriptionRelative Activity (%)
GlcNS3SN-sulfo-glucosamine-3-sulfate100
GlcNS3S6SN-sulfo-glucosamine-3,6-disulfate~50
GlcNAc3SN-acetyl-glucosamine-3-sulfateNo activity
GlcNAc3S6SN-acetyl-glucosamine-3,6-disulfateNo activity
p-Nitrocatechol sulfateArtificial arylsulfatase substrateActivity present

Data adapted from studies on the substrate specificity of ARSG, demonstrating its preference for N-sulfated glucosamine with a 3-O-sulfate group. The N-acetyl group at the 2-position appears to block enzymatic activity.[1]

Table 2: Kinetic Parameters of Arylsulfatase G (ARSG)

SubstrateEnzyme SourceKₘ (mM)Vₘₐₓ (nmol/h/mg)
p-Nitrocatechol sulfateRecombinant Human ARSG4.2Not specified
GlcNS3SRecombinant Human ARSGNot specifiedNot specified

Kinetic data for ARSG with its natural substrate is still emerging. The Kₘ value for the artificial substrate p-nitrocatechol sulfate has been reported.[5] Further studies are required to establish detailed kinetic parameters for 3-O-sulfated glucosamine substrates.

Experimental Protocols

Protocol 1: Arylsulfatase G Activity Assay using HPLC with Fluorescence Detection

This protocol is adapted from a method developed for measuring ARSG activity using its natural monosaccharide substrates.[1][3] The principle involves the enzymatic removal of the 3-O-sulfate group, followed by fluorescent labeling of the resulting desulfated product and quantification by reverse-phase HPLC.

Materials and Reagents:

  • Substrates:

    • N-sulfo-glucosamine-3-sulfate (GlcNS3S)

    • N-sulfo-glucosamine-3,6-disulfate (GlcNS3S6S)

  • Enzyme: Recombinant human Arylsulfatase G (hARSG)

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.5

  • Fluorescent Labeling Reagent: 2-Aminoacridone (AMAC)

  • Reducing Agent: Sodium cyanoborohydride

  • HPLC System: A standard HPLC system with a fluorescence detector (Excitation: 425 nm, Emission: 520 nm)

  • HPLC Column: C18 reverse-phase column

  • Mobile Phase A: 0.1 M Ammonium Acetate, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Standards: Desulfated product standards (e.g., GlcNS, GlcNS6S) for calibration

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the sulfated substrate (e.g., 100 µM GlcNS3S) in Assay Buffer.

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a known amount of hARSG (e.g., 20 mU).

    • Incubate at 37°C for a defined period (e.g., 1-24 hours, depending on enzyme activity).

    • Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes).

    • Include a negative control with heat-inactivated enzyme.

  • Fluorescent Labeling:

    • To the reaction mixture, add the AMAC labeling solution (AMAC and sodium cyanoborohydride in a DMSO/acetic acid solution).

    • Incubate at 37°C for 1-2 hours in the dark.

  • HPLC Analysis:

    • Inject the labeled sample onto the C18 column.

    • Elute the labeled sugars using a gradient of Mobile Phase B in Mobile Phase A.

    • Monitor the fluorescence signal at the specified wavelengths.

    • Identify the desulfated product peak by comparing its retention time to that of the standard.

  • Quantification:

    • Generate a standard curve using known concentrations of the desulfated product standard.

    • Calculate the amount of product formed in the enzymatic reaction based on the peak area from the HPLC chromatogram and the standard curve.

    • Express the enzyme activity in appropriate units (e.g., nmol/h/mg of protein).

Protocol 2: General Colorimetric Sulfatase Activity Assay (for comparison and general screening)

This is a general protocol for measuring sulfatase activity using an artificial chromogenic substrate, p-nitrocatechol sulfate (pNCS). This can be used to measure the activity of various sulfatases, including ARSG, and is suitable for high-throughput screening.

Materials and Reagents:

  • Substrate: p-Nitrocatechol sulfate (pNCS)

  • Enzyme: Purified or recombinant sulfatase (e.g., ARSG) or cell/tissue lysates

  • Assay Buffer: 500 mM Sodium Acetate, pH 5.6

  • Stop Solution: 1 M NaOH

  • Standard: 4-Nitrocatechol

  • Microplate Reader: Capable of measuring absorbance at 515 nm

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the 4-Nitrocatechol standard in the Assay Buffer.

    • Add the standards to a 96-well plate.

  • Sample Preparation:

    • Prepare the enzyme solution (purified enzyme or lysate) in the Assay Buffer.

  • Enzyme Reaction:

    • Add the enzyme solution to the wells of the 96-well plate.

    • Initiate the reaction by adding the pNCS substrate (final concentration, e.g., 10 mM).

    • Incubate the plate at 37°C for 30-60 minutes.

  • Measurement:

    • Stop the reaction by adding the Stop Solution to each well. The solution will turn yellow/orange in the presence of the product.

    • Measure the absorbance at 515 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the blank (no enzyme) from the sample readings.

    • Determine the concentration of the product formed using the standard curve.

    • Calculate the sulfatase activity.

Visualizations

Signaling Pathway Involving 3-O-Sulfated Heparan Sulfate

HSPG_Signaling cluster_ECM Extracellular Matrix cluster_Cell Cell Membrane Ligand Growth Factor (e.g., FGF) HSPG Heparan Sulfate Proteoglycan Ligand->HSPG Binds to 3-O-sulfated HS Receptor Signaling Receptor (e.g., FGFR) HSPG->Receptor Presents Ligand Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Coreceptor HSPG Core Protein Cellular_Response Cellular Response (Proliferation, Differentiation) Signaling_Cascade->Cellular_Response 3OST 3-O-Sulfotransferase (HS3ST) 3OST->HSPG Adds 3-O-Sulfate ARSG Arylsulfatase G (Glucosamine-3-O-Sulfatase) ARSG->HSPG Removes 3-O-Sulfate HS_Chain HS Chain 3O_Sulfation 3-O-Sulfation

Caption: HSPG-mediated cell signaling pathway.

Experimental Workflow for Arylsulfatase G Activity Assay

Sulfatase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis cluster_quant 4. Quantification Substrate_Prep Prepare Substrate (GlcNS3S) Incubation Incubate Substrate + Enzyme at 37°C Substrate_Prep->Incubation Enzyme_Prep Prepare Enzyme (Arylsulfatase G) Enzyme_Prep->Incubation Buffer_Prep Prepare Assay Buffer (pH 4.5) Buffer_Prep->Incubation Termination Terminate Reaction (Heat Inactivation) Incubation->Termination Labeling Fluorescent Labeling (e.g., AMAC) Termination->Labeling HPLC HPLC Separation (C18 Column) Labeling->HPLC Detection Fluorescence Detection HPLC->Detection Quantify Quantify Product Formation Detection->Quantify Std_Curve Generate Standard Curve (Desulfated Product) Std_Curve->Quantify Activity_Calc Calculate Enzyme Activity Quantify->Activity_Calc

Caption: Workflow for ARSG activity assay.

Logical Relationship of Substrate, Enzyme, and Products

Enzyme_Reaction Substrate This compound (or 3-O-sulfated oligosaccharide) Enzyme Arylsulfatase G (Glucosamine-3-O-Sulfatase) Substrate->Enzyme + H₂O Product1 Glucosamine (or desulfated oligosaccharide) Enzyme->Product1 Hydrolysis Product2 Inorganic Sulfate (SO₄²⁻) Enzyme->Product2

Caption: Enzyme-substrate-product relationship.

References

Application of Glucosamine 3-Sulfate in Proteomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600) 3-sulfate, a derivative of the naturally occurring amino sugar glucosamine, is increasingly recognized for its potential therapeutic effects, particularly in the context of osteoarthritis and inflammatory conditions. Its mechanism of action, primarily attributed to its anti-inflammatory properties, involves the modulation of key cellular signaling pathways. Proteomics, the large-scale study of proteins, offers a powerful lens through which to investigate the molecular effects of glucosamine 3-sulfate, providing insights into its mechanism of action, identifying potential biomarkers of its efficacy, and aiding in the development of novel therapeutic strategies.

These application notes provide an overview of the use of this compound in proteomics research, detailing its impact on cellular protein expression and outlining protocols for relevant experimental workflows.

Mechanism of Action: An Anti-Inflammatory Role

Glucosamine sulfate (B86663) (GS) exerts its primary effects by inhibiting pro-inflammatory signaling pathways. A significant body of research points to its ability to suppress the activity of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous genes involved in inflammation and immune responses.[1][2] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory cytokines like Interleukin-1 beta (IL-1β), IκBα is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators.[1] Glucosamine sulfate treatment has been demonstrated to increase the cytoplasmic levels of IκBα, thereby preventing NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.[1][2]

Furthermore, proteomics studies have indicated that glucosamine sulfate can also modulate the JAK/STAT signaling pathway, another critical route for cytokine signaling.[3][4]

Proteomic Insights into this compound's Effects

Pharmacoproteomic studies have been instrumental in elucidating the molecular changes induced by glucosamine sulfate in various cell types, most notably in human articular chondrocytes, the primary cells in cartilage. These studies reveal that glucosamine sulfate differentially modulates the proteomic profile of these cells, impacting several key biological processes.[5][6]

A study on human articular chondrocytes treated with glucosamine sulfate and stimulated with IL-1β identified 31 modulated proteins.[5] The functional classification of these proteins is summarized below:

Biological ProcessPercentage of Modulated Proteins by GS
Signal Transduction Pathways35%
Protein Synthesis and Folding25%
Redox and Stress Response15%
Other25%

Table 1: Functional classification of proteins modulated by Glucosamine Sulfate (GS) in IL-1β-stimulated human articular chondrocytes. Data sourced from a pharmacoproteomic study.[5]

One of the key findings from this research was the significant upregulation of the chaperone protein GRP78 (Glucose-regulated protein 78) by glucosamine sulfate.[5][6] This observation suggests a potential mechanism for the compound's anti-inflammatory effects. Conversely, the antioxidant enzyme superoxide (B77818) dismutase 2 (SOD2) was found to be significantly decreased, indicating a reduction in oxidative stress induced by IL-1β.[5][6]

Another proteomic analysis of normal and osteoarthritic chondrocytes treated with glucosamine sulfate identified alterations in proteins primarily involved in cellular metabolism (specifically glycolysis), protein folding, and stress response.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms and processes involved in studying this compound's effects, the following diagrams are provided.

Caption: Glucosamine Sulfate's Inhibition of the NF-κB Signaling Pathway.

G cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis cluster_data_analysis Data Analysis Cell_Culture 1. Chondrocyte Culture Treatment 2. Glucosamine Sulfate Treatment & IL-1β Stimulation Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Quant Protein Quantification Lysis->Quant Separation 4. Protein Separation (2D-PAGE or LC) Quant->Separation Digestion 5. In-gel/In-solution Digestion (Trypsin) Separation->Digestion MS 7. Mass Spectrometry (MALDI-TOF/TOF or LC-MS/MS) Separation->MS for LC-MS/MS Labeling 6. iTRAQ Labeling (optional) Digestion->Labeling Labeling->MS DB_Search 8. Database Search (Protein Identification) MS->DB_Search Quant_Analysis 9. Quantitative Analysis DB_Search->Quant_Analysis Bioinformatics 10. Bioinformatic Analysis (Pathway & Functional Analysis) Quant_Analysis->Bioinformatics

Caption: General Experimental Workflow for Proteomic Analysis.

Experimental Protocols

The following are detailed protocols for key experiments cited in the literature for studying the effects of this compound on the chondrocyte proteome.

Protocol 1: Human Articular Chondrocyte Culture and Treatment

This protocol outlines the steps for culturing primary human articular chondrocytes and treating them with glucosamine sulfate and an inflammatory stimulus.[5][6]

Materials:

  • Human articular cartilage

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Calf Serum (FCS)

  • Penicillin-Streptomycin solution

  • Collagenase type II

  • Glucosamine Sulfate (GS) solution (sterile)

  • Recombinant Human Interleukin-1 beta (IL-1β)

  • Phosphate Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Trypan Blue solution

Procedure:

  • Chondrocyte Isolation:

    • Aseptically obtain human articular cartilage from healthy donors.

    • Mince the cartilage into small pieces.

    • Digest the cartilage pieces with collagenase type II in DMEM overnight at 37°C with gentle agitation.

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

    • Wash the isolated chondrocytes twice with PBS by centrifugation.

  • Cell Culture:

    • Resuspend the chondrocytes in DMEM supplemented with 10% FCS and 1% Penicillin-Streptomycin.

    • Plate the cells in tissue culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Use chondrocytes at passage 1 or 2 for experiments.

  • Quiescence and Treatment:

    • Seed the chondrocytes in 6-well plates.

    • Once the cells reach 80-90% confluency, make them quiescent by incubating in DMEM with 0.5% FCS for 24 hours.

    • Replace the medium with serum-free DMEM containing the desired concentration of Glucosamine Sulfate (e.g., 10 mM).

    • Incubate for 2 hours.

    • Add the pro-inflammatory stimulus, IL-1β, to a final concentration of 10 ng/mL.

    • Incubate for 24 hours for protein expression analysis.

  • Cell Viability Assessment:

    • After treatment, assess cell viability using the Trypan Blue exclusion assay to ensure the treatments are not cytotoxic.

Protocol 2: Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE)

This protocol describes the separation of proteins from treated chondrocytes using 2D-PAGE.[5][7]

Materials:

  • Lysis buffer (7 M urea, 2 M thiourea, 4% CHAPS, 40 mM Tris, protease inhibitors)

  • IPG strips (e.g., pH 3-11 NL, 24 cm)

  • Rehydration buffer (8 M urea, 2% CHAPS, 50 mM DTT, 0.2% ampholytes)

  • Equilibration buffer I (6 M urea, 2% SDS, 50 mM Tris-HCl pH 8.8, 30% glycerol, 1% DTT)

  • Equilibration buffer II (6 M urea, 2% SDS, 50 mM Tris-HCl pH 8.8, 30% glycerol, 2.5% iodoacetamide)

  • SDS-PAGE gels

  • SYPRO Ruby protein gel stain

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • Protein Extraction:

    • Wash the treated chondrocytes with cold PBS.

    • Lyse the cells directly in the wells with lysis buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a suitable protein assay.

  • First Dimension: Isoelectric Focusing (IEF):

    • Apply 200 µg of protein extract to IPG strips by passive overnight rehydration in rehydration buffer.

    • Perform IEF according to the manufacturer's instructions (e.g., for a total of 64,000 Vhr).

  • Second Dimension: SDS-PAGE:

    • Equilibrate the focused IPG strips first in Equilibration Buffer I for 15 minutes, followed by Equilibration Buffer II for 15 minutes.

    • Place the equilibrated IPG strip on top of an SDS-PAGE gel and seal with agarose.

    • Run the second dimension electrophoresis until the dye front reaches the bottom of the gel.

  • Gel Staining and Imaging:

    • Stain the gels with SYPRO Ruby for quantitative analysis or with Coomassie Brilliant Blue/silver stain for visualization and subsequent mass spectrometry.

    • Digitize the stained gels using a suitable gel imaging system.

  • Image Analysis:

    • Use specialized 2D gel analysis software to detect, match, and quantify protein spots across different gels.

    • Identify spots with statistically significant changes in intensity between control and treated samples.

Protocol 3: iTRAQ Labeling and Analysis

This protocol provides an overview of the iTRAQ (isobaric Tags for Relative and Absolute Quantitation) workflow for quantitative proteomics.[8][9][10]

Materials:

  • Protein extract from treated chondrocytes

  • Trypsin

  • iTRAQ Reagent Kit (4-plex or 8-plex)

  • Strong Cation Exchange (SCX) chromatography system

  • Reversed-Phase Liquid Chromatography (RP-LC) system

  • Tandem Mass Spectrometer (e.g., MALDI-TOF/TOF or ESI-Q-TOF)

Procedure:

  • Protein Digestion:

    • Reduce and alkylate the cysteine residues in the protein samples.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • iTRAQ Labeling:

    • Label the peptide digests from each experimental condition (e.g., control, GS-treated, IL-1β-stimulated, GS + IL-1β) with the different iTRAQ reagents according to the manufacturer's protocol.

  • Sample Pooling and Fractionation:

    • Combine the labeled peptide samples into a single mixture.

    • Fractionate the pooled sample using SCX chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze each fraction by RP-LC coupled to a tandem mass spectrometer.

    • The mass spectrometer will perform a survey scan (MS1) to detect the peptide precursor ions and then fragment selected precursors (MS2) to generate fragmentation spectra for identification and reporter ions for quantification.

  • Data Analysis:

    • Use specialized software to search the MS/MS data against a protein database to identify the peptides and corresponding proteins.

    • The software will also quantify the relative abundance of each protein across the different samples based on the intensities of the iTRAQ reporter ions.

Conclusion

The application of proteomics in conjunction with this compound treatment provides a comprehensive view of the molecular alterations induced by this compound. This approach has been pivotal in substantiating its anti-inflammatory mechanism via the NF-κB pathway and has led to the identification of novel protein targets. The detailed protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this compound and to identify biomarkers for its clinical application. As proteomics technologies continue to advance, they will undoubtedly unveil even more intricate details of how this compound modulates cellular function, paving the way for more targeted and effective therapeutic interventions.

References

Application Notes and Protocols for Studying Glucosamine 3-Sulfate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glucosamine (B1671600) is a naturally occurring amino sugar and a prominent dietary supplement used to support joint health, particularly in the context of osteoarthritis. While "Glucosamine sulfate" is the most commonly studied form, this document focuses on the experimental design for investigating "Glucosamine 3-sulfate" in animal models. It is important to note that the majority of published research refers to "Glucosamine sulfate" without specifying the exact sulfation position. For the purposes of these protocols, it is assumed that the methodologies described for glucosamine sulfate (B86663) are broadly applicable to the study of specific isomers like this compound. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy and mechanism of action of this compound in preclinical animal models of joint disease.

Animal Models of Osteoarthritis and Rheumatoid Arthritis

The selection of an appropriate animal model is critical for studying the potential therapeutic effects of this compound. The two most relevant models are for osteoarthritis (OA) and rheumatoid arthritis (RA).

1.1. Osteoarthritis (OA) Models

OA is primarily a degenerative joint disease. Animal models for OA aim to replicate the cartilage degradation and joint space narrowing seen in humans.

  • Surgically-Induced OA:

    • Anterior Cruciate Ligament Transection (ACLT): This model is widely used to induce knee OA in rats and canines.[1][2] The transection of the ACL leads to joint instability, resulting in progressive cartilage degeneration that mimics human post-traumatic OA.[1]

    • Pond-Nuki Model: This model, involving the transection of the anterior cruciate ligament in canines, is another established method for inducing OA.[2]

  • Spontaneous OA Model:

    • Hartley Guinea Pigs: These animals spontaneously develop OA, providing a model that reflects the age-related progression of the disease in humans.[3]

1.2. Rheumatoid Arthritis (RA) Models

RA is an autoimmune disease characterized by chronic inflammation of the synovium.

  • Collagen-Induced Arthritis (CIA): This is a well-validated and the most widely used model for RA, particularly in mice.[4][5] Immunization with type II collagen emulsified in Freund's adjuvant induces an autoimmune response that targets the joints, leading to synovitis, cartilage degradation, and bone erosion.[5] The susceptibility to CIA is strain-dependent, with DBA/1 and B10.RIII mice being highly susceptible.[6]

  • Adjuvant-Induced Arthritis (AIA): This model is commonly used in rats and is induced by a single injection of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[7] The resulting arthritis is characterized by a systemic inflammatory response.

Experimental Design and Protocols

2.1. General Experimental Workflow

The following diagram illustrates a general workflow for evaluating this compound in an animal model of arthritis.

Experimental_Workflow cluster_setup Phase 1: Model Induction & Treatment cluster_monitoring Phase 2: In-life Monitoring cluster_analysis Phase 3: Terminal Analysis animal_selection Animal Selection (e.g., DBA/1 mice, Wistar rats) acclimatization Acclimatization (7-14 days) animal_selection->acclimatization model_induction Arthritis Induction (e.g., CIA, ACLT) acclimatization->model_induction group_allocation Random Group Allocation (n=8-10 per group) model_induction->group_allocation treatment_initiation Treatment Initiation with This compound group_allocation->treatment_initiation clinical_scoring Clinical Scoring (Paw Swelling, Arthritis Index) treatment_initiation->clinical_scoring pain_assessment Pain Assessment (Von Frey, Weight Bearing) clinical_scoring->pain_assessment body_weight Body Weight Monitoring pain_assessment->body_weight euthanasia Euthanasia & Sample Collection body_weight->euthanasia histopathology Histopathology of Joints euthanasia->histopathology biomarker_analysis Biomarker Analysis (Serum, Synovial Fluid) euthanasia->biomarker_analysis gene_expression Gene Expression Analysis (Cartilage, Synovium) euthanasia->gene_expression

General experimental workflow for in vivo studies.

2.2. Protocol: Collagen-Induced Arthritis (CIA) in Mice

This protocol is adapted from established methods for inducing CIA in mice.[4][6][8]

Materials:

  • Male DBA/1 mice (8-12 weeks old)[5]

  • Chicken Type II Collagen

  • Complete Freund's Adjuvant (CFA) containing M. tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle control (e.g., saline)

  • Positive control (e.g., Indomethacin)

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of chicken type II collagen (100 µg per mouse) in CFA.

    • Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of chicken type II collagen (100 µg per mouse) in IFA.

    • Administer 100 µL of the emulsion intradermally at a different site near the base of the tail.

  • Treatment:

    • Begin daily oral administration of this compound (e.g., 50-800 mg/kg) or vehicle from day 21 until the end of the study.[9] A positive control group receiving a known anti-inflammatory drug can also be included.

  • Clinical Assessment:

    • From day 21, monitor the mice three times a week for the onset and severity of arthritis.

    • Score each paw on a scale of 0-4 based on erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation). The maximum arthritis score per mouse is 16.[10]

  • Termination (e.g., Day 42-56):

    • Euthanize the mice and collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6).

    • Dissect the hind paws and knees for histopathological analysis.

2.3. Protocol: Anterior Cruciate Ligament Transection (ACLT) in Rats

This protocol is based on a well-established surgical model of OA.[1]

Materials:

  • Male Wistar rats (200-250 g)

  • Surgical instruments

  • Anesthetics

  • This compound

  • Vehicle control

Procedure:

  • Surgery (Day 0):

    • Anesthetize the rat.

    • Perform a medial parapatellar arthrotomy on the right knee.

    • Transect the anterior cruciate ligament (ACLT).

    • Suture the joint capsule and skin. The left knee can serve as a non-operated control.

  • Treatment:

    • Allow a recovery period of one week.

    • Begin daily oral administration of this compound (e.g., 250 mg/kg/day) or vehicle for a specified duration (e.g., 10 weeks).[1]

  • Pain Assessment:

    • Assess mechanical allodynia and weight-bearing distribution at regular intervals (e.g., every 3 weeks) using Von Frey filaments and an incapacitance tester.[1][11]

  • Termination:

    • At the end of the treatment period, euthanize the rats.

    • Collect the knee joints for macroscopic and histological evaluation of cartilage and synovium.

Data Presentation and Analysis

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Clinical Scoring in CIA Model

Treatment GroupMean Arthritis Score (± SEM)Incidence of Arthritis (%)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control

Table 2: Histopathological Scoring in ACLT Model (Mankin Score)

Treatment GroupMedial Femoral CondyleLateral Femoral CondyleMedial Tibial PlateauLateral Tibial Plateau
Sham Control
Vehicle Control
This compound

Table 3: Pain Assessment in ACLT Model

Treatment GroupMechanical Withdrawal Threshold (g)Weight Bearing Imbalance (%)
Sham Control
Vehicle Control
This compound

Mechanism of Action: Signaling Pathways

Glucosamine sulfate has been shown to exert its effects by modulating key inflammatory and catabolic signaling pathways.[12] A primary target is the NF-κB pathway, which plays a central role in the expression of pro-inflammatory cytokines and matrix-degrading enzymes.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor (e.g., IL-1R) IKK IKK Complex receptor->IKK Inflammatory Stimuli (e.g., IL-1β) NFkB_complex NF-κB (p50/p65)-IκBα (Inactive) IKK->NFkB_complex Phosphorylates IκBα IkB IκBα NFkB_complex->IkB Ubiquitination & Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_complex->NFkB_active NFkB_nucleus NF-κB (p50/p65) NFkB_active->NFkB_nucleus Translocation G3S This compound G3S->IKK Inhibition DNA DNA NFkB_nucleus->DNA Binds to Promoter Regions gene_expression Gene Expression: - Pro-inflammatory Cytokines (TNF-α, IL-6) - MMPs - COX-2 DNA->gene_expression

Proposed mechanism of action of this compound.

4.1. Analysis of Signaling Pathways

To investigate the effect of this compound on these pathways, the following analyses can be performed on cartilage and synovial tissue samples:

  • Western Blotting: To measure the protein levels of key signaling molecules (e.g., phosphorylated IκBα, p65 subunit of NF-κB, p38, JNK, ERK).

  • Immunohistochemistry: To visualize the localization and expression of these proteins within the joint tissues.[1]

  • Quantitative RT-PCR: To measure the mRNA expression of target genes (e.g., MMP-3, ADAMTS5, COX-2, TNF-α, IL-1β).[12]

Conclusion

These application notes provide a comprehensive framework for the preclinical evaluation of this compound in animal models of osteoarthritis and rheumatoid arthritis. The detailed protocols and methodologies will enable researchers to generate robust and reproducible data to assess the therapeutic potential and elucidate the mechanism of action of this compound. Adherence to these standardized procedures will facilitate the comparison of results across different studies and contribute to a better understanding of the role of this compound in joint health.

References

Application Notes and Protocols for the Enzymatic Synthesis of 3-O-Sulfated Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enzymatic synthesis of 3-O-sulfated oligosaccharides. This rare modification on heparan sulfate (B86663) chains plays a critical role in various biological processes, including blood coagulation, viral entry, and cell signaling, making these molecules promising targets for drug development.[1][2][3] The chemoenzymatic approach described herein utilizes 3-O-sulfotransferases (3-OSTs) to introduce sulfate groups with high regio- and stereoselectivity, offering a powerful tool for creating structurally defined oligosaccharides for research and therapeutic applications.

Introduction to 3-O-Sulfation

Glucosamine 3-O-sulfation is a rare but crucial modification of heparan sulfate (HS), a glycosaminoglycan ubiquitously present on cell surfaces and in the extracellular matrix.[1][3] This modification is catalyzed by a family of seven heparan sulfate 3-O-sulfotransferase isoforms (3-OSTs) in humans, each exhibiting distinct substrate specificities.[4][5][6] The specific sulfation patterns generated by these enzymes create unique binding sites for a variety of proteins, thereby modulating their activity and downstream signaling pathways. For instance, a specific 3-O-sulfated pentasaccharide sequence is essential for the anticoagulant activity of heparin by binding to antithrombin.[4] Furthermore, 3-O-sulfated HS serves as a cellular receptor for viruses like Herpes Simplex Virus-1 and is implicated in cancer pathogenesis and neural development.[1]

The chemoenzymatic synthesis strategy allows for the precise construction of these complex oligosaccharides by combining the flexibility of chemical synthesis of precursor molecules with the specificity of enzymatic sulfation.

Enzymatic Synthesis Workflow

The general workflow for the enzymatic synthesis of 3-O-sulfated oligosaccharides involves the expression and purification of recombinant 3-OST enzymes, followed by the enzymatic sulfation of a precursor oligosaccharide, and finally, the purification and characterization of the desired product.

G cluster_prep Enzyme & Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis & Purification enzyme_prep Expression & Purification of 3-OST Enzyme sulfation Enzymatic 3-O-Sulfation enzyme_prep->sulfation Recombinant Enzyme substrate_prep Synthesis of Precursor Oligosaccharide substrate_prep->sulfation Precursor Substrate purification Purification of 3-O-Sulfated Oligosaccharide sulfation->purification Reaction Mixture characterization Structural Characterization (HPLC, MS, NMR) purification->characterization Purified Product

Fig. 1: General workflow for the enzymatic synthesis of 3-O-sulfated oligosaccharides.

Quantitative Data Summary

The chemoenzymatic synthesis has been successfully employed to produce a variety of 3-O-sulfated oligosaccharides on a milligram scale, which is sufficient for detailed structural and biological studies. The yields are often high, with some reactions proceeding to near completion.

Product Oligosaccharide (HSoligo)3-OST Isoform UsedPrecursor SubstrateScale of SynthesisReported YieldReference
HSoligo 13-OST-48-mer substrate C9–227 mg (for a library of 10)Not specified[1]
HSoligo 23-OST-46-mer substrate D9–227 mg (for a library of 10)Nearly quantitative[1]
HSoligo 73-OST-4HSoligo 69–227 mg (for a library of 10)Not specified[1]
Hexasaccharides (3)3-OST-3NS2S 6-mer substrate25 mg (substrate)Not specified[4][7]
Octasaccharides (3)3-OST-3Octasaccharide precursorsNot specifiedNot specified[4][7]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant 3-OST Enzymes

This protocol describes the expression of 3-OST-1 and 3-OST-3 in E. coli and their subsequent purification.

Materials:

  • E. coli BL21 cells transformed with 3-OST expression vector

  • Luria-Bertani (LB) medium with appropriate antibiotic (e.g., 50 µg/L kanamycin)

  • Isopropylthiogalactopyranoside (IPTG)

  • Lysis Buffer: 25 mM Tris-HCl (pH 7.5), 30 mM imidazole, 500 mM NaCl

  • Wash Buffer (Buffer C): 25 mM Tris-HCl (pH 7.5), 30 mM imidazole, 500 mM NaCl

  • Elution Buffer (Buffer D): 25 mM Tris-HCl (pH 7.5), 300 mM imidazole, 500 mM NaCl

  • Nickel-agarose resin

  • Sonicator

  • Centrifuge

  • 0.45 µm membrane filter

Procedure:

  • Cell Culture and Induction:

    • Inoculate a starter culture of transformed E. coli BL21 cells in LB medium with antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.2 mM.

    • Continue to culture the cells overnight at 22°C with shaking.[7]

  • Cell Lysis:

    • Harvest the bacterial cells by centrifugation at 3400 RPM for 15 minutes.

    • Resuspend the cell pellet in Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 14,000 RPM for 30 minutes at 4°C.[7]

  • Protein Purification:

    • Filter the supernatant through a 0.45 µm membrane.

    • Load the filtered supernatant onto a Nickel-agarose column pre-equilibrated with Wash Buffer.

    • Wash the column with Wash Buffer until the UV absorbance at 280 nm returns to baseline.

    • Elute the His-tagged 3-OST enzyme with Elution Buffer.

    • Collect the fractions containing the purified enzyme and verify the purity by SDS-PAGE.

Protocol 2: Enzymatic 3-O-Sulfation of a Precursor Oligosaccharide

This protocol provides a general method for the enzymatic sulfation of a heparan sulfate precursor using a purified 3-OST enzyme.

Materials:

  • Purified recombinant 3-OST enzyme (e.g., 3-OST-3 or 3-OST-4)

  • Precursor oligosaccharide

  • 3'-phosphoadenosine 5'-phosphosulfate (PAPS), the sulfate donor

  • Reaction Buffer: 50 mM MOPS (pH 7.0)

  • Anion exchange HPLC system for reaction monitoring

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the precursor oligosaccharide, PAPS (e.g., 1.8 mM final concentration), and the purified 3-OST enzyme in the Reaction Buffer.[7] The optimal enzyme concentration should be determined empirically.

    • The total reaction volume can be scaled as needed.

  • Incubation:

    • Incubate the reaction mixture at 37°C overnight.[7]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by injecting a small aliquot of the reaction mixture onto an anion exchange HPLC column (e.g., TSKgel DNA-NPR).[7]

    • Compare the chromatogram to that of the starting material to assess the extent of conversion. If the reaction is incomplete, additional enzyme and PAPS can be added.

Protocol 3: Purification of 3-O-Sulfated Oligosaccharides

This protocol describes a general method for the purification of the sulfated product from the reaction mixture.

Materials:

  • Strong cation exchange resin

  • Appropriate buffers for ion exchange chromatography

Procedure:

  • Purification Strategy:

    • A single-step method using strong cation exchange resin can be employed to isolate the sulfated oligosaccharides from the reaction mixture.[8] This method relies on the exclusion of the negatively charged sulfated molecules from the resin.

  • Chromatography:

    • Load the reaction mixture onto the pre-equilibrated strong cation exchange column.

    • The sulfated oligosaccharide will flow through the column, while the enzyme and other cationic components will bind.

    • Collect the flow-through fractions containing the purified product.

    • Desalt the collected fractions if necessary.

Protocol 4: Analytical Characterization

The structure of the purified 3-O-sulfated oligosaccharide should be confirmed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Anion exchange HPLC is used to assess the purity of the final product.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to determine the molecular weight of the synthesized oligosaccharide and confirm the addition of the sulfate group(s).[1][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to unambiguously determine the position of the 3-O-sulfation and the overall structure of the oligosaccharide.[1][9][10]

Role in Signaling Pathways

3-O-sulfated heparan sulfates are key regulators of various signaling pathways implicated in cancer and development. They can modulate the activity of growth factors and their receptors.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling HSPG Heparan Sulfate Proteoglycan (HSPG) GF_Receptor Growth Factor Receptor (e.g., VEGFR) HSPG->GF_Receptor Coreceptor Function (enhances binding) signaling_cascade Downstream Signaling (e.g., Erk1/2, Akt, NF-κB) GF_Receptor->signaling_cascade Activation GF Growth Factor (e.g., VEGF) GF->GF_Receptor HS3OST 3-OST sulfated_HS 3-O-Sulfated HS HS3OST->sulfated_HS Sulfation HS_precursor HS Precursor HS_precursor->HS3OST sulfated_HS->HSPG Incorporation cellular_response Cellular Response (Proliferation, Migration, Survival) signaling_cascade->cellular_response

Fig. 2: Role of 3-O-sulfated HS in growth factor signaling.

As depicted in Figure 2, 3-O-sulfotransferases (3-OSTs) modify heparan sulfate (HS) precursors, leading to the formation of 3-O-sulfated HS. This modified HS, as part of a heparan sulfate proteoglycan (HSPG), can then act as a coreceptor, enhancing the binding of growth factors like VEGF to their receptors.[1] This enhanced binding can lead to the sustained activation of downstream signaling pathways, including the Erk1/2, Akt, and NF-κB pathways, ultimately promoting cellular responses such as proliferation, migration, and survival, which are critical in cancer progression.[1] 3-O-sulfated HS has also been shown to be involved in modulating Notch signaling.[4]

Conclusion

The enzymatic synthesis of 3-O-sulfated oligosaccharides provides a robust platform for producing these structurally complex and biologically significant molecules. The detailed protocols and application notes presented here offer a guide for researchers to synthesize and utilize these compounds to further explore their roles in health and disease, and to develop novel therapeutic agents. The ability to generate libraries of these molecules will undoubtedly accelerate the discovery of new drug candidates targeting pathologies involving 3-O-sulfated heparan sulfate.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Pure Glucosamine 3-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of pure Glucosamine (B1671600) 3-sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing pure Glucosamine 3-sulfate?

The main challenges in the chemical synthesis of pure this compound revolve around achieving regioselectivity, ensuring stability of the final product, and purification. Glucosamine has multiple hydroxyl groups (at the C3, C4, and C6 positions) and an amino group, all of which can potentially react during the sulfation process. Therefore, a robust protecting group strategy is essential to ensure sulfation occurs specifically at the 3-position. Additionally, the final product, like other glucosamine sulfate (B86663) salts, can be hygroscopic and unstable, requiring careful handling and storage.[1][2]

Q2: Why can't I directly sulfate glucosamine to get this compound?

Direct sulfation of unprotected glucosamine with a sulfating agent will result in a complex mixture of products. The hydroxyl groups at the C3, C4, and C6 positions, as well as the amino group at the C2 position, are all nucleophilic and can be sulfated. This lack of selectivity leads to the formation of various sulfated isomers (e.g., 6-O-sulfate, N-sulfate, and di- or tri-sulfated products) and a very low yield of the desired 3-O-sulfated product. Purification of the target compound from this mixture is extremely challenging.

Q3: What is a general synthetic strategy to achieve regioselective 3-O-sulfation?

A common strategy involves a multi-step process of protection, sulfation, and deprotection.[3] This can be summarized as:

  • Protection of the amino group: The amino group at the C2 position is typically protected first, for example, as an N-phthaloyl or N-acetyl derivative.

  • Protection of the anomeric carbon: The anomeric hydroxyl group is usually converted to a stable glycoside, such as a methyl or phenyl thioglycoside.

  • Selective protection of the 4- and 6-hydroxyl groups: This is a critical step to leave the 3-hydroxyl group free for sulfation. A common approach is to form a 4,6-O-benzylidene or a 4,6-O-p-methoxybenzylidene acetal (B89532).

  • Sulfation of the 3-hydroxyl group: The free 3-OH group is then sulfated using a suitable sulfating agent, such as a sulfur trioxide-amine complex (e.g., SO3·NEt3 or SO3·pyridine).

  • Deprotection: The protecting groups are removed in a specific order to yield the final this compound. The conditions for deprotection must be carefully chosen to avoid cleavage of the sulfate ester.

Q4: Are there any alternatives to chemical synthesis?

Yes, enzymatic synthesis is a viable alternative. Specific enzymes called 3-O-sulfotransferases (3-OSTs) can catalyze the transfer of a sulfo group to the 3-position of a glucosamine residue within an oligosaccharide chain.[4][5] This approach offers high regioselectivity but may require a specific precursor oligosaccharide and the availability of the recombinant enzyme.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired product Incomplete reaction at any of the protection, sulfation, or deprotection steps.Monitor each reaction step closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. Optimize reaction times, temperatures, and stoichiometry of reagents.
Side reactions due to reactive intermediates or inappropriate reaction conditions.Use highly purified reagents and anhydrous solvents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if sensitive to air or moisture.
Formation of multiple sulfated products Incomplete or non-selective protection of the hydroxyl and amino groups.Ensure the protecting groups are fully installed before the sulfation step. Verify the structure of the protected intermediate by Nuclear Magnetic Resonance (NMR) spectroscopy.
Migration of protecting groups.Choose stable protecting groups that do not migrate under the reaction conditions. For example, benzyl (B1604629) ethers are generally more stable than silyl (B83357) ethers under acidic or basic conditions.
Difficulty in purifying the final product Presence of closely related isomers or byproducts from deprotection.Utilize advanced purification techniques such as ion-exchange chromatography or preparative High-Performance Liquid Chromatography (HPLC).
The product is highly polar and water-soluble.Consider using specialized chromatography columns designed for polar compounds. Lyophilization is often the preferred method for isolating the final product from aqueous solutions.
Product instability (degradation or desulfation) The sulfate ester is labile under certain pH conditions.Maintain a neutral pH during purification and storage. Store the final product as a stable salt (e.g., sodium or triethylammonium (B8662869) salt) at low temperatures (-20°C or below).[6]
The product is hygroscopic.[1]Handle and store the product in a dry environment (e.g., in a desiccator or under an inert atmosphere). Lyophilized powders are often easier to handle than amorphous solids.
Ambiguous analytical results (e.g., NMR, MS) The presence of anomeric mixtures (α and β) can complicate NMR spectra.[7]Allow the sample to reach anomeric equilibrium in solution before acquiring NMR data. Two-dimensional NMR techniques (e.g., COSY, HSQC) can help in assigning the signals.
Difficulty in confirming the position of the sulfate group.Use advanced NMR techniques like HMBC to look for correlations between the anomeric proton and the carbon at the 3-position. High-resolution mass spectrometry can confirm the elemental composition.

Experimental Protocols

Illustrative Protocol for Regioselective 3-O-Sulfation (based on common strategies)

This is a generalized protocol and may require optimization for specific substrates and scales.

  • N-Phthaloylation:

    • Dissolve glucosamine hydrochloride in a suitable solvent (e.g., methanol).

    • Add a base (e.g., sodium methoxide) followed by phthalic anhydride (B1165640) and triethylamine.

    • Protect the remaining hydroxyl groups by acetylation with acetic anhydride in pyridine.

  • Glycosylation:

    • Convert the anomeric acetate (B1210297) to a more reactive glycosyl donor (e.g., a bromide or trichloroacetimidate).

    • React the glycosyl donor with a suitable alcohol (e.g., methanol (B129727) or thiophenol) in the presence of a promoter (e.g., TMSOTf or silver triflate) to form the corresponding glycoside.

  • Selective Deprotection and Acetal Formation:

    • Chemoselectively remove the acetyl groups using a mild base (e.g., sodium methoxide (B1231860) in methanol at low temperature).

    • React the resulting triol with p-anisaldehyde dimethyl acetal in the presence of a catalytic amount of acid (e.g., camphorsulfonic acid) to form the 4,6-O-p-methoxybenzylidene acetal, leaving the 3-OH group free.

  • 3-O-Sulfation:

    • Dissolve the protected glucosamine derivative in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2).

    • Add a sulfating agent, such as sulfur trioxide-triethylamine complex (SO3·NEt3), and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction carefully with a suitable reagent (e.g., methanol).

  • Deprotection:

    • Remove the p-methoxybenzylidene acetal under acidic conditions (e.g., acetic acid in water).

    • Cleave the N-phthaloyl group using hydrazine (B178648) or ethylenediamine.

    • If a phenyl thioglycoside was used, it can be removed using a thiophilic promoter.

    • Purify the final product by ion-exchange chromatography and/or dialysis, followed by lyophilization.

Visualizations

experimental_workflow start Glucosamine HCl step1 Protection of Amino and Hydroxyl Groups start->step1 1 step2 Formation of Glycosyl Donor step1->step2 2 step3 Selective Deprotection of 4- and 6-OH Groups step2->step3 3 step4 Sulfation of 3-OH Group step3->step4 4 step5 Full Deprotection step4->step5 5 end Pure Glucosamine 3-Sulfate step5->end 6 troubleshooting_logic start Low Purity of Final Product q1 Multiple spots on TLC/ Multiple peaks in LC-MS? start->q1 a1_yes Indicates mixture of isomers q1->a1_yes Yes a1_no Indicates presence of non-isomeric impurities q1->a1_no No sol1 Review protecting group strategy. Verify intermediate structures with NMR. a1_yes->sol1 sol2 Optimize purification. Consider ion-exchange chromatography. a1_no->sol2

References

overcoming stability issues of "Glucosamine 3-sulfate" in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glucosamine (B1671600) 3-sulfate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming stability issues encountered when working with Glucosamine 3-sulfate in aqueous solutions.

FAQs and Troubleshooting Guides

Here, we address common questions and provide guidance on troubleshooting stability-related problems during your experiments.

Q1: My this compound solution is showing signs of degradation. What are the likely causes?

A1: this compound, like many monosaccharides, can be susceptible to degradation in aqueous solutions. The primary causes of instability include:

  • Hydrolysis: The sulfate (B86663) group at the 3-position can be hydrolyzed, particularly under acidic or basic conditions and at elevated temperatures. This results in the formation of glucosamine and free sulfate.

  • Oxidation: The amine group of glucosamine is prone to oxidation, which can lead to the formation of various degradation products and discoloration of the solution.[1]

  • Maillard Reaction: If your solution contains reducing sugars and amino groups, heating can initiate the Maillard reaction, leading to browning and the formation of complex products.

  • Microbial Contamination: Unsterilized solutions can support microbial growth, which can rapidly degrade the compound.

Q2: How can I prepare a stable aqueous stock solution of this compound for my cell culture experiments?

A2: To prepare a stable stock solution, we recommend the following protocol:

  • Use High-Purity Water: Start with sterile, nuclease-free water suitable for cell culture.

  • Buffer the Solution: While specific data for this compound is limited, studies on similar compounds suggest that a slightly acidic to neutral pH is often optimal for stability. We recommend preparing your solution in a sterile phosphate-buffered saline (PBS) at a pH of around 6.0-7.4. It is advisable to perform a small-scale stability study to determine the optimal pH for your specific experimental conditions.

  • Prepare Concentrated Stock: Dissolve the this compound powder in the buffer to create a concentrated stock solution (e.g., 100 mM). This allows you to add a small volume to your culture medium, minimizing the impact on the final pH and osmolarity.

  • Sterile Filtration: After dissolution, sterile-filter the stock solution through a 0.22 µm filter to remove any potential microbial contaminants.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), store the aliquots at 2-8°C. For long-term storage, store at -20°C or -80°C.

Q3: I am observing a decrease in the biological activity of my this compound solution over time. How can I monitor its stability?

A3: A decrease in biological activity is a strong indicator of degradation. To quantitatively monitor the stability of your this compound solution, we recommend using High-Performance Liquid Chromatography (HPLC).

  • HPLC with Pre-column Derivatization: Since glucosamine and its derivatives lack a strong UV chromophore, pre-column derivatization is often necessary for sensitive detection. A common method involves derivatization with N-(9-fluorenylmethoxycarbonyloxy)succinimide (FMOC-Su).[2] The resulting derivative can be detected by UV spectrophotometry.

  • HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These universal detectors can be used to quantify underivatized glucosamine and its sulfated forms.

  • Stability-Indicating Method: To develop a stability-indicating method, you should perform forced degradation studies. This involves subjecting your this compound solution to stress conditions (acid, base, heat, oxidation, light) to generate degradation products.[3] Your HPLC method should then be able to separate the intact this compound from these degradation products, allowing for accurate quantification of the remaining active compound.

Q4: Are there any additives I can use to improve the stability of my this compound solution?

  • Antioxidants: To prevent oxidative degradation of the amine group, the addition of antioxidants such as ascorbic acid or sodium metabisulfite (B1197395) could be considered. However, their compatibility with your experimental system must be verified. For instance, ascorbic acid has been noted to cause spotting in some tablet formulations.[4]

  • Chelating Agents: Trace metal ions can catalyze degradation reactions. The inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) may help to improve stability.

  • Propylene (B89431) Glycol: In some formulations, propylene glycol has been shown to hinder the degradation of glucosamine.[5]

Important Note: Always validate the compatibility and potential interference of any additives with your specific experimental assays.

Experimental Protocols

Protocol 1: Preparation and Storage of a this compound Aqueous Stock Solution

Objective: To prepare a sterile, stable stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • 0.22 µm sterile syringe filters

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Dissolve the powder in sterile PBS (pH 7.4) to achieve the desired stock concentration (e.g., 100 mg/mL). Gently vortex to ensure complete dissolution.

  • Draw the solution into a sterile syringe and attach a 0.22 µm sterile filter.

  • Filter the solution into a sterile container.

  • Aliquot the sterile stock solution into single-use volumes in sterile microcentrifuge tubes or cryovials.

  • For short-term storage (up to 1 week), store the aliquots at 4°C.

  • For long-term storage, store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study of this compound

Objective: To generate degradation products of this compound to aid in the development of a stability-indicating analytical method.

Materials:

  • This compound aqueous solution (e.g., 1 mg/mL in water)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Water bath or incubator

  • UV lamp

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Heat the this compound solution at 80°C for 48 hours.

  • Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.

  • Control: Keep an untreated aliquot of the this compound solution at 4°C.

  • Analyze all samples by a suitable analytical method (e.g., HPLC) to identify and quantify degradation products relative to the control.

Quantitative Data Summary

Due to the limited availability of specific stability data for this compound, the following table provides a general overview of factors influencing the stability of glucosamine and related sulfated monosaccharides in aqueous solutions. Researchers are encouraged to perform their own stability studies based on the protocols provided.

ParameterConditionExpected Effect on Stability
pH Acidic (pH < 4)Increased hydrolysis of the sulfate group.
Neutral (pH ~7)Generally more stable, but still susceptible to degradation over time.
Basic (pH > 8)Increased degradation, potentially through different pathways.
Temperature Elevated (>40°C)Accelerates degradation rates for all pathways (hydrolysis, oxidation).
Refrigerated (2-8°C)Slows degradation, suitable for short-term storage.
Frozen (-20°C to -80°C)Significantly slows degradation, suitable for long-term storage.
Additives AntioxidantsMay reduce oxidative degradation.
Chelating AgentsMay reduce metal-catalyzed degradation.

Visualizations

Signaling Pathways

Glucosamine and its derivatives have been shown to influence several signaling pathways involved in inflammation and cartilage metabolism, particularly in the context of osteoarthritis. While the specific effects of this compound are still under investigation, it is hypothesized to act on similar pathways.

G Potential Signaling Pathways Modulated by this compound cluster_0 Pro-inflammatory Stimuli (e.g., IL-1β) cluster_1 Signaling Cascades cluster_2 Cellular Response IL-1β IL-1β NF-κB_Pathway NF-κB Pathway IL-1β->NF-κB_Pathway MAPK_Pathway MAPK Pathway (p38, JNK) IL-1β->MAPK_Pathway MMPs ↑ MMPs (e.g., MMP-13) NF-κB_Pathway->MMPs Pro-inflammatory_Mediators ↑ COX-2, iNOS NF-κB_Pathway->Pro-inflammatory_Mediators MAPK_Pathway->MMPs MAPK_Pathway->Pro-inflammatory_Mediators Cartilage_Degradation Cartilage Degradation MMPs->Cartilage_Degradation Pro-inflammatory_Mediators->Cartilage_Degradation Glucosamine_3-Sulfate Glucosamine_3-Sulfate Glucosamine_3-Sulfate->NF-κB_Pathway Inhibits Glucosamine_3-Sulfate->MAPK_Pathway Inhibits G Experimental Workflow for this compound Analysis cluster_0 Preparation & Storage cluster_1 Stability Assessment cluster_2 Biological Activity Assays A Prepare Aqueous Solution (e.g., in PBS) B Sterile Filtration (0.22 µm) A->B C Aliquoting & Storage (-20°C or -80°C) B->C D Forced Degradation Study (pH, Temp, Oxidation) C->D G Cell-based Assays (e.g., Chondrocyte Culture) C->G E HPLC Analysis (Stability-Indicating Method) D->E F Quantify Degradation Products & Determine Shelf-life E->F I Analysis of Endpoints (e.g., Gene Expression, Protein Levels) F->I Correlate Stability with Activity H Treatment with This compound G->H H->I

References

troubleshooting peak tailing in HPLC analysis of "Glucosamine 3-sulfate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Glucosamine 3-sulfate. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Peak tailing is a common chromatographic problem that can significantly impact the accuracy and resolution of your analysis. This guide provides a systematic approach to troubleshooting and resolving peak tailing when analyzing "this compound".

Identifying and Resolving Peak Tailing

A summary of potential causes and their corresponding solutions is presented in the table below. A tailing factor (Tf) greater than 1.2 is generally considered significant tailing.[1]

Potential Cause Description Recommended Solutions
Secondary Silanol (B1196071) Interactions Residual silanol groups on the silica-based stationary phase can interact with the polar and acidic sulfate (B86663) group of the analyte, leading to peak tailing.[1][2][3][4]- Lower Mobile Phase pH: Operate at a lower pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups.[1][5][6] - Use End-Capped Columns: Employ a highly deactivated, end-capped column to minimize the number of available silanol groups.[7][8] - Add a Competing Base: Introduce a silanol suppressor like triethylamine (B128534) (TEA) to the mobile phase, although this can shorten column lifetime.[6]
Inappropriate Mobile Phase Conditions The pH, buffer strength, and organic modifier composition of the mobile phase are critical for achieving good peak shape for highly polar and ionizable compounds.[9][10]- Optimize pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form. - Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help to minimize secondary ionic interactions.[1][11] - Adjust Organic Modifier: Increase the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) to ensure sufficient elution strength.[1]
Column-Related Issues Problems with the column itself, such as degradation, contamination, or improper chemistry, can lead to poor peak shape.[1][7]- Column Flushing/Regeneration: Flush the column with a strong solvent to remove contaminants.[1] - Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[7] - Select an Appropriate Stationary Phase: For highly polar compounds like this compound, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded column.[1][12]
System and Methodological Issues Factors external to the column and mobile phase can also contribute to peak tailing.- Minimize Extra-Column Volume: Use tubing with a small internal diameter and ensure all connections are secure to reduce dead volume.[1] - Check for Column Overload: Injecting too much sample can lead to peak distortion. Try diluting the sample.[7][8] - Ensure Sample Solvent Compatibility: Dissolve the sample in the mobile phase or a weaker solvent to prevent peak distortion.[13]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak showing significant tailing even with a standard C18 column?

A1: this compound is a highly polar and acidic compound. Standard C18 columns have residual silanol groups on the silica (B1680970) surface that can interact strongly with the sulfate group of your analyte through secondary interactions, leading to peak tailing.[1][2][3] To mitigate this, you should consider using a more suitable column chemistry, such as a HILIC column, or modifying your mobile phase to suppress these interactions, for instance, by lowering the pH.[1][12]

Q2: What is the ideal mobile phase pH for analyzing this compound?

A2: The optimal pH will depend on the pKa of this compound. As a general rule, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa to ensure it exists in a single ionic form. For acidic compounds, a lower pH (e.g., 2.5-3.5) is often beneficial as it also suppresses the ionization of residual silanols on the column, reducing peak tailing.[1][5]

Q3: Can buffer concentration affect the peak shape of my analyte?

A3: Yes, buffer concentration is crucial. An insufficient buffer concentration may not effectively control the mobile phase pH at the column surface, leading to inconsistent interactions and peak tailing.[1] Increasing the buffer strength, typically in the range of 25-50 mM, can improve peak symmetry by masking residual silanol activity.[11]

Q4: I am still observing peak tailing after optimizing the mobile phase. What else could be the problem?

A4: If mobile phase optimization does not resolve the issue, consider the following:

  • Column Health: The column may be contaminated or degraded. Try flushing it with a strong solvent or replacing it if necessary.[1]

  • System Dead Volume: Excessive tubing length or poorly made connections can contribute to extra-column band broadening, which can manifest as tailing.[1]

  • Column Overload: You might be injecting too much sample. Try reducing the injection volume or sample concentration.[7][8]

Q5: Are there alternative column chemistries recommended for sulfated compounds?

A5: Yes, for highly polar sulfated compounds, conventional reversed-phase chromatography can be challenging.[9] Alternative approaches include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the retention and separation of very polar compounds.[12]

  • Ion-Pair Chromatography: This involves adding an ion-pairing reagent to the mobile phase to improve the retention and peak shape of ionic analytes.[9]

  • Pentafluorophenyl (PFP) stationary phases: These can offer different selectivity for polar and aromatic compounds.[9]

Experimental Protocol: HILIC Method for Glucosamine Analysis

This protocol provides a starting point for the analysis of glucosamine, which can be adapted for this compound. Due to the lack of a strong UV chromophore in glucosamine, a detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often used.[12][14]

  • Column: ZIC-HILIC (150 mm x 4.6 mm, 5 µm)[12]

  • Mobile Phase: Isocratic elution with Acetonitrile and Ammonium Formate buffer (e.g., 30 mM, pH 4.5) in a ratio of approximately 77:23 (v/v). The exact ratio may need optimization.[12]

  • Flow Rate: 1.0 mL/min[12]

  • Column Temperature: 35°C[12]

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)[12][14]

  • Injection Volume: 5 µL[12]

  • Sample Preparation: Dissolve the sample in the mobile phase or a solvent mixture compatible with the mobile phase.

Visualization

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of "this compound".

TroubleshootingWorkflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tf > 1.2) check_method Review Method Parameters: - Mobile Phase pH - Buffer Strength - Organic % start->check_method check_column Evaluate Column: - Age and History - Appropriate Chemistry? start->check_column check_system Inspect HPLC System: - Connections (Dead Volume) - Sample Concentration (Overload) start->check_system adjust_mp Optimize Mobile Phase: - Lower pH (2.5-3.5) - Increase Buffer (25-50 mM) - Adjust Organic Modifier check_method->adjust_mp change_column Select Appropriate Column: - Use End-Capped Column - Consider HILIC or PFP check_column->change_column system_maint Perform System Maintenance: - Minimize Tubing Length - Dilute Sample check_system->system_maint evaluate_peak Re-evaluate Peak Shape adjust_mp->evaluate_peak change_column->evaluate_peak system_maint->evaluate_peak evaluate_peak->start Tf > 1.2 resolved Issue Resolved evaluate_peak->resolved Tf <= 1.2

Caption: A logical workflow for troubleshooting HPLC peak tailing.

References

Technical Support Center: Synthesis of Glucosamine 3-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Glucosamine (B1671600) 3-Sulfate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to improve the yield and purity of Glucosamine 3-Sulfate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing practical solutions and preventative measures.

Q1: My sulfation reaction is producing a mixture of isomers, primarily the 6-O-sulfated byproduct, leading to a low yield of the desired 3-O-sulfated product. How can I improve regioselectivity for the 3-position?

A1: Achieving high regioselectivity for the 3-OH group is a common challenge due to the higher reactivity of the primary 6-OH group. The key to overcoming this is a robust protecting group strategy.

  • Protecting Group Selection: To ensure the 3-OH group is available for sulfation while other reactive sites are blocked, a multi-step protecting group strategy is necessary. A common approach involves the selective protection of the 4- and 6-hydroxyl groups, often as a benzylidene acetal, and the protection of the amino group. Subsequent steps can then expose the 3-OH group for sulfation.

  • Reaction Conditions: Fine-tuning reaction conditions can also favor 3-O-sulfation. This includes the choice of sulfating agent, solvent, and temperature. For instance, using a bulkier sulfating agent might sterically hinder the more accessible 6-OH position.

Q2: I am observing significant amounts of di-sulfated byproducts in my reaction mixture. What are the likely causes and how can I minimize their formation?

A2: The formation of di-sulfated products typically indicates that more than one hydroxyl group is accessible to the sulfating agent.

  • Incomplete Protection: Ensure that the protecting groups for the other hydroxyl positions are stable under the reaction conditions and that the protection steps have gone to completion. Incomplete protection of the 6-OH group is a frequent cause.

  • Stoichiometry of Sulfating Agent: Carefully control the stoichiometry of the sulfating agent. Using a large excess can drive the reaction towards di-sulfation. A slow, dropwise addition of the sulfating agent can also help to control the reaction.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity and reduce the rate of side reactions, including di-sulfation.

Q3: The purification of this compound from the reaction mixture is proving difficult, resulting in significant product loss. What are the recommended purification techniques?

A3: The high polarity of sulfated carbohydrates makes purification challenging. A combination of chromatographic techniques is often necessary.

  • Ion-Exchange Chromatography: This is a powerful method for separating sulfated compounds from non-sulfated starting materials and byproducts. The negatively charged sulfate (B86663) group will bind to an anion-exchange resin, allowing for separation based on the degree of sulfation.

  • Size-Exclusion Chromatography: This technique can be useful for separating the desired product from higher molecular weight byproducts or residual protein if enzymatic steps were used.

  • Reverse-Phase HPLC: For analytical and small-scale preparative separations, reverse-phase HPLC with an ion-pairing agent can be effective in resolving isomeric monosulfated products.

Q4: I am experiencing low overall yield even with good regioselectivity. Which steps in the synthesis are most prone to product loss?

A4: Low overall yield can be a cumulative effect of losses at multiple stages of a multi-step synthesis.

  • Protecting Group Manipulations: Each step involving the addition or removal of protecting groups can lead to product loss. Optimize the reaction conditions for each step to maximize yield and purity before proceeding to the next.

  • Purification Steps: As mentioned in Q3, purification is a major source of yield reduction. Careful optimization of chromatographic conditions is crucial.

  • Product Stability: Sulfated carbohydrates can be sensitive to acidic or basic conditions, which are often used for the removal of protecting groups. Ensure that the deprotection conditions are compatible with the stability of the sulfate ester.

Data Presentation

The following table summarizes typical yields for key steps in a representative chemical synthesis of a 3-O-sulfated glucosamine derivative. These values are illustrative and can vary based on specific reagents and reaction conditions.

StepReactionTypical Yield RangeKey Optimization Parameters
1Protection of 4,6-OH (e.g., as benzylidene acetal)85-95%Catalyst, reaction time, water removal
2Protection of N-group (e.g., as phthalimide (B116566) or azide)80-90%Reagent stoichiometry, temperature
3Protection of 1-OH (e.g., as a thioglycoside)75-85%Glycosylation conditions
4Selective deprotection of 3-OH70-80%Deprotection reagent, reaction time
53-O-Sulfation 40-60% Sulfating agent, solvent, temperature
6Deprotection50-70%Deprotection conditions, purification

Experimental Protocols

A generalized experimental protocol for the regioselective 3-O-sulfation of a protected glucosamine derivative is provided below. Note: This is a representative protocol and may require optimization for specific substrates and scales.

Objective: To selectively sulfate the 3-hydroxyl group of a suitably protected glucosamine precursor.

Materials:

  • Protected glucosamine precursor with a free 3-OH group

  • Sulfating agent (e.g., sulfur trioxide-trimethylamine complex, sulfur trioxide-pyridine complex)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM))

  • Inert atmosphere (e.g., nitrogen or argon)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Purification media (e.g., anion-exchange resin, silica (B1680970) gel)

Procedure:

  • Preparation: Dry all glassware thoroughly. Dissolve the protected glucosamine precursor in the anhydrous solvent under an inert atmosphere.

  • Reaction: Cool the solution to the desired temperature (typically 0 °C to room temperature). Add the sulfating agent portion-wise or via syringe pump over a period of 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding the quenching solution.

  • Workup: Extract the product into an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using an appropriate chromatographic method, such as flash column chromatography on silica gel or ion-exchange chromatography.

  • Characterization: Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.

Visualizations

Logical Workflow for Improving 3-O-Sulfation Yield

logical_workflow cluster_regioselectivity Troubleshooting Regioselectivity cluster_byproducts Troubleshooting Byproduct Formation cluster_purification Troubleshooting Purification start Low Yield of this compound check_regioselectivity Assess Regioselectivity (NMR, HPLC) start->check_regioselectivity check_byproducts Identify Byproducts (MS, NMR) start->check_byproducts purification_loss High Product Loss During Purification start->purification_loss poor_regioselectivity Poor Regioselectivity (e.g., 6-O-sulfation) check_regioselectivity->poor_regioselectivity di_sulfation Di-sulfation Observed check_byproducts->di_sulfation optimize_pg Optimize Protecting Group Strategy poor_regioselectivity->optimize_pg Yes optimize_sulfation_conditions Adjust Sulfation Conditions (Agent, Temp, Solvent) poor_regioselectivity->optimize_sulfation_conditions Yes end_goal Improved Yield of this compound optimize_pg->end_goal optimize_sulfation_conditions->end_goal check_protection Verify Completeness of Protection Steps di_sulfation->check_protection Yes adjust_stoichiometry Optimize Sulfating Agent Stoichiometry di_sulfation->adjust_stoichiometry Yes check_protection->end_goal adjust_stoichiometry->end_goal optimize_chromatography Optimize Chromatographic Methods (Ion-Exchange, RP-HPLC) purification_loss->optimize_chromatography Yes optimize_chromatography->end_goal

Caption: A troubleshooting workflow for improving the yield of this compound.

Protecting Group Strategy for Regioselective 3-O-Sulfation

protecting_group_strategy glucosamine Glucosamine NH2 1-OH 3-OH 4-OH 6-OH step1 Step 1: 4,6-O-Benzylidene Acetal NH2 1-OH 3-OH 4,6-O-C(Ph)H glucosamine->step1 step2 Step 2: N-Protection (e.g., N-Phthalimide) NPhth 1-OH 3-OH 4,6-O-C(Ph)H step1->step2 step3 Step 3: 1-O-Glycosylation (e.g., Thioglycoside) NPhth 1-SPh 3-OH 4,6-O-C(Ph)H step2->step3 step4 Step 4: Regioselective Opening of Acetal NPhth 1-SPh 3-OH 4-OBn 6-OH step3->step4 step5 Step 5: Selective Protection of 6-OH (e.g., TBDPS) NPhth 1-SPh 3-OH 4-OBn 6-OTBDPS step4->step5 step6 Step 6: 3-O-Sulfation NPhth 1-SPh 3-OSO3- 4-OBn 6-OTBDPS step5->step6

Caption: A representative protecting group strategy for 3-O-sulfation.

Technical Support Center: Method Refinement for Glucosamine 3-Sulfate Detection in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The scientific literature contains limited specific information on validated methods for the direct detection and quantification of "Glucosamine 3-sulfate" in complex biological samples. The vast majority of published analytical methods focus on "Glucosamine sulfate (B86663)." This technical support center provides a comprehensive guide based on the well-established methodologies for Glucosamine (B1671600) sulfate, which can serve as a strong foundation for developing and troubleshooting a method for this compound. The principles of sample preparation, chromatography, and detection are largely transferable, with specific considerations for the isomeric difference.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing sulfated glucosamines in biological samples?

A1: The main challenges include:

  • High polarity: Sulfated glucosamines are highly polar molecules, which can lead to poor retention on traditional reversed-phase HPLC columns.

  • Lack of a strong chromophore: These compounds do not absorb UV light well, making UV-based detection methods less sensitive.

  • Matrix effects: Biological samples like plasma and synovial fluid contain numerous interfering substances that can suppress or enhance the analyte signal in mass spectrometry.

  • Isomeric forms: Glucosamine exists as α and β anomers, which can result in peak splitting in chromatography.[1]

  • Stability: Glucosamine sulfate can be unstable and hygroscopic, requiring careful handling and storage.[2]

Q2: What is the most common and sensitive method for the analysis of glucosamine in biological fluids?

A2: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the most widely used and sensitive method for quantifying glucosamine in biological matrices like plasma and synovial fluid.[3][4] This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte.

Q3: Is derivatization necessary for glucosamine analysis?

A3: While not always necessary with highly sensitive mass spectrometers, derivatization can improve chromatographic retention and detection sensitivity, especially for UV or fluorescence-based methods.[1][3][5][6] Common derivatizing agents include N-(9-fluorenyl-methoxycarbonyloxy) succinimide (B58015) (FMOC-Su) and o-phthalaldehyde (B127526) (OPA).[1][3][6]

Q4: How can I improve the retention of this compound on an HPLC column?

A4: To improve retention of this polar analyte, consider the following:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds.[7]

  • Ion-Pair Chromatography: Using an ion-pairing reagent in the mobile phase can enhance the retention of charged analytes on reversed-phase columns.

  • Derivatization: As mentioned, derivatization can decrease the polarity of the analyte, leading to better retention on reversed-phase columns.

Q5: What are typical sample preparation techniques for plasma or synovial fluid?

A5: The most common sample preparation technique is protein precipitation, often using acetonitrile (B52724) or trichloroacetic acid.[3][4] This is a simple and effective way to remove the majority of proteins, which can interfere with the analysis. For cleaner samples, solid-phase extraction (SPE) can also be employed.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column degradation- Sample solvent mismatch with mobile phase- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a new column or a column with a different stationary phase (e.g., HILIC).- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
Low Signal Intensity / Poor Sensitivity - Suboptimal mass spectrometer settings- Ion suppression from matrix components- Inefficient ionization- Optimize MS parameters (e.g., collision energy, cone voltage) using a standard solution.- Improve sample cleanup (e.g., use SPE instead of protein precipitation).- Consider derivatization to improve ionization efficiency.
High Background Noise - Contaminated mobile phase or LC system- Matrix interferences- Use high-purity solvents and freshly prepared mobile phases.- Incorporate a divert valve to direct the early-eluting, unretained components to waste.- Employ a more selective sample preparation method.
Inconsistent Retention Times - Fluctuations in column temperature- Inconsistent mobile phase composition- Air bubbles in the pump- Use a column oven to maintain a stable temperature.- Ensure accurate mobile phase preparation and proper mixing.- Degas the mobile phase and prime the pumps.
Split Peaks - Interconversion of α and β anomers of glucosamine- This is a known phenomenon for glucosamine.[1] Quantify by summing the areas of both anomeric peaks.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Glucosamine sulfate analysis, which can serve as a benchmark when developing a method for this compound.

Table 1: HPLC-MS/MS Method Performance for Glucosamine Sulfate in Human Plasma

Parameter Value Reference
Linearity Range0.012–8.27 µg/mL[3]
Lower Limit of Quantitation (LLOQ)12 ng/mL[3]
Recovery>90.4%[6]
Inter-day Precision (%RSD)≤6.28%[6]
Intra-day Precision (%RSD)≤7.41%[6]
Accuracy95.20% to 104.92%[6]

Table 2: HPLC-MS/MS Method Performance for Glucosamine Sulfate in Human Synovial Fluid

Parameter Value Reference
Linearity Rangeup to 2000 ng/mL[4]
Limit of Quantification (LOQ)10 ng/mL[4]
Recovery>89%[4]
Precision (%RSD)≤14%[4]
Accuracy (%Bias)-11% to 10%[4]

Experimental Protocols

Protocol 1: HPLC-MS/MS for Glucosamine in Human Plasma (Adapted from[4])

1. Sample Preparation (Protein Precipitation & Derivatization) a. To 100 µL of plasma, add an internal standard solution. b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes. d. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. e. Reconstitute the residue in a buffer solution. f. Add o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA) derivatization reagent and incubate.

2. HPLC Conditions

  • Column: Phenomenex ODS column (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase A: Methanol

  • Mobile Phase B: Aqueous solution with 0.2% ammonium (B1175870) acetate (B1210297) and 0.1% formic acid

  • Flow Rate: 1 mL/min

  • Gradient: Linear gradient elution (specific gradient profile to be optimized)

  • Injection Volume: 10 µL

3. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined for this compound and its derivative. For underivatized glucosamine, a common transition is m/z 180 -> 72.[4]

Protocol 2: HILIC-ESI-MS for Glucosamine in Dietary Supplements (Adapted from[8])

1. Sample Preparation a. Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water. b. Sonicate for 20 minutes to ensure complete dissolution. c. Centrifuge and filter the supernatant before injection.

2. HILIC Conditions

  • Column: ZIC-HILIC column

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: 80% acetonitrile with 0.1% formic acid and 10 mM ammonium formate

  • Flow Rate: To be optimized

  • Gradient: To be optimized

3. MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitored Ion: Protonated molecular ion [M+H]+. For this compound (C6H13NO8S), the expected m/z would be approximately 260.04.

Visualizations

experimental_workflow General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing sample Complex Biological Sample (e.g., Plasma, Synovial Fluid) add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatization Optional: Derivatization (e.g., OPA/3-MPA) supernatant->derivatization hplc HPLC Separation (HILIC or Reversed-Phase) derivatization->hplc msms Tandem Mass Spectrometry (MS/MS Detection) hplc->msms chromatogram Generate Chromatogram msms->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of This compound calibration->quantification

Caption: General workflow for the analysis of this compound in biological samples.

References

addressing the hygroscopic nature of "Glucosamine 3-sulfate" in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the challenges associated with the hygroscopic nature of "Glucosamine 3-sulfate" in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its hygroscopic nature a concern in experiments?

Glucosamine (B1671600) 3-sulfate is a sulfated derivative of glucosamine, an amino sugar. Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[1] This can lead to several experimental challenges, including:

  • Inaccurate Weighing: Absorption of water can lead to significant errors in mass measurements, resulting in incorrect concentrations of solutions.

  • Chemical Instability: Moisture can cause the compound to degrade, potentially altering its chemical properties and biological activity.[1][2] Pure glucosamine is known to be highly unstable and degrades rapidly when exposed to moisture and air.[1]

  • Physical Changes: The powder may clump or become difficult to handle, affecting dissolution and sample preparation.

  • Altered Biological Activity: Degradation or changes in hydration state could impact the molecule's interaction with biological targets.

Q2: How should I store this compound to minimize moisture absorption?

To maintain the integrity of this compound, proper storage is crucial. It is recommended to:

  • Store the compound in a tightly sealed, airtight container.

  • Place the container inside a desiccator with a suitable desiccant (e.g., silica (B1680970) gel, anhydrous calcium sulfate).

  • Store in a cool, dry place. For long-term storage, a temperature of -20°C is often recommended.[3]

  • Consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk stock to atmospheric moisture.

Q3: What is the recommended procedure for weighing this compound?

Due to its hygroscopic nature, weighing should be performed as quickly as possible to minimize exposure to air. For sensitive experiments requiring high accuracy, the following steps are recommended:

  • Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Use a weighing boat or vial that has been pre-tared on an analytical balance.

  • Quickly transfer the desired amount of this compound to the weighing vessel and record the mass.

  • Immediately seal the stock container.

  • For the highest precision, consider weighing the compound in a glove box with a controlled low-humidity atmosphere.

Q4: Can I prepare a stock solution of this compound? If so, how should it be stored?

Yes, preparing a stock solution is a common practice to avoid repeated weighing of the hygroscopic powder.

  • Use a high-purity, anhydrous solvent appropriate for your experimental system (e.g., sterile water, buffer).

  • Prepare the solution and filter-sterilize if necessary for cell culture experiments.

  • Aliquot the stock solution into sterile, single-use tubes or vials.

  • Store the aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Q5: How stable is this compound in its solid form and in solution?

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results between batches. Inaccurate concentration due to moisture absorption during weighing.Implement stringent handling procedures for weighing as described in the FAQs. Prepare a large, validated stock solution and use aliquots for consistency.
Degradation of the compound due to improper storage.Ensure the compound is stored in a desiccator at the recommended temperature. Use fresh aliquots for each experiment.
Difficulty dissolving the compound. Clumping of the powder due to moisture absorption.Use a vortex mixer or sonicator to aid dissolution. If clumping is severe, consider using a fresh, properly stored vial of the compound.
Observed loss of biological activity over time. Degradation of the compound in solution.Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles of stock solutions. Store aliquots at -80°C for long-term use.
Precipitate forms in the stock solution upon thawing. Poor solubility at low temperatures or concentration is too high.Gently warm the solution to room temperature and vortex to redissolve. If the problem persists, consider preparing a less concentrated stock solution.

Experimental Protocols

Protocol 1: Preparation of a Sterile Stock Solution of this compound for Cell Culture

Materials:

  • This compound powder

  • Sterile, anhydrous solvent (e.g., cell culture grade water or PBS)

  • Sterile conical tubes or vials

  • Analytical balance

  • Sterile syringe filters (0.22 µm)

  • Laminar flow hood

Procedure:

  • Bring the sealed container of this compound to room temperature inside a desiccator.

  • In a laminar flow hood, quickly weigh the desired amount of the compound using a sterile, pre-tared weighing boat.

  • Transfer the powder to a sterile conical tube.

  • Add the appropriate volume of sterile, anhydrous solvent to achieve the desired stock concentration (e.g., 100 mM).

  • Cap the tube tightly and vortex until the compound is completely dissolved.

  • Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use sterile vials.

  • Label the vials with the compound name, concentration, date, and store them at -20°C or -80°C.

Protocol 2: Quantification of Glucosamine by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted for the general quantification of glucosamine and can be optimized for this compound. It involves pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).

Materials:

  • This compound sample

  • Glucosamine standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Triethylamine (B128534) (TEA)

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (FMOC-Su) derivatization solution

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve this compound samples and standards in water to known concentrations.

  • Derivatization:

    • To an aliquot of the sample or standard solution, add triethylamine to release the free base.

    • Add the FMOC-Su derivatization solution.

    • Incubate the mixture to allow the derivatization reaction to complete.[2]

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.05% TFA.

    • Mobile Phase B: Acetonitrile.

    • Column: C18 reverse-phase column.

    • Detection: UV at 265 nm.

    • Inject the derivatized sample onto the HPLC system.

    • Use a gradient elution to separate the derivatized glucosamine.

  • Quantification:

    • Glucosamine often exists as two anomers (α and β) in solution, which may result in two peaks. The sum of the areas of these two peaks is used for quantification.[2]

    • Compare the peak area(s) of the sample to the calibration curve generated from the glucosamine standards.

Data Presentation

Table 1: Stability of Glucosamine Sulfate (B86663) under Different Conditions

TemperatureRelative HumidityObservationReference
< 15°C< 30%Stable for approximately 4-5 months[4]
25°C< 30%Signs of degradation after ~60 days[4]
25°C60%Signs of degradation after 4 hours[4]
25°C60%Completely decomposed after 36 hours[4]

Note: This data is for glucosamine sulfate and should be considered as an indicator of the potential instability of this compound.

Visualizations

Signaling Pathway

Glucosamine sulfate has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation.

NFkB_Pathway cluster_nuc IL1b Pro-inflammatory Stimuli (e.g., IL-1β) IKK IKK Complex IL1b->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB_active Active NF-κB (p50/p65) NFkB NF-κB (p50/p65) NFkB_IkB->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Gene Expression of Inflammatory Mediators (COX-2, MMPs, iNOS) NFkB_active->Gene_Expression Induces Nucleus->Gene_Expression Glucosamine Glucosamine 3-Sulfate Glucosamine->IKK Inhibits Experimental_Workflow Storage Storage (-20°C in Desiccator) Equilibration Equilibrate to Room Temperature Storage->Equilibration Weighing Rapid Weighing (Low Humidity) Equilibration->Weighing Dissolution Dissolution in Anhydrous Solvent Weighing->Dissolution Sterilization Sterile Filtration (0.22 µm) Dissolution->Sterilization Aliquoting Aliquoting for Single Use Sterilization->Aliquoting Stock_Storage Stock Solution Storage (-20°C or -80°C) Aliquoting->Stock_Storage Experiment Use in Experiment Stock_Storage->Experiment

References

optimizing storage conditions for long-term stability of "Glucosamine 3-sulfate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Glucosamine (B1671600) 3-sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions for long-term stability and to offer troubleshooting assistance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid Glucosamine 3-sulfate?

For optimal long-term stability, solid D-Glucosamine 3-sulfate should be stored at -20°C. It is crucial to keep the compound in a tightly sealed container to protect it from moisture, as glucosamine and its derivatives can be hygroscopic.[1]

Q2: How should I store solutions of this compound?

Aqueous solutions of this compound are susceptible to degradation. For short-term storage (up to 48 hours), solutions can be kept at 4°C. For longer-term storage, it is recommended to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles. The stability of sulfated monosaccharides in solution can be pH-dependent; therefore, it is advisable to maintain a neutral pH unless experimental conditions require otherwise.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, general knowledge of sulfated carbohydrates suggests potential degradation routes. These include hydrolysis of the sulfate (B86663) ester bond, particularly under acidic conditions, and degradation of the carbohydrate backbone under harsh temperature or pH conditions.[2] In aqueous solutions, glucosamine salts have been observed to gradually degrade to 5-hydroxymethylfurfural.[3]

Q4: Is this compound sensitive to light?

While specific data on the photosensitivity of this compound is limited, it is good laboratory practice to store all chemicals, especially those for long-term stability studies, in light-resistant containers or in the dark to prevent potential photodegradation.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
  • Potential Cause: Degradation of this compound in culture media.

    • Troubleshooting Steps:

      • Prepare fresh solutions of this compound for each experiment.

      • If using a stock solution, ensure it has been stored properly at -80°C in single-use aliquots.

      • Perform a stability check of this compound in your specific culture medium by incubating it for the duration of your experiment and then analyzing for degradation products via HPLC.

Issue 2: Variability in analytical chromatography (HPLC).
  • Potential Cause 1: On-column degradation or interaction.

    • Troubleshooting Steps:

      • Ensure the mobile phase pH is compatible with the stability of the sulfated sugar. Extreme pH can cause hydrolysis.

      • Evaluate different column chemistries. A hydrophilic interaction liquid chromatography (HILIC) column may be more suitable than a standard C18 column for this polar analyte.

      • Check for peak tailing or broadening, which could indicate secondary interactions with the stationary phase. The addition of a small amount of a competing salt to the mobile phase may mitigate this.

  • Potential Cause 2: Incompatibility of the injection solvent with the mobile phase.

    • Troubleshooting Steps:

      • Whenever possible, dissolve and inject samples in the mobile phase.

      • If a different injection solvent is necessary, ensure it is of lower eluotropic strength than the mobile phase to prevent peak distortion.

Issue 3: Low recovery of the compound after storage or sample preparation.
  • Potential Cause: Adsorption to container surfaces.

    • Troubleshooting Steps:

      • Use low-binding microcentrifuge tubes and pipette tips.

      • Consider silanizing glassware to reduce adsorptive losses, especially when working with low concentrations.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormConditionTemperatureDurationContainerNotes
SolidRoutine UseRoom TemperatureShort-term (days)Tightly sealed, desiccatedProne to moisture absorption.[1]
SolidLong-term-20°CYearsTightly sealed, desiccatedRecommended for optimal stability.
Aqueous SolutionShort-term4°CUp to 48 hoursSterile, sealed tubeMinimize exposure to light.
Aqueous SolutionLong-term-80°CMonthsSingle-use aliquotsAvoid repeated freeze-thaw cycles.

Table 2: Summary of Factors Affecting Stability

FactorEffect on StabilityRecommendation
Temperature Higher temperatures accelerate degradation.[4][5]Store at or below recommended temperatures.
Moisture Hygroscopic nature can lead to degradation of the solid form.[1]Store in a desiccated environment.
pH Acidic or alkaline conditions can promote hydrolysis of the sulfate group.[2]Maintain neutral pH for solutions unless otherwise required.
Light Potential for photodegradation.Store in dark or amber containers.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol is a general guideline and may require optimization for your specific equipment and experimental needs. Due to the lack of a strong UV chromophore, derivatization or alternative detection methods are often necessary.[6]

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the desired solvent (e.g., water, buffer) to a known concentration.

    • For forced degradation studies, samples can be subjected to acidic, basic, oxidative, and thermal stress.

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours (solid and solution).

  • Derivatization (Pre-column) with FMOC-Cl (9-fluorenylmethyl chloroformate):

    • To 100 µL of the sample solution, add 100 µL of 0.1 M borate (B1201080) buffer (pH 8.5).

    • Add 200 µL of 10 mM FMOC-Cl in acetone.

    • Vortex and let the reaction proceed for 1 minute at room temperature.

    • Add 100 µL of 0.1 M glycine (B1666218) to quench the excess FMOC-Cl.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 6.8).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (Excitation: 260 nm, Emission: 315 nm).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

    • Calculate the percentage of degradation over time.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start This compound Sample dissolve Dissolve in Solvent start->dissolve stress Apply Stress Conditions (pH, Temp, Oxidant) dissolve->stress derivatize Derivatization (e.g., FMOC-Cl) stress->derivatize Stressed Samples hplc HPLC Analysis derivatize->hplc detect Detection (e.g., Fluorescence) hplc->detect quantify Quantify Degradation detect->quantify identify Identify Degradants (e.g., MS) detect->identify report Stability Report quantify->report identify->report

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_workflow cluster_investigation Investigation cluster_action Corrective Actions start Inconsistent Experimental Results check_storage Verify Compound Storage Conditions start->check_storage check_solution Assess Solution Preparation & Age start->check_solution check_protocol Review Experimental Protocol start->check_protocol aliquot Aliquot Stock Solutions check_storage->aliquot Improper Storage use_fresh Use Freshly Prepared Solutions check_solution->use_fresh Aged Solution optimize_hplc Optimize HPLC Method check_protocol->optimize_hplc Analytical Issues end Consistent Results use_fresh->end optimize_hplc->end aliquot->end

Caption: Troubleshooting logic for inconsistent experimental results.

References

purification strategies for "Glucosamine 3-sulfate" from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Glucosamine (B1671600) 3-sulfate from reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide is designed to help you resolve common issues that may arise during the purification of Glucosamine 3-sulfate.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Initial Precipitation/Crystallization - Incomplete precipitation. - Product is too soluble in the chosen anti-solvent. - Insufficient cooling or equilibration time.- Increase the volume of the anti-solvent (e.g., ethanol (B145695), acetone) added to the aqueous solution.[1][2] - Test different anti-solvents to find one with lower solubility for the product. - Ensure the mixture is cooled to a sufficiently low temperature (e.g., 4°C or below) and allowed to stand for an adequate period (e.g., 12-24 hours) to maximize crystal formation.[1][3]
Product Contaminated with Starting Materials (e.g., Glucosamine HCl) - Co-precipitation of starting materials. - Inefficient removal during initial purification steps.- Perform a re-crystallization of the crude product.[3] - Utilize ion-exchange chromatography to separate the sulfated product from non-sulfated starting materials.
Poor Separation of Isomers (e.g., Glucosamine 6-sulfate) During Anion-Exchange Chromatography - Inappropriate gradient slope. - Incorrect pH of the mobile phase. - Column overloading.- Optimize the salt gradient (e.g., NaCl or sodium acetate) to be shallower, allowing for better resolution of closely related isomers. - Ensure the pH of the eluent is sufficiently high to deprotonate the hydroxyl groups of the sugar, enhancing interaction with the anion-exchange resin.[4] - Reduce the amount of sample loaded onto the column.
High Salt Content in the Final Product - Inadequate desalting after ion-exchange chromatography.- Employ size-exclusion chromatography (gel filtration) as a final polishing step to remove salt. - Use a dialysis membrane with an appropriate molecular weight cutoff to remove salts.
Product Discoloration (Yellowing or Browning) - Degradation of the sugar at high temperatures or extreme pH. - Presence of colored impurities from the reaction mixture.- Perform all heating steps under vacuum to lower the boiling point and minimize thermal degradation. - Treat the initial aqueous solution with activated carbon to adsorb colored impurities before proceeding with purification.[2][5]
Inconsistent Results in HPLC Purity Analysis - On-column degradation of the analyte. - Incomplete derivatization (if using a derivatization-based method). - Poor separation from impurities.- Ensure the mobile phase is properly buffered and degassed. - Optimize the derivatization reaction conditions (time, temperature, reagent concentration).[6] - Adjust the mobile phase composition or gradient to improve the resolution of the main peak from impurities.[1][2][7]

Frequently Asked Questions (FAQs)

Q1: What is a general workflow for the purification of this compound from a reaction mixture?

A1: A typical purification strategy involves a multi-step approach:

  • Initial Work-up: Neutralize the reaction mixture and remove any solid byproducts by filtration.

  • Decolorization: Treat the aqueous solution with activated carbon to remove colored impurities.[2][5]

  • Crude Precipitation/Crystallization: Add a water-miscible organic solvent (e.g., ethanol or acetone) to precipitate the crude this compound.[1][2][3]

  • Anion-Exchange Chromatography: Dissolve the crude product in a low-salt buffer and apply it to a strong anion-exchange column to separate this compound from unreacted starting materials and other sulfated isomers.

  • Desalting and Final Isolation: Remove the high salt concentration from the collected fractions using size-exclusion chromatography or dialysis, followed by lyophilization to obtain the pure product.

Q2: How can I effectively remove unreacted glucosamine from my this compound product?

A2: Anion-exchange chromatography is the most effective method for this separation. At a neutral or slightly basic pH, this compound will be negatively charged and bind to the positively charged resin. Unreacted glucosamine, being neutral or positively charged (if protonated), will not bind and will be washed out in the flow-through.

Q3: What are the key parameters to optimize for separating this compound from other sulfated isomers by anion-exchange chromatography?

A3: The key parameters to optimize are the salt gradient and the pH of the mobile phase. A shallow salt gradient (e.g., 0-1 M NaCl over a large volume) will provide the best resolution between isomers with different degrees or positions of sulfation. The pH should be maintained at a level where the sulfate (B86663) group is fully ionized.

Q4: Can I use crystallization as the sole method for purifying this compound?

A4: While crystallization is excellent for removing bulk impurities and isolating a solid product, it is often insufficient to separate closely related isomers like this compound and Glucosamine 6-sulfate.[8] For high purity, a combination of crystallization and chromatography is recommended.

Q5: How do I confirm the purity and identity of my final this compound product?

A5: A combination of analytical techniques should be used:

  • HPLC: To determine the purity of the compound. Various methods exist, including those with UV or charged aerosol detection.[1][2][7]

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • NMR Spectroscopy: To confirm the structure and the position of the sulfate group.

Quantitative Data Summary

The following table summarizes the expected purity and yield at each stage of a typical this compound purification process. These values are estimates and may vary depending on the specific reaction conditions and scale.

Purification Step Typical Purity (%) Typical Yield (%) Primary Impurities Removed
Crude Precipitation 50-7085-95Unreacted starting materials, inorganic salts
Re-crystallization 70-8570-80Residual starting materials, some isomeric impurities
Anion-Exchange Chromatography >9560-75Other sulfated isomers, di-sulfated byproducts
Desalting & Lyophilization >98>95Elution salts

Experimental Protocols

Protocol 1: Crude Precipitation of this compound
  • Neutralization and Filtration: Adjust the pH of the reaction mixture to ~7.0 using a suitable base (e.g., NaOH). If any precipitate forms, remove it by filtration.

  • Concentration: Reduce the volume of the filtrate by approximately 50-75% using a rotary evaporator at a temperature not exceeding 50°C.

  • Precipitation: While stirring, slowly add 5-10 volumes of cold ethanol to the concentrated aqueous solution.

  • Crystallization: Cover the mixture and store it at 4°C for at least 12 hours to allow for complete crystallization.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Anion-Exchange Chromatography Purification
  • Resin and Column Preparation: Pack a column with a strong anion-exchange resin (e.g., Q-Sepharose) and equilibrate with a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Sample Preparation: Dissolve the crude this compound in the starting buffer.

  • Sample Loading: Apply the dissolved sample to the equilibrated column.

  • Washing: Wash the column with several column volumes of the starting buffer to remove any unbound material (e.g., unreacted glucosamine).

  • Elution: Elute the bound species using a linear salt gradient (e.g., 0 to 1 M NaCl in the starting buffer).

  • Fraction Collection: Collect fractions and analyze them for the presence of this compound using a suitable method (e.g., HPLC).

  • Pooling: Pool the fractions containing the pure product.

Visualizations

PurificationWorkflow start Reaction Mixture neutralization Neutralization & Filtration start->neutralization decolorization Decolorization with Activated Carbon neutralization->decolorization precipitation Crude Precipitation with Anti-Solvent decolorization->precipitation anion_exchange Anion-Exchange Chromatography precipitation->anion_exchange desalting Desalting (Size-Exclusion or Dialysis) anion_exchange->desalting lyophilization Lyophilization desalting->lyophilization final_product Pure this compound lyophilization->final_product

Caption: A general workflow for the purification of this compound.

TroubleshootingLogic start Low Purity after Crystallization check_isomers Isomeric Impurities Present? start->check_isomers check_starting_material Starting Material Contamination? start->check_starting_material check_isomers->check_starting_material No anion_exchange Proceed to Anion-Exchange Chromatography check_isomers->anion_exchange Yes recrystallize Perform Re-crystallization check_starting_material->recrystallize Yes

Caption: A decision tree for troubleshooting low purity after initial crystallization.

References

Technical Support Center: Enhancing 3-O-Sulfotransferase Substrate Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the selectivity of 3-O-sulfotransferases (3-OSTs) for specific substrates.

Frequently Asked Questions (FAQs)

Q1: What are 3-O-sulfotransferases (3-OSTs) and why is their substrate selectivity important?

A1: 3-O-sulfotransferases (3-OSTs) are a family of enzymes that catalyze the transfer of a sulfo group to the 3-hydroxyl position of a glucosamine (B1671600) unit within a heparan sulfate (B86663) (HS) polysaccharide chain.[1][2] This 3-O-sulfation is a rare but critical modification that plays a key role in a variety of biological processes, including blood coagulation, viral entry (e.g., Herpes Simplex Virus-1), and cancer pathogenesis.[3][4][5] The substrate selectivity of different 3-OST isoforms determines the specific sulfation patterns on the HS chain, which in turn dictates which proteins can bind to the HS, thereby controlling its biological function.[1][4] Improving the selectivity of these enzymes is crucial for the development of novel therapeutics, such as new anticoagulants or antiviral agents.[1][6]

Q2: What are the main strategies for improving the substrate selectivity of 3-OSTs?

A2: The primary strategy for altering the substrate selectivity of 3-OSTs is through protein engineering, specifically site-directed mutagenesis.[1][4][7] By identifying key amino acid residues in the substrate-binding site through structural analysis (e.g., X-ray crystallography), researchers can introduce specific mutations to favor the binding of a desired substrate over others.[1][4] Another approach involves modulating the experimental conditions, such as the relative concentrations of the enzyme and substrate, which has been shown to alter the selectivity of some 3-OST isoforms.[2][8]

Q3: How do different 3-OST isoforms differ in their substrate specificity?

A3: There are seven known isoforms of human 3-OSTs, and they exhibit distinct substrate specificities.[1][3] For example, 3-OST-1 is the key enzyme for synthesizing anticoagulant heparin, as it preferentially sulfates a glucosamine unit adjacent to a glucuronic acid.[4][9] In contrast, 3-OST-3 generates HS structures that act as entry receptors for Herpes Simplex Virus-1 (HSV-1) by sulfating a glucosamine linked to a 2-O-sulfated iduronic acid.[9][10] 3-OST-5 has been shown to generate both anticoagulant and non-anticoagulant heparan sulfate, depending on the surrounding saccharide sequence.[6][11] These differences in specificity are due to subtle variations in the amino acid sequences of their substrate-binding sites.[4][7]

Troubleshooting Guides

Issue 1: Low or no enzymatic activity after site-directed mutagenesis.

  • Possible Cause 1: Mutation disrupted a critical catalytic residue.

    • Troubleshooting Step: Review the crystal structure of the 3-OST isoform you are working with. Ensure that the mutated residue is not one of the highly conserved catalytic amino acids. The catalytic sites are generally highly homologous among isoforms.[1]

  • Possible Cause 2: Misfolded or unstable mutant protein.

    • Troubleshooting Step: Express the mutant protein at a lower temperature (e.g., 18-20°C) to improve proper folding. Additionally, you can perform a thermal shift assay (differential scanning fluorimetry) to compare the stability of the mutant protein to the wild-type.

  • Possible Cause 3: Incorrect buffer conditions.

    • Troubleshooting Step: Optimize the pH and salt concentration of your reaction buffer. Most sulfotransferase assays are performed at a pH of around 7.5.[3] Refer to published protocols for your specific 3-OST isoform.

Issue 2: Unexpected substrate specificity of the engineered 3-OST.

  • Possible Cause 1: The mutation had an unforeseen effect on the substrate-binding pocket.

    • Troubleshooting Step: If possible, solve the crystal structure of your mutant enzyme in complex with the substrate to understand the new binding mode. Molecular dynamics simulations can also provide insights into the altered substrate interactions.[12]

  • Possible Cause 2: The substrate itself can adopt different conformations.

    • Troubleshooting Step: The conformational flexibility of the saccharide substrate can influence its interaction with the enzyme.[6][11] Consider that the substrate may bind in a non-productive orientation, leading to substrate inhibition.[2][10]

  • Possible Cause 3: The enzyme concentration is affecting selectivity.

    • Troubleshooting Step: Vary the enzyme-to-substrate ratio in your activity assays. For some isoforms like 3-OST-3, increasing the enzyme concentration relative to the substrate can alter selectivity.[2][8]

Issue 3: Difficulty in expressing and purifying active 3-OSTs.

  • Possible Cause 1: Low expression levels in the chosen expression system.

    • Troubleshooting Step: For recombinant expression, insect cells (e.g., Sf9) are often used for 3-OSTs.[3] If expression is low, try optimizing the codon usage of your gene for the expression host.

  • Possible Cause 2: Protein is insoluble or forms inclusion bodies.

    • Troubleshooting Step: Test different lysis buffers with varying detergents or salt concentrations. Co-expression with chaperones might also improve solubility.

  • Possible Cause 3: Loss of activity during purification.

    • Troubleshooting Step: Perform all purification steps at 4°C and include protease inhibitors in your buffers. If using affinity tags, ensure they do not interfere with enzyme activity.

Quantitative Data Summary

Table 1: Substrate Inhibition of 3-OST-3 by Different Octasaccharides

Octasaccharide (8-mer)DescriptionIC50 (µM)Reference
8-mer 2Product of 8-mer 1 sulfation~1[10]
8-mer 36-O-sulfated substrate0.15[10]
8-mer 4Contains both 3-O and 6-O-sulfation0.012[10]

Table 2: Binding Affinities of Octasaccharides to 3-OST-3

Octasaccharide (8-mer)DescriptionKd (µM)Reference
8-mer 2Product of 8-mer 1 sulfation74[2]
8-mer 36-O-sulfated substrate10[2]
8-mer 4Contains both 3-O and 6-O-sulfation4.7[2]

Table 3: Anticoagulant Activity of 3-OST-5 Modified Octasaccharides

Octasaccharide (8-mer)DescriptionAnti-Factor Xa Activity (IC50)Reference
8-mer-83-O-sulfated productStrongest anticoagulant activity[6]
8-mer-6 and -93-O-sulfated products~5-fold higher IC50 than 8-mer-8[6]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of 3-OSTs

This protocol is a general guideline for introducing point mutations into a 3-OST expression plasmid.

  • Primer Design:

    • Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center.

    • The primers should have a melting temperature (Tm) of ≥78°C and a minimum GC content of 40%.[13][14]

    • The primers should terminate in one or more G or C bases.[13][14]

  • PCR Amplification:

    • Set up a PCR reaction using a high-fidelity DNA polymerase. A typical reaction mix includes:

      • 5-50 ng of template plasmid DNA

      • 125 ng of forward primer

      • 125 ng of reverse primer

      • dNTP mix

      • Reaction buffer

      • High-fidelity DNA polymerase

      • Nuclease-free water to the final volume.[13]

    • Use a thermocycler with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[13][15]

  • DpnI Digestion:

    • After PCR, add DpnI restriction enzyme to the reaction mixture and incubate at 37°C for at least 1 hour.[14][15] This will digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant plasmid.[15]

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.

    • Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

  • Verification:

    • Isolate plasmid DNA from several colonies.

    • Verify the presence of the desired mutation by DNA sequencing.

Protocol 2: 3-O-Sulfotransferase Activity Assay

This protocol describes a common method for measuring the activity of 3-OSTs using a radiolabeled sulfo donor.

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • Purified 3-OST enzyme

      • Heparan sulfate substrate (e.g., a specific oligosaccharide)

      • [³⁵S]PAPS (3'-phosphoadenosine 5'-phosphosulfate) as the sulfo donor

      • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).[3]

    • Include control reactions without the substrate to account for any endogenous acceptors.[16]

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specific period (e.g., 30-60 minutes).

  • Separation of Product:

    • Separate the ³⁵S-labeled heparan sulfate product from the unreacted [³⁵S]PAPS. This can be achieved using techniques like anion-exchange chromatography or gel filtration.

  • Quantification:

    • Quantify the amount of radioactivity incorporated into the heparan sulfate product using a scintillation counter.

    • The enzyme activity can be expressed as pmol of sulfo groups transferred per unit of time.[8]

Visualizations

experimental_workflow cluster_design Design & Mutagenesis cluster_expression Protein Production cluster_analysis Characterization cluster_outcome Outcome start Identify Target Residue (Crystal Structure Analysis) mutagenesis Site-Directed Mutagenesis start->mutagenesis expression Protein Expression (e.g., Sf9 cells) mutagenesis->expression purification Protein Purification expression->purification activity_assay Sulfotransferase Activity Assay purification->activity_assay specificity_analysis Substrate Specificity Analysis activity_assay->specificity_analysis end Engineered 3-OST with Improved Selectivity specificity_analysis->end troubleshooting_logic start Low/No Enzyme Activity? cause1 Disrupted Catalytic Residue? start->cause1 Yes cause2 Misfolded/Unstable Protein? start->cause2 No solution1 Review Crystal Structure & Re-design Mutation cause1->solution1 Yes solution2 Optimize Expression Temp. Perform Thermal Shift Assay cause2->solution2 Yes cause3 Incorrect Buffer Conditions? cause2->cause3 No solution3 Optimize pH and Salt Concentration cause3->solution3 Yes

References

troubleshooting cell viability issues in "Glucosamine 3-sulfate" cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Glucosamine (B1671600) 3-Sulfate in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions to help you navigate potential challenges and optimize your experimental outcomes.

A Note on Nomenclature: While the focus of this guide is "Glucosamine 3-Sulfate," much of the available scientific literature pertains to "Glucosamine" and "Glucosamine Sulfate (B86663)." The information presented here is based on the most relevant and available data for these compounds and is intended to be a valuable resource for your research with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use in my cell culture experiments?

The optimal concentration is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental goals. Based on studies with related compounds like glucosamine and glucosamine sulfate, concentrations can range from micromolar (µM) to millimolar (mM) levels. For instance, some studies show no effect on cell viability in osteosarcoma cell lines (MG-63 and SaOS-2) at concentrations up to 100 µg/ml, while others report a dose-dependent decrease in cell proliferation in prostate cancer cells (ALVA41) between 0.5 and 2 mM.[1]

Q2: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution that can be diluted to the final desired concentration in your cell culture medium. A common method is to dissolve the powder in sterile phosphate-buffered saline (PBS) or directly in cell culture medium to a stock concentration of 1 M.[1] To ensure sterility, the stock solution should be passed through a 0.22 µm syringe filter.[1] Store the stock solution in aliquots at -20°C to prevent repeated freeze-thaw cycles.[1]

Q3: How long should I incubate my cells with this compound?

The incubation time will vary depending on the cell type and the specific endpoint of your experiment. Common incubation periods range from 24 to 72 hours.[1] Time-course experiments are recommended to determine the optimal duration for observing the desired effect in your model system.

Q4: I am not observing any effect of this compound on my cells. What could be the reason?

Several factors could contribute to a lack of observable effects:

  • Concentration: The concentration used may be too low for your specific cell line. Consider performing a dose-response study with a wider range of concentrations.

  • Incubation Time: The incubation period may be too short. Extend the treatment duration to allow for potential effects to manifest.

  • Cell Type: Not all cell lines are equally sensitive to glucosamine compounds.

  • Compound Stability: Ensure the proper storage of your this compound to maintain its activity.

Q5: Is this compound expected to be cytotoxic?

The cytotoxic effects of glucosamine compounds are cell-type and concentration-dependent. While some studies report that glucosamine sulfate has no significant effect on the viability of certain cell lines like MG-63 and SaOS-2 osteosarcoma cells at concentrations of 10, 50, or 100 μg/ml, others have shown it can induce apoptosis in different cancer cell lines.[1][2] It is essential to perform a viability assay (e.g., MTT, WST-1) to assess the cytotoxic potential in your specific cell line.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpectedly high cell death The concentration of this compound is too high for your cell line.Perform a dose-response curve to determine the IC50 value and select a sub-lethal concentration for your experiments.
Contamination of the stock solution or cell culture.Always use sterile techniques. Filter-sterilize the stock solution and regularly check cell cultures for any signs of contamination.
Inconsistent results between experiments Variability in cell seeding density.Ensure consistent cell seeding density across all experiments as this can influence the response to treatment.
Inconsistent preparation of the this compound working solution.Prepare fresh dilutions from a single, validated stock solution for each experiment to minimize variability.
Differences in cell passage number.Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
Difficulty dissolving this compound powder The compound may have low solubility in the chosen solvent at high concentrations.Gently warm the solvent (e.g., PBS or cell culture medium) and use a vortex to aid dissolution. If solubility issues persist, consider preparing a lower concentration stock solution.

Quantitative Data Summary

Table 1: Effects of Glucosamine and its Derivatives on Cell Viability

Cell LineCompoundConcentrationIncubation TimeEffect
ALVA41 (Prostate Cancer)Glucosamine0.5 - 2 mM24 hDose-dependent decrease in cell proliferation.[1]
786-O (Renal Cancer)Glucosamine1 mM, 5 mM, 10 mM24, 48, 72 hDose- and time-dependent inhibition of proliferation.[1]
Caki-1 (Renal Cancer)Glucosamine1 mM, 5 mM, 10 mM24, 48, 72 hDose- and time-dependent inhibition of proliferation.[1]
SMMC-7721 (Hepatoma)Glucosamine500 µg/ml, 1000 µg/ml120 hInhibition ratios of 52% and 83%, respectively.[1]
MG-63 (Osteosarcoma)Glucosamine Sulfate10, 50, 100 µg/ml48 hNo significant effect on cell viability.[1][2]
SaOS-2 (Osteosarcoma)Glucosamine Sulfate10, 50, 100 µg/ml48 hNo significant effect on cell viability.[1][2]

Table 2: IC50 Values of Glucosamine and its Derivatives

CompoundCell LineIC50 Value
Glucosamine HydrochlorideSMMC-7721 (Hepatoma)~500 µg/ml[1]
D-GlucosamineSMMC-7721 (Hepatoma)~500 µg/ml[1]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reagent: D-(+)-Glucosamine 3-Sulfate powder.

  • Procedure:

    • Weigh the desired amount of this compound powder under sterile conditions.

    • Dissolve the powder in sterile phosphate-buffered saline (PBS) or cell culture medium to a stock concentration of 1 M.[1]

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.[1]

    • Aliquot the sterile stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.[1]

Cell Treatment with this compound
  • Procedure:

    • Plate cells at the desired density in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein or RNA analysis).

    • Allow the cells to adhere and grow for approximately 24 hours.[1]

    • Thaw an aliquot of the this compound stock solution and dilute it to the desired final concentrations using fresh, pre-warmed cell culture medium.[1]

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.[1]

    • Include a vehicle control (medium with the same solvent used for the stock solution, e.g., PBS).[1]

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of viable cells by assessing the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) crystals by mitochondrial dehydrogenases.

  • Procedure:

    • Following the this compound treatment period, add MTT solution to each well at a final concentration of 0.5 mg/ml.[1]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]

    • Carefully remove the MTT solution.

    • Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[1]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare Glucosamine 3-Sulfate Stock Solution treat_cells Treat Cells with This compound prep_stock->treat_cells plate_cells Plate Cells plate_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay protein_analysis Protein Analysis (e.g., Western Blot) treat_cells->protein_analysis gene_expression Gene Expression Analysis (e.g., qPCR) treat_cells->gene_expression nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_pathway NF-κB Signaling Pathway stimulus e.g., IL-1β ikb IκB Kinase (IKK) stimulus->ikb Activates glucosamine Glucosamine Sulfate glucosamine->ikb Inhibits nfkb_ikb NF-κB/IκBα Complex ikb->nfkb_ikb Phosphorylates IκBα nfkb NF-κB (p65/p50) nfkb_ikb->nfkb IκBα Degradation Releases NF-κB nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, MMPs) nucleus->gene_expression Induces

References

Technical Support Center: Optimization of Derivatization Reactions for Glucosamine 3-Sulfate MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the MS analysis of Glucosamine (B1671600) 3-sulfate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of derivatization for mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the MS analysis of Glucosamine 3-sulfate?

A1: Derivatization is often essential for the successful MS analysis of this compound for several reasons:

  • Improved Volatility for GC-MS: Glucosamine and its sulfated forms are non-volatile and will decompose at the high temperatures required for gas chromatography (GC). Derivatization replaces polar functional groups (hydroxyl, amine) with less polar groups, increasing the molecule's volatility.[1][2]

  • Enhanced Ionization Efficiency: The highly polar and anionic nature of sulfated glycosaminoglycans (GAGs) like this compound can lead to poor ionization efficiency in mass spectrometry, particularly with techniques like MALDI.[3] Derivatization can improve the response in the mass spectrometer.

  • Increased Stability: Sulfate (B86663) groups are notoriously labile and can be lost during the ionization process, complicating data interpretation.[3][4][5] Certain derivatization strategies, such as permethylation followed by desulfation and re-acetylation, can help to stabilize the molecule and prevent sulfate loss.[5][6]

  • Improved Chromatographic Separation: Derivatization can enhance the retention and separation of highly polar analytes like glucosamine on reverse-phase liquid chromatography (LC) columns.[7][8]

Q2: What are the most common derivatization methods for this compound analysis?

A2: Several derivatization methods can be employed, each with its own advantages and disadvantages. The choice of method often depends on the analytical technique (GC-MS vs. LC-MS) and the specific goals of the analysis. Common methods include:

  • Silylation (for GC-MS): This is a popular method for making sugars volatile for GC analysis. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) are used to replace active hydrogens on hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups.[9][10]

  • Acetylation (for GC-MS): This method involves the replacement of active hydrogens with acetyl groups, typically using acetic anhydride (B1165640). It is another effective way to increase the volatility of sugars.[1]

  • Trifluoroacetylation (TFA): This method uses reagents like trifluoroacetic anhydride (TFAA) and is another approach to increase volatility for GC-MS analysis.[11]

  • Pre-column Derivatization for LC-MS: Reagents like o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are used to tag the primary amine group of glucosamine, which enhances chromatographic retention and detection sensitivity in LC-MS.[7][12][13]

Q3: How can I prevent the loss of the sulfate group during MS analysis?

A3: The loss of the sulfate group is a significant challenge in the MS analysis of sulfated compounds.[3][4][14] Here are some strategies to mitigate this issue:

  • Soft Ionization Techniques: Employing "softer" ionization methods like electrospray ionization (ESI) can help to minimize in-source fragmentation and the loss of the sulfate group compared to higher-energy techniques.[3][15]

  • Derivatization Strategies: A multi-step derivatization approach involving permethylation of all free hydroxyl and amine groups, followed by a desulfation step and subsequent acetylation or propionylation of the newly exposed hydroxyl groups can be effective. This process replaces the labile sulfate group with a more stable derivative, and the original sulfation pattern can be inferred from the resulting mass shifts.[5][6]

  • Complex Formation: For MALDI-MS, forming a noncovalent complex with a basic peptide can be extremely effective in improving the mass spectrometric response and reducing the elimination of sulfate groups.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your derivatization and MS analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No or Low Product Yield After Derivatization Incomplete reaction due to moisture.Silylation and other derivatization reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.[9]
Improper reaction temperature or time.Optimize reaction conditions. For example, FMOC-Su derivatization of glucosamine is often performed at 50°C for 30 minutes.[12]
Incorrect pH for the reaction.Some derivatization reactions are pH-dependent. For instance, OPA derivatization is typically carried out in a borate (B1201080) buffer at pH 9.3.[7]
Multiple Peaks for a Single Analyte in GC-MS Formation of anomers (α and β isomers).This is a common phenomenon with sugars. Adding an oximation step before silylation or acetylation can reduce the number of isomers to just two (syn and anti), simplifying the chromatogram.[1] The sum of the peak areas of the isomers should be used for quantification.[16]
Incomplete derivatization.This can lead to multiple partially derivatized products. Optimize the reaction conditions (reagent concentration, temperature, and time) to drive the reaction to completion.
Poor Peak Shape or Tailing in LC Inadequate retention on the column.For highly polar analytes like underivatized glucosamine, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[8]
Matrix effects from the sample.Ensure proper sample cleanup and protein precipitation.[7] The use of an internal standard can also help to correct for matrix effects.[7]
Loss of Sulfate Group in Mass Spectrum High ionization energy.Use a softer ionization technique like ESI.[3][15] Optimize the cone voltage and other source parameters to minimize in-source fragmentation.
Thermal degradation in the GC inlet.Ensure the derivatization is complete to increase thermal stability. Optimize the inlet temperature.
Poor Reproducibility Instability of the derivative.Some derivatives, like those formed with OPA, can have poor stability.[7] Analyze samples promptly after derivatization or store them at low temperatures (e.g., -20°C) for a limited time.[7] The stability of the derivatized compounds should be investigated.[17]
Inconsistent sample preparation.Standardize all steps of the sample preparation and derivatization protocol. Use of an internal standard is highly recommended.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various derivatization methods for glucosamine analysis, providing a basis for method selection and comparison.

Table 1: LC-MS/MS Method Performance

Derivatization ReagentMatrixLinearity Range (µg/mL)LLOQ (ng/mL)Reference
o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA)Human Plasma0.012 - 8.2712[7][13]
o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA)Human Urine1.80 - 84.1-[7][13]
None (HILIC-ESI-MS)Dietary Supplements-1000[8]
None (HPLC-MS/MS)Human Plasma0.05 - 5-[18][19]

Table 2: HPLC-UV/Fluorescence Method Performance

Derivatization ReagentMatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
FMOC-SuRaw Materials/Dietary Supplements2.0 - 1500.31[12]

Experimental Protocols

Protocol 1: Pre-column Derivatization with OPA/3-MPA for LC-MS/MS Analysis

This protocol is adapted from a method for the determination of glucosamine in human plasma and urine.[7][13]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of acetonitrile.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 16,000 x g for 10 minutes at 5°C.

2. Derivatization:

  • Transfer 150 µL of the supernatant to a clean autosampler vial.
  • Add 0.35 mL of 0.05 M borate buffer (pH 9.3).
  • Add 0.15 mL of the OPA/3-MPA derivatizing reagent.
  • Incubate in a water bath at 25°C for 15 minutes under dim light.

3. Analysis:

  • Immediately after derivatization, store the samples at -20°C.
  • Inject 25 µL into the LC-MS/MS system for analysis within 8 hours.

Protocol 2: Derivatization with FMOC-Su for HPLC-UV Analysis

This protocol is based on a method for the determination of glucosamine in raw materials and dietary supplements.[12][16]

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing glucosamine in water.
  • Add triethylamine (B128534) (TEA) to neutralize any salts and release the free glucosamine base.

2. Derivatization:

  • To an aliquot of the sample solution, add a solution of 15 mM FMOC-Su in acetonitrile.
  • Incubate at 50°C for 30 minutes.

3. Analysis:

  • After cooling to room temperature, the sample is ready for HPLC-UV analysis. The glucosamine-FMOC-Su derivative is stable at room temperature for at least 5 days.[12][20]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis MS Analysis Sample Biological Sample (e.g., Plasma) ProteinPrecip Protein Precipitation (e.g., Acetonitrile) Sample->ProteinPrecip Supernatant Collect Supernatant ProteinPrecip->Supernatant AddReagent Add Derivatization Reagent (e.g., OPA/3-MPA) Supernatant->AddReagent Incubate Incubate (Controlled Temp & Time) AddReagent->Incubate Quench Quench Reaction (if necessary) Incubate->Quench LC_Separation LC Separation (e.g., HILIC or RP) Quench->LC_Separation MS_Detection Mass Spectrometry (e.g., ESI-MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for the derivatization and MS analysis of this compound.

troubleshooting_tree cluster_deriv_check Derivatization Check cluster_ms_check MS System Check Start Low/No MS Signal DerivCheck Was derivatization successful? Start->DerivCheck IncompleteDeriv Incomplete Reaction DerivCheck->IncompleteDeriv No MSCheck Is the MS system optimized? DerivCheck->MSCheck Yes CheckMoisture Check for Moisture IncompleteDeriv->CheckMoisture Possible Cause OptimizeConditions Optimize Temp/Time/pH IncompleteDeriv->OptimizeConditions Possible Cause IonizationIssue Poor Ionization MSCheck->IonizationIssue No SulfateLoss Sulfate Loss MSCheck->SulfateLoss No SofterIonization Use Softer Ionization (ESI) IonizationIssue->SofterIonization Solution OptimizeSource Optimize Source Parameters SulfateLoss->OptimizeSource Solution DerivStrategy Consider Permethylation/ Desulfation Strategy SulfateLoss->DerivStrategy Alternative Solution

Caption: Troubleshooting decision tree for low or no MS signal of derivatized this compound.

References

Validation & Comparative

comparative analysis of "Glucosamine 3-sulfate" vs. "Glucosamine 6-sulfate"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of Glucosamine (B1671600) 3-sulfate and Glucosamine 6-sulfate reveals a significant disparity in the scientific literature and their established biological roles. While Glucosamine 6-sulfate is a well-researched compound, primarily investigated for its therapeutic potential in osteoarthritis, Glucosamine 3-sulfate is predominantly recognized as a structural component of larger glycosaminoglycans, such as heparin and heparan sulfate (B86663), with its biological significance being understood in that context.

Overview and Biological Significance

Glucosamine 6-sulfate is a naturally occurring amino monosaccharide that has been extensively studied as a dietary supplement for managing osteoarthritis.[1][2] It is a precursor for the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans, which are essential components of articular cartilage.[3] The therapeutic effects of Glucosamine 6-sulfate are attributed to its ability to stimulate the synthesis of cartilage matrix components and its anti-inflammatory properties.[4]

This compound , on the other hand, is not typically studied as a standalone therapeutic agent. Instead, the 3-O-sulfation of glucosamine residues within heparan sulfate chains is a critical modification that imparts specific biological activities to the entire macromolecule. This modification is catalyzed by a family of enzymes known as heparan sulfate 3-O-sulfotransferases (HS3STs).[5][6] The presence of 3-O-sulfated glucosamine residues in heparan sulfate is crucial for its role in processes such as blood coagulation and as a receptor for viral entry.[1][7]

Comparative Data

Due to the lack of studies on this compound as an independent molecule, a direct quantitative comparison of its biological activity with Glucosamine 6-sulfate is not feasible. The following table summarizes the available information for each compound.

FeatureGlucosamine 6-SulfateThis compound
Primary Biological Role Precursor for glycosaminoglycan and proteoglycan synthesis; anti-inflammatory agent in osteoarthritis.[3][4]A structural component of heparin and heparan sulfate, conferring specific biological activities to these macromolecules.[1][6]
Therapeutic Application Widely used as a dietary supplement for osteoarthritis.[1][2]Not used as a standalone therapeutic agent.
Mechanism of Action Stimulates chondrocyte activity, inhibits inflammatory pathways (e.g., NF-κB), and may reduce the expression of matrix metalloproteinases (MMPs).[8]The 3-O-sulfate group acts as a specific recognition site for protein binding, such as antithrombin III (in heparin) and viral glycoproteins.[1][7]
Enzymatic Regulation Incorporated into GAGs through various biosynthetic pathways.Sulfation at the 3-O position is catalyzed by heparan sulfate 3-O-sulfotransferases (HS3STs).[5][6]

Signaling and Biosynthetic Pathways

The signaling pathway for Glucosamine 6-sulfate's anti-inflammatory effects and the biosynthetic pathway for the formation of 3-O-sulfated glucosamine residues in heparan sulfate are distinct processes.

Glucosamine 6-Sulfate and the NF-κB Signaling Pathway

Glucosamine 6-sulfate has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In osteoarthritic chondrocytes, inflammatory cytokines like interleukin-1β (IL-1β) activate the NF-κB pathway, leading to the expression of genes encoding for inflammatory mediators and matrix-degrading enzymes. Glucosamine 6-sulfate can interfere with this cascade, reducing the inflammatory response and cartilage degradation.

Glucosamine 6-Sulfate Inhibition of the NF-κB Pathway
Biosynthesis of 3-O-Sulfated Glucosamine in Heparan Sulfate

The synthesis of 3-O-sulfated glucosamine is a key step in the biosynthesis of heparan sulfate. This process occurs in the Golgi apparatus and involves a series of enzymatic modifications of the growing glycosaminoglycan chain. The final step of 3-O-sulfation is catalyzed by specific 3-O-sulfotransferases.

HS_3O_Sulfation Precursor Heparan Sulfate Precursor Chain N-deacetylation N-deacetylation/ N-sulfation Precursor->N-deacetylation C5-epimerization C5-epimerization of Glucuronic Acid N-deacetylation->C5-epimerization O-sulfation_2O 2-O-sulfation of Uronic Acid C5-epimerization->O-sulfation_2O O-sulfation_6O 6-O-sulfation of Glucosamine O-sulfation_2O->O-sulfation_6O O-sulfation_3O 3-O-sulfation of Glucosamine O-sulfation_6O->O-sulfation_3O Final_HS Mature Heparan Sulfate with 3-O-Sulfate O-sulfation_3O->Final_HS HS3ST HS3ST Enzyme HS3ST->O-sulfation_3O

Heparan Sulfate 3-O-Sulfation Biosynthetic Pathway

Experimental Protocols

Quantification of Chondroitin (B13769445) Sulfate Synthesis using Radiolabeling

A common method to assess the effect of glucosamine on chondrocyte activity is to measure the synthesis of new chondroitin sulfate. This can be achieved by incubating cultured chondrocytes with radiolabeled precursors.

Objective: To determine the rate of chondroitin sulfate synthesis by chondrocytes in the presence of Glucosamine 6-sulfate.

Materials:

  • Primary human or animal chondrocytes

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal bovine serum (FBS)

  • Glucosamine 6-sulfate

  • [³⁵S]-Sulfate (as sodium sulfate)

  • Scintillation cocktail and counter

Protocol:

  • Cell Culture: Plate chondrocytes in 24-well plates and culture until confluent.

  • Pre-incubation: Starve the cells in a serum-free medium for 24 hours.

  • Treatment: Treat the cells with varying concentrations of Glucosamine 6-sulfate in a low-sulfate medium for a specified period (e.g., 24-48 hours).

  • Radiolabeling: Add [³⁵S]-Sulfate to each well and incubate for 4-6 hours to allow for incorporation into newly synthesized sulfated GAGs.

  • Harvesting: After incubation, wash the cell layers with phosphate-buffered saline (PBS).

  • GAG Isolation: Digest the cell layer and extracellular matrix with a protease (e.g., papain) and precipitate the GAGs using a reagent like cetylpyridinium (B1207926) chloride.

  • Quantification: Resuspend the precipitated GAGs and measure the radioactivity using a liquid scintillation counter. The amount of incorporated [³⁵S]-Sulfate is proportional to the amount of newly synthesized chondroitin sulfate.

In Vitro Heparan Sulfate 3-O-Sulfotransferase (HS3ST) Activity Assay

This assay measures the activity of the enzyme responsible for adding the 3-O-sulfate group to glucosamine residues in heparan sulfate.

Objective: To determine the enzymatic activity of a specific HS3ST isoform.

Materials:

  • Recombinant HS3ST enzyme

  • Heparan sulfate substrate (or a specific oligosaccharide substrate)

  • ³⁵S-labeled 3'-phosphoadenosine 5'-phosphosulfate ([³⁵S]PAPS) - the sulfate donor

  • Reaction buffer (e.g., MES buffer with Triton X-100 and divalent cations)

  • DEAE-Sephacel or similar anion-exchange resin

  • Scintillation fluid and counter

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, heparan sulfate substrate, and the recombinant HS3ST enzyme.

  • Initiation: Start the reaction by adding [³⁵S]PAPS.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined time (e.g., 1-2 hours).

  • Termination: Stop the reaction by heating or adding a stop solution.

  • Separation: Apply the reaction mixture to a DEAE-Sephacel column. The negatively charged, newly sulfated heparan sulfate will bind to the resin, while the unreacted [³⁵S]PAPS will not.

  • Washing: Wash the column extensively to remove all unbound [³⁵S]PAPS.

  • Elution and Quantification: Elute the radiolabeled heparan sulfate from the column using a high-salt buffer. Measure the radioactivity of the eluate using a liquid scintillation counter. The amount of radioactivity is directly proportional to the activity of the HS3ST enzyme.

Conclusion

References

A Comparative Guide to the Biological Activity of Synthetic Glucosamine 3-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of synthetically produced Glucosamine (B1671600) 3-sulfate against other common glucosamine derivatives. The information is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent, particularly in the context of osteoarthritis and other inflammatory conditions.

Executive Summary

Glucosamine 3-sulfate (GlcN-3S) is a sulfated monosaccharide that has demonstrated significant biological activity, particularly in the modulation of inflammatory and catabolic pathways in chondrocytes. Experimental evidence suggests that GlcN-3S can effectively down-regulate the expression of key enzymes involved in cartilage degradation. Its performance, when compared to other glucosamine derivatives such as glucosamine hydrochloride (GlcN-HCl) and the widely used glucosamine sulfate (B86663), indicates a distinct and potent profile. This guide will delve into the available quantitative data, detail the experimental methodologies for validation, and visualize the key pathways and workflows.

Data Presentation: Quantitative Comparison of Glucosamine Derivatives

The following table summarizes the quantitative data from a key study investigating the effects of this compound (GlcN-S) and Glucosamine Hydrochloride (GlcN-HCl) on gene expression in human osteoarthritic cartilage explants. The data represents the fold change in the expression of anabolic and catabolic genes after treatment with the respective compounds at a concentration of 5mM.

Gene TargetBiological FunctionFold Change with GlcN-HCl (5mM)Fold Change with GlcN-S (5mM)Reference
Anabolic Genes
Aggrecan (ACAN)Major proteoglycan in cartilage, providing compressive strength.↓ 2.65 to 7.73-fold↓ (Significant downregulation)[1]
Collagen Type II (COL2A1)Primary collagenous component of cartilage, providing tensile strength.↓ 7.75 to 22.17-fold↓ (Significant downregulation)[1]
Catabolic Genes
Aggrecanase-1 (ADAMTS-4)Enzyme that degrades aggrecan.↓ (Significant downregulation)↓ (Significant downregulation)[1]
Aggrecanase-2 (ADAMTS-5)Primary enzyme responsible for aggrecan degradation in osteoarthritis.Not significantly altered↓ (Significant downregulation)[1]
Matrix Metalloproteinase-3 (MMP-3)Enzyme that degrades collagen and proteoglycans.↓ (Significant downregulation)Not significantly altered[1]
Tissue Inhibitor of Metalloproteinase (TIMP)Inhibitor of MMPs.Not significantly altered↓ (Significant downregulation)[1]

Note: A downward arrow (↓) indicates downregulation of gene expression. The study cited indicates that 5mM GlcN-S significantly downregulated ADAMTS-5, a key enzyme in osteoarthritis pathology, which was not observed with GlcN-HCl at the same concentration[1].

Experimental Protocols

Synthesis of D-Glucosamine 3-O-sulfate (Illustrative Protocol)

Materials:

  • D-Glucosamine hydrochloride

  • Protecting group reagents (e.g., for selective protection of amino and other hydroxyl groups)

  • Sulfating agent (e.g., sulfur trioxide pyridine (B92270) complex)

  • Appropriate solvents (e.g., pyridine, dimethylformamide)

  • Deprotection reagents

  • Purification materials (e.g., chromatography columns)

General Steps:

  • Protection: The amino group and the hydroxyl groups at positions C1, C4, and C6 of D-glucosamine are selectively protected using appropriate chemical protecting groups. This is a critical step to ensure that sulfation occurs specifically at the C3 hydroxyl group.

  • Sulfation: The protected glucosamine derivative is then reacted with a sulfating agent, such as a sulfur trioxide pyridine complex, in a suitable solvent. The reaction conditions (temperature, time) are optimized to favor the formation of the 3-O-sulfate ester.

  • Deprotection: Following the sulfation reaction, all protecting groups are removed under conditions that do not cleave the newly formed sulfate ester.

  • Purification: The final product, D-Glucosamine 3-O-sulfate, is purified from the reaction mixture using techniques such as column chromatography to yield a high-purity compound.

Note: This is a generalized outline and the specific reagents, reaction conditions, and purification methods would need to be optimized for efficient and selective synthesis.

In Vitro Validation of Anti-inflammatory Activity in Human Chondrocytes

This protocol describes a typical workflow to assess the anti-inflammatory effects of synthetic this compound.

Materials:

  • Primary human chondrocytes or a suitable chondrocyte cell line

  • Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum and antibiotics

  • Recombinant human Interleukin-1β (IL-1β)

  • Synthetic this compound and other glucosamine derivatives for comparison

  • Reagents for RNA isolation, reverse transcription, and quantitative real-time PCR (qRT-PCR)

  • ELISA kits for measuring inflammatory mediators (e.g., PGE2, nitric oxide)

  • Reagents for Western blotting to analyze protein expression (e.g., NF-κB pathway proteins)

Procedure:

  • Cell Culture and Treatment: Human chondrocytes are cultured to a desired confluency. The cells are then pre-treated with various concentrations of this compound or other test compounds for a specified period (e.g., 24 hours).

  • Inflammatory Challenge: After pre-treatment, the cells are stimulated with a pro-inflammatory cytokine, typically IL-1β (e.g., 10 ng/mL), for a defined duration (e.g., 24-48 hours) to induce an inflammatory response.

  • Gene Expression Analysis: Total RNA is extracted from the chondrocytes. The expression levels of genes involved in inflammation and cartilage degradation (e.g., ADAMTS-5, MMP-13, COX-2, iNOS) are quantified using qRT-PCR.

  • Analysis of Inflammatory Mediators: The cell culture supernatant is collected to measure the levels of key inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide using specific ELISA kits.

  • Protein Expression Analysis: Cell lysates are prepared to analyze the expression and activation of proteins in key signaling pathways, such as the NF-κB pathway, using Western blotting.

Mandatory Visualizations

Signaling Pathway: Inhibition of NF-κB by Glucosamine

NF_kB_Inhibition IL1b IL-1β IKK IKK Complex IL1b->IKK Activates IkB IκB IKK->IkB NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression (ADAMTS, MMPs, COX-2) Nucleus->Gene_Expression Glucosamine Glucosamine Derivatives Glucosamine->IKK Inhibits Experimental_Workflow Start Start: Human Chondrocyte Culture Pretreatment Pre-treatment: This compound & Alternatives Start->Pretreatment Stimulation Inflammatory Challenge: IL-1β Stimulation Pretreatment->Stimulation Harvest Harvest: Supernatant & Cell Lysate Stimulation->Harvest Analysis Downstream Analysis Harvest->Analysis Gene_Expression Gene Expression (qRT-PCR) Analysis->Gene_Expression Mediator_Analysis Inflammatory Mediators (ELISA) Analysis->Mediator_Analysis Protein_Analysis Protein Expression (Western Blot) Analysis->Protein_Analysis End End: Comparative Data Analysis Gene_Expression->End Mediator_Analysis->End Protein_Analysis->End Mechanism_of_Action GlcN3S Synthetic This compound Inhibition Inhibition of Pro-inflammatory Signaling (e.g., NF-κB) GlcN3S->Inhibition Downregulation Downregulation of Catabolic Enzymes (e.g., ADAMTS-5) Inhibition->Downregulation Protection Cartilage Matrix Protection Downregulation->Protection Therapeutic Potential Therapeutic Effect in Osteoarthritis Protection->Therapeutic

References

A Comparative Analysis of Glucosamine Sulfate and Glucosamine Hydrochloride on Cartilage Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between different forms of glucosamine (B1671600) for therapeutic applications in cartilage-related disorders like osteoarthritis is a critical decision. This guide provides an objective comparison of the in vitro effects of Glucosamine Sulfate (B86663) and Glucosamine Hydrochloride on cartilage, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Glucosamine, an endogenous amino monosaccharide, is a fundamental building block for the biosynthesis of proteoglycans and glycosaminoglycans (GAGs), essential components of the articular cartilage matrix.[1][2] Its supplementation is proposed to support cartilage repair and maintenance.[2][3] The two most common supplemental forms are Glucosamine Sulfate and Glucosamine Hydrochloride. While both aim to deliver glucosamine to the chondrocytes, the presence of a sulfate or hydrochloride salt has been a subject of scientific investigation regarding their respective efficacy and mechanisms of action.

Quantitative Comparison of In Vitro Effects

The following table summarizes key quantitative data from in vitro studies comparing the effects of Glucosamine Sulfate and Glucosamine Hydrochloride on chondrocyte function and cartilage matrix components.

Parameter Glucosamine Formulation Concentration Effect Experimental Model Reference
Collagen Degradation Inhibition Glucosamine Hydrochloride0.1 - 50 mMDose-dependent inhibition of collagen degradation.[4][5]Calcium ionophore-activated primary articular chondrocytesTiku et al., 2007[4][5]
Glucosamine Sulfate0.1 - 50 mMDose-dependent inhibition of collagen degradation.[5]Calcium ionophore-activated primary articular chondrocytesTiku et al., 2007[5]
Prostaglandin E2 (PGE2) Production Glucosamine Hydrochloride100 µg/mlSuppressed PGE2 production in IL-1β stimulated normal and osteoarthritis chondrocytes.[6]Human normal and osteoarthritis chondrocytesNakamura et al., 2007[6]
Nitric Oxide (NO) Production Glucosamine Hydrochloride100 µg/mlPartially suppressed NO production in IL-1β stimulated normal chondrocytes.[6]Human normal chondrocytesNakamura et al., 2007[6]
Matrix Metalloproteinase (MMP) Production Glucosamine Hydrochloride100 µg/mlSuppressed MMP-1, MMP-3, and MMP-13 production in IL-1β stimulated normal chondrocytes and synoviocytes, but not osteoarthritis chondrocytes.[6]Human normal chondrocytes and synoviocytesNakamura et al., 2007[6]
Collagen Synthesis Glucosamine Hydrochloride (in combination with Chondroitin Sulfate)Not SpecifiedStimulated collagen synthesis.Tenocytes, ligament cells, and chondrocytesLippiello L., 2007[7]

Experimental Protocols

Inhibition of Collagen Degradation in Chondrocytes

This experiment, as described by Tiku et al. (2007), evaluates the ability of glucosamine to prevent the breakdown of collagen in a laboratory setting.[4][5]

Cell Culture and Labeling:

  • Primary articular chondrocytes are isolated from bovine sources.

  • The chondrocytes are cultured in a monolayer.

  • To track collagen degradation, the cells are labeled with [³H]-proline, a radioactive amino acid that gets incorporated into newly synthesized collagen.

Induction of Collagen Degradation:

  • Collagen degradation is induced by stimulating the chondrocytes with a calcium ionophore (A23187), which activates cellular processes leading to the release of collagen-degrading enzymes.[5]

Treatment and Measurement:

  • The stimulated chondrocytes are treated with varying concentrations of Glucosamine Hydrochloride or Glucosamine Sulfate (0.1 to 50 mM).[5]

  • After a specific incubation period, the amount of released [³H]-proline-labeled collagen into the culture medium is measured.

  • A decrease in the released radioactivity in the presence of glucosamine indicates an inhibition of collagen degradation.[5]

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis chondrocytes Primary Articular Chondrocytes labeling Label with [³H]-proline chondrocytes->labeling activation Activate with Calcium Ionophore (A23187) labeling->activation control Control (No Treatment) activation->control Incubate glcn_hcl Glucosamine HCl (0.1-50 mM) activation->glcn_hcl Incubate glcn_sulfate Glucosamine Sulfate (0.1-50 mM) activation->glcn_sulfate Incubate measure Measure [³H]-proline release control->measure glcn_hcl->measure glcn_sulfate->measure compare Compare collagen degradation measure->compare

Experimental workflow for assessing collagen degradation inhibition.

Measurement of Inflammatory Mediators

The protocol by Nakamura et al. (2007) investigates the anti-inflammatory effects of Glucosamine Hydrochloride.[6]

Cell Culture and Stimulation:

  • Human chondrocytes are obtained from normal and osteoarthritic cartilage.

  • The cells are cultured and then stimulated with Interleukin-1β (IL-1β), a pro-inflammatory cytokine, to mimic inflammatory conditions in the joint.

Treatment and Analysis:

  • The IL-1β stimulated cells are treated with Glucosamine Hydrochloride (1-100 µg/ml).

  • The culture medium is collected to measure the levels of Prostaglandin E2 (PGE2) and Nitric Oxide (NO), key inflammatory mediators.

  • The production of Matrix Metalloproteinases (MMPs), enzymes responsible for cartilage matrix degradation, is also quantified.

Signaling Pathways

Glucosamine has been shown to exert its effects through the modulation of intracellular signaling pathways, particularly the NF-κB pathway, which plays a central role in inflammation and cartilage degradation.

In chondrocytes, pro-inflammatory stimuli like IL-1β activate the NF-κB signaling cascade. This leads to the transcription of genes encoding inflammatory mediators (e.g., COX-2, iNOS) and matrix-degrading enzymes (e.g., MMPs). Both Glucosamine Sulfate and Glucosamine Hydrochloride have been suggested to inhibit the activation of NF-κB.[1][7] This inhibition can occur at various points in the pathway, ultimately leading to a reduction in the expression of catabolic and inflammatory genes.

G cluster_pathway NF-κB Signaling Pathway in Chondrocytes IL1B IL-1β IKK IKK Complex IL1B->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to gene_expression Gene Expression (COX-2, iNOS, MMPs) nucleus->gene_expression Induces glucosamine Glucosamine (Sulfate & HCl) glucosamine->IKK Inhibits

Inhibition of the NF-κB signaling pathway by glucosamine.

Discussion and Conclusion

The available in vitro evidence suggests that both Glucosamine Sulfate and Glucosamine Hydrochloride can exert chondroprotective effects. Both forms have been shown to inhibit collagen degradation in a dose-dependent manner.[4][5] Glucosamine Hydrochloride has also demonstrated anti-inflammatory properties by suppressing the production of key inflammatory mediators like PGE2 and certain MMPs in normal chondrocytes.[6]

The mechanism of action for both forms of glucosamine is thought to involve the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory and catabolic processes that drive cartilage destruction in osteoarthritis.[1][7]

While some researchers have theorized that the sulfate moiety in Glucosamine Sulfate may provide additional benefits for cartilage synthesis, as sulfate is a necessary component of GAGs, direct comparative studies demonstrating the superior efficacy of one form over the other in vitro are limited.[8] The choice between Glucosamine Sulfate and Glucosamine Hydrochloride for research and development purposes may, therefore, depend on other factors such as purity, stability, and the specific experimental context. Further head-to-head in vitro and in vivo studies are warranted to fully elucidate any potential differences in their biological activities and therapeutic potential.

References

Comparative Analysis of Antibody Cross-Reactivity to Sulfated Glucosamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the binding specificity of monoclonal antibodies targeting various sulfated glucosamine (B1671600) isomers within heparan sulfate (B86663).

The intricate sulfation patterns of glucosamine residues within heparan sulfate (HS) chains play a pivotal role in a multitude of biological processes by mediating specific interactions with a wide array of proteins. Consequently, monoclonal antibodies that can discern these subtle structural variations are invaluable tools for both basic research and therapeutic development. This guide provides a comparative analysis of the cross-reactivity profiles of several widely used anti-heparan sulfate antibodies, supported by quantitative binding data and detailed experimental protocols.

Antibody Specificity and Binding Affinity

The specificity of anti-heparan sulfate antibodies is largely dictated by the sulfation pattern of the glucosamine and adjacent uronic acid residues. The table below summarizes the binding characteristics and quantitative affinity data for a selection of well-characterized monoclonal antibodies. The data reveals distinct preferences, with some antibodies recognizing specific sulfation motifs while others display broader reactivity.

AntibodyRecognized Epitope/Sulfation PatternMethodLigand/CompetitorIC50 (nM)Reference
AO4B08 Recognizes a motif with N-, 2-O-, and 6-O-sulfation. Interacts with an internal 2-O-sulfate group.ELISAHeparin/HS-[1]
HS4E4 Preferentially binds to low-sulfated HS motifs containing iduronic acid, and both N-sulfated and N-acetylated glucosamine. Does not bind to highly O-sulfated structures like heparin.ELISAHeparin/HS-[1]
HepSS1 Interacts with N-sulfated HS domains. Binding is dependent on GlcN N-substitution rather than O-sulfation.Immunohistochemistry, ELISAHeparan Sulfate-[2]
JM13 Binding appears to require the presence of 2-O-sulfated glucuronic acid residues.Immunohistochemistry, ELISAHeparan Sulfate-[2]
JM403 Binding is critically dependent on the presence of N-unsubstituted glucosamine residues.Immunohistochemistry, ELISAHeparan Sulfate-[2][3]
10E4 Binds to "mixed" HS domains containing both N-acetylated and N-sulfated disaccharide units.Immunohistochemistry, ELISAHeparan Sulfate-[2][3]
HS4C3 Selectively detects 3-O-sulfated HS structures and can interfere with the anticoagulant activities of heparin.Affinity Chromatography, Immunoprecipitation, ELISA3-O-sulfated oligosaccharides-[4]
HS3B7V -Competition ELISAdp12 heparin oligosaccharide~10[5]
HS3B7V -Competition ELISAdp20 heparin oligosaccharide~3[5]
HS4C3 -Competition ELISAFull-length heparin~30[5]
HS4E11 -Competition ELISAFull-length heparin~100[5]

Note: IC50 values are approximate and derived from graphical data in the cited literature. For precise values, please refer to the original publications.

Experimental Protocols

To accurately assess the cross-reactivity of antibodies against different sulfated glucosamine isomers, a robust and reliable experimental methodology is crucial. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a widely accepted method for obtaining quantitative binding data.[5]

Competitive ELISA Protocol

This protocol outlines the key steps for determining the inhibitory concentration (IC50) of various sulfated oligosaccharides on the binding of an anti-heparan sulfate antibody to its target.

Materials:

  • 96-well microtiter plates

  • Purified heparan sulfate (for coating)

  • Anti-heparan sulfate monoclonal antibody of interest

  • A panel of structurally defined sulfated glucosamine isomers/oligosaccharides (competitors)

  • Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

  • Substrate for the enzyme (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Coat the wells of a 96-well plate with a constant concentration of heparan sulfate overnight at 4°C.

  • Washing:

    • Wash the plate three times with wash buffer to remove any unbound antigen.

  • Blocking:

    • Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Competition:

    • Prepare a series of dilutions of the competitor sulfated oligosaccharides.

    • In a separate plate or tubes, pre-incubate a constant concentration of the primary anti-heparan sulfate antibody with the various concentrations of the competitor oligosaccharides for 1-2 hours at room temperature.

  • Incubation with Primary Antibody Mixture:

    • Wash the coated and blocked plate three times with wash buffer.

    • Transfer the antibody-competitor mixtures to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature to allow the unbound antibody to bind to the coated heparan sulfate.

  • Incubation with Secondary Antibody:

    • Wash the plate three times with wash buffer.

    • Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add the enzyme substrate to the wells and incubate in the dark until sufficient color development.

  • Stopping the Reaction:

    • Stop the reaction by adding the stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Plot the absorbance against the log of the competitor concentration.

    • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the antibody binding.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a competitive ELISA for assessing antibody cross-reactivity.

G cluster_prep Plate Preparation cluster_competition Competition Reaction cluster_binding Binding and Detection Coating 1. Coat Plate with Heparan Sulfate Washing1 2. Wash Coating->Washing1 Blocking 3. Block Washing1->Blocking AddMixture 5. Add Antibody-Competitor Mixture to Plate Blocking->AddMixture Antibody Primary Antibody PreIncubation 4. Pre-incubate Antibody with Competitors Antibody->PreIncubation Competitors Sulfated Glucosamine Isomers (Competitors) Competitors->PreIncubation PreIncubation->AddMixture Washing2 6. Wash AddMixture->Washing2 SecondaryAb 7. Add Secondary Antibody-HRP Washing2->SecondaryAb Washing3 8. Wash SecondaryAb->Washing3 Substrate 9. Add Substrate Washing3->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance Stop->Read

Competitive ELISA Workflow

Signaling Pathway and Logical Relationships

The interaction between an antibody and a specific sulfated glucosamine isomer is a key molecular recognition event. This recognition is governed by the three-dimensional structure of the antibody's binding site (paratope) and the specific arrangement of sulfate groups and other chemical moieties on the glucosamine isomer (epitope). The following diagram illustrates this fundamental relationship.

G cluster_antibody Antibody cluster_isomer Sulfated Glucosamine Isomer Paratope Paratope (Binding Site) Binding Specific Binding Paratope->Binding Epitope Epitope (Sulfation Pattern) Epitope->Binding Signal Detectable Signal (e.g., Colorimetric) Binding->Signal

Antibody-Epitope Recognition

References

Efficacy of Glucosamine 3-Sulfate Compared to Other Sulfated Monosaccharides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the efficacy of Glucosamine (B1671600) 3-sulfate and other sulfated monosaccharides, targeting researchers, scientists, and professionals in drug development. The content is based on available experimental data and aims to offer an objective overview of their biological activities, with a focus on chondroprotective and anti-inflammatory effects relevant to osteoarthritis research.

Introduction to Sulfated Monosaccharides in Cartilage Health

Sulfated monosaccharides are critical components of glycosaminoglycans (GAGs), which are essential for the structure and function of articular cartilage. The sulfation pattern of these monosaccharides is believed to play a significant role in their biological activity, including their ability to modulate inflammatory responses and influence cartilage matrix turnover. Glucosamine and chondroitin (B13769445) sulfate (B86663) are among the most studied sulfated saccharides for the management of osteoarthritis.[1] This guide delves into the specifics of Glucosamine 3-sulfate in comparison to other sulfated monosaccharides, synthesizing available preclinical data.

Comparative Efficacy of Sulfated Monosaccharides

While direct comparative studies on this compound are limited, we can infer its potential efficacy by examining data from closely related and well-researched sulfated monosaccharides. The following tables summarize quantitative data on the anti-inflammatory and chondroprotective effects of various sulfated monosaccharides from in vitro studies.

Anti-Inflammatory Effects

A key aspect of the therapeutic potential of sulfated monosaccharides lies in their ability to counteract the inflammatory processes that drive cartilage degradation in osteoarthritis. This is often evaluated by measuring their impact on pro-inflammatory mediators like nitric oxide (NO) and cytokines in chondrocytes stimulated with interleukin-1β (IL-1β).

Table 1: Comparative Anti-Inflammatory Activity of Sulfated Monosaccharides

CompoundCell TypeStimulationAssayEndpoint MeasuredResult (Compared to Stimulated Control)
Glucosamine Sulfate (isomer mix)Human ChondrocytesIL-1β (10 ng/mL)Griess AssayNitric Oxide (NO) ProductionSignificant reduction in NO levels.
Chondroitin SulfateHuman ChondrocytesIL-1βELISAIL-6, IL-8 SecretionAttenuated pro-inflammatory response.[2]
Sulfated AlginateHuman ChondrocytesIL-1βGene Expression (qPCR), Western BlotIL-6, IL-8, COX-2, ADAMTS-5Significantly lower expression of inflammatory markers.[3]
Chondroprotective Effects

The chondroprotective capacity of sulfated monosaccharides is often assessed by their ability to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade cartilage matrix components like collagen and aggrecan.

Table 2: Comparative Chondroprotective Activity of Sulfated Monosaccharides

CompoundCell TypeStimulationAssayEndpoint MeasuredResult (Compared to Stimulated Control)
Glucosamine Sulfate (isomer mix)Human Osteoarthritic Chondrocytes-Gene Expression (qPCR), ELISAMMP-3, MMP-13 ExpressionSignificant suppression of MMP-3 and MMP-13.[4]
Glucosamine HCl & Chondroitin SulfateBovine Cartilage ExplantsIL-1αGene Expression (qPCR)MMP-3, MMP-13, Aggrecanase-1Combination repressed upregulated gene expression.[5]
Chondroitin Sulfate OligosaccharidesHuman SW1353 ChondrocytesOctacalcium Phosphate (OCP)Western BlotMMP-13, ADAMTS-5 ProductionSignificantly reduced inflammation and matrix degradation.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of sulfated monosaccharides.

Protocol 1: Determination of Nitric Oxide Production (Griess Assay)

Objective: To quantify the concentration of nitrite (B80452), a stable metabolite of nitric oxide (NO), in cell culture supernatants as an indicator of NO production by chondrocytes.

Materials:

  • Griess Reagent I (Sulfanilamide in acidic solution)

  • Griess Reagent II (N-(1-Naphthyl)ethylenediamine in acidic solution)

  • Nitrite Standard Solution (e.g., Sodium Nitrite)

  • Cell culture supernatant from chondrocytes treated with sulfated monosaccharides and stimulated with IL-1β

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the Nitrite Standard Solution in cell culture medium to generate a standard curve (e.g., 0-100 µM).

  • Sample Preparation: Collect cell culture supernatants from control and treated chondrocytes. Centrifuge to remove any cellular debris.

  • Assay: a. Pipette 50 µL of each standard and sample into separate wells of the 96-well plate in triplicate. b. Add 50 µL of Griess Reagent I to each well. c. Incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent II to each well. e. Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve.[7][8]

Protocol 2: Analysis of Matrix Metalloproteinase (MMP) Activity (Gelatin Zymography)

Objective: To detect the activity of gelatinases (e.g., MMP-2 and MMP-9) in conditioned media from chondrocyte cultures.

Materials:

  • Conditioned media from chondrocyte cultures

  • SDS-PAGE resolving gel (containing 0.1% gelatin)

  • Stacking gel

  • Non-reducing sample buffer

  • Electrophoresis apparatus

  • Washing buffer (e.g., 2.5% Triton X-100)

  • Incubation buffer (containing CaCl2 and ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Collect conditioned media and determine the protein concentration. Mix samples with non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis: Load equal amounts of protein into the wells of the gelatin-containing polyacrylamide gel. Run the gel at 4°C.

  • Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in washing buffer to remove SDS and allow the MMPs to renature.

  • Incubation: Incubate the gel in the incubation buffer overnight at 37°C. This allows the active MMPs to digest the gelatin in the gel.

  • Staining and Destaining: a. Stain the gel with Coomassie Brilliant Blue solution for 1 hour. b. Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.[9][10][11]

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are invaluable for clarity and understanding.

G cluster_0 IL-1β Stimulation of Chondrocytes cluster_1 Inhibitory Action of Sulfated Monosaccharides IL-1β IL-1β IL-1R IL-1 Receptor IL-1β->IL-1R NF-κB Pathway NF-κB Pathway IL-1R->NF-κB Pathway MAPK Pathway MAPK Pathway IL-1R->MAPK Pathway Pro-inflammatory Mediators ↑ iNOS (NO) ↑ COX-2 (PGE2) ↑ Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Mediators MMPs & ADAMTSs ↑ MMPs ↑ ADAMTSs NF-κB Pathway->MMPs & ADAMTSs MAPK Pathway->Pro-inflammatory Mediators MAPK Pathway->MMPs & ADAMTSs Cartilage Degradation Cartilage Degradation Pro-inflammatory Mediators->Cartilage Degradation MMPs & ADAMTSs->Cartilage Degradation Sulfated Monosaccharides Sulfated Monosaccharides Sulfated Monosaccharides->Inhibition Inhibition->NF-κB Pathway Inhibition->MAPK Pathway

Caption: IL-1β signaling cascade in chondrocytes and the putative inhibitory sites of sulfated monosaccharides.

G cluster_0 Experimental Workflow Chondrocyte Culture 1. Isolate and Culture Human Chondrocytes Treatment 2. Treat with Sulfated Monosaccharides (e.g., this compound) Chondrocyte Culture->Treatment Stimulation 3. Stimulate with IL-1β Treatment->Stimulation Sample Collection 4. Collect Conditioned Media and Cell Lysates Stimulation->Sample Collection Analysis 5. Analysis Sample Collection->Analysis Griess Assay Nitric Oxide (NO) Production Analysis->Griess Assay ELISA Cytokine & MMP Protein Levels Analysis->ELISA Gelatin Zymography MMP Activity Analysis->Gelatin Zymography qPCR Gene Expression (MMPs, ADAMTSs, etc.) Analysis->qPCR

Caption: A generalized workflow for the in vitro evaluation of sulfated monosaccharides' efficacy.

Conclusion

The available evidence strongly suggests that sulfated monosaccharides, such as glucosamine sulfate and chondroitin sulfate, possess anti-inflammatory and chondroprotective properties that are relevant to the management of osteoarthritis. While specific data on this compound is not yet abundant in the literature, its structural similarity to other effective sulfated monosaccharides indicates a high potential for similar biological activities. The position of the sulfate group is known to influence the biological function of carbohydrates, and therefore, dedicated studies on this compound are warranted to fully elucidate its therapeutic potential. The experimental protocols and diagrams provided in this guide are intended to facilitate further research in this promising area of drug discovery and development.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for Glucosamine Sulfate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of glucosamine (B1671600) sulfate (B86663) is critical for quality control and formulation development. This guide provides an objective comparison of various High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques, supported by experimental data to aid in the selection of the most appropriate method for your needs.

Glucosamine, an amino sugar, is a popular dietary supplement for joint health. Due to its lack of a significant UV-absorbing chromophore, its analysis by HPLC often necessitates derivatization or the use of alternative detection methods. This guide delves into the specifics of these methods, offering a comprehensive overview of their performance.

High-Performance Liquid Chromatography (HPLC) Methods: A Comparative Overview

HPLC remains the gold standard for the analysis of glucosamine sulfate in raw materials and finished products. The choice of method often depends on the available instrumentation, desired sensitivity, and sample matrix.

Reversed-Phase HPLC with Pre-Column Derivatization

This is a widely adopted approach that chemically modifies the glucosamine molecule to allow for UV or fluorescence detection, significantly enhancing sensitivity.

Common Derivatizing Agents:

  • 9-fluorenylmethoxycarbonyl succinimide (B58015) (FMOC-Su): This reagent reacts with the primary amine group of glucosamine to form a highly fluorescent derivative.

  • o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol to yield a fluorescent isoindole derivative.

Table 1: Comparison of Validated HPLC Methods with Pre-Column Derivatization for Glucosamine Analysis

ParameterHPLC-UV with FMOC-Su Derivatization[1]
Column Not Specified
Mobile Phase Gradient elution with Mobile Phase A (Water with 0.05% TFA, pH 2.4) and Mobile Phase B (Acetonitrile)[1]
Flow Rate Not Specified
Detection UV[1]
Linearity 2.0–150 µg/mL[1]
Correlation Coefficient (r²) >0.9999[1]
Limit of Detection (LOD) 0.3 µg/mL[1]
Limit of Quantification (LOQ) 1 µg/mL[1]
Accuracy (Recovery) 93.5% - 102.8%[1]
Precision (RSD) <0.9%[1]
Reversed-Phase HPLC with Direct UV Detection

While less sensitive, direct UV detection at low wavelengths (e.g., 195 nm) is a simpler approach that avoids the derivatization step. This method is often suitable for the analysis of bulk drug substances where the concentration of glucosamine is high.

Table 2: Comparison of Validated HPLC Methods with Direct UV Detection for Glucosamine Sulfate Analysis

ParameterRP-HPLC-UV (Method 1)[2]RP-HPLC-UV (Method 2)[3]
Column C8 (4.6 x 250 mm, 5.0 µm)[2]Phenomenex 100-5 C-18 (4.6 x 250 mm, 5 µm)[3]
Mobile Phase Phosphate (B84403) buffer-acetonitrile (55:45 v/v, pH 3.0)[2]Acetonitrile (B52724):Potassium dihydrogen orthophosphate buffer (80:20 v/v, pH 3.0)[3]
Flow Rate 0.6 mL/min[2]1.0 mL/min[3]
Detection Wavelength 195 nm[2]210 nm[3]
Linearity 84 - 504 µg/mL[2]100 - 500 µg/mL[3]
Correlation Coefficient (r²) 0.9999[2]0.9997[3]
Limit of Detection (LOD) Not Specified3.307 µg/mL[3]
Limit of Quantification (LOQ) Not Specified10.023 µg/mL[3]
Accuracy (Recovery) 98.0 - 102.0%[2]97.40 - 100.37%[3]
Precision (RSD) Not Specified0.029% (intraday), 0.879% (interday)[3]
Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a valuable alternative for the separation of polar compounds like glucosamine. It often provides better retention than traditional reversed-phase columns without the need for derivatization.

Table 3: Validated HILIC-HPLC Method for Glucosamine Analysis

ParameterHILIC-HPLC-ELSD[4]
Column ZIC-HILIC (150 mm x 4.6 mm x 5µm)[4]
Mobile Phase Acetonitrile, 30 mM ammonium (B1175870) formate (B1220265) and water (77:20:3, v/v/v) at pH 4.5[4]
Flow Rate 1.0 mL/min[4]
Detector Evaporative Light Scattering Detector (ELSD)[4]
Linearity Not Specified
Correlation Coefficient (r²) Not Specified
Limit of Detection (LOD) Not Specified
Limit of Quantification (LOQ) Not Specified
Accuracy (Recovery) Not Specified
Precision (RSD) Retention Time: 0.26%, Peak Area: 1.39%[4]

Alternative Analytical Techniques

Beyond conventional HPLC, other methods offer distinct advantages for the analysis of glucosamine sulfate.

Table 4: Comparison of Alternative Analytical Methods for Glucosamine Analysis

MethodPrincipleKey Advantages
HPLC with Corona Charged Aerosol Detector (CAD) [5]Universal detector that measures charge imparted to analyte particles.Does not require a chromophore, good sensitivity, and wide dynamic range.[5]
Fourier Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing a chemical fingerprint.Rapid, non-destructive, and requires minimal sample preparation.

Experimental Protocols

General HPLC Workflow

The following diagram illustrates a typical workflow for HPLC analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Weighing & Dissolution Derivatization Derivatization (if applicable) Sample->Derivatization Standard Standard Weighing & Dissolution Standard->Derivatization Filtration Filtration Derivatization->Filtration Injector Autosampler/ Manual Injector Filtration->Injector Column HPLC Column Injector->Column Pump HPLC Pump Pump->Injector Detector Detector (UV, FLD, ELSD, etc.) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report MobilePhase Mobile Phase Preparation MobilePhase->Pump

Caption: General workflow of an HPLC analysis.

Detailed Methodologies

RP-HPLC with FMOC-Su Derivatization (Based on[1])

  • Standard and Sample Preparation: Accurately weigh and dissolve the glucosamine standard and sample in water.

  • Derivatization: To an aliquot of the standard or sample solution, add triethylamine (B128534) to neutralize the salt, followed by the FMOC-Su derivatizing reagent. The reaction is typically carried out at an elevated temperature (e.g., 50°C) for a set time (e.g., 30 minutes).[1]

  • Chromatographic Conditions:

    • Column: A suitable C18 or C8 column.

    • Mobile Phase: A gradient elution is often employed using an aqueous phase with an acid modifier (e.g., trifluoroacetic acid) and an organic phase (e.g., acetonitrile).[1]

    • Detection: UV detection at the appropriate wavelength for the FMOC-glucosamine derivative.

Direct UV RP-HPLC (Based on[2])

  • Standard and Sample Preparation: Accurately weigh and dissolve the glucosamine sulfate standard and sample in a suitable diluent (e.g., mobile phase).

  • Chromatographic Conditions:

    • Column: C8 (4.6 x 250 mm, 5.0 µm).[2]

    • Mobile Phase: An isocratic mixture of phosphate buffer and acetonitrile (e.g., 55:45 v/v, pH 3.0).[2]

    • Flow Rate: 0.6 mL/min.[2]

    • Detection: UV detection at a low wavelength, such as 195 nm.[2]

Conclusion

The selection of an analytical method for glucosamine sulfate is a critical decision that impacts the accuracy and reliability of results. HPLC methods involving pre-column derivatization with reagents like FMOC-Su offer high sensitivity and are suitable for trace analysis and complex matrices. Direct UV detection provides a simpler and faster alternative for high-concentration samples. For challenging separations of polar compounds, HILIC presents a powerful tool. Alternative techniques such as HPLC with universal detectors like CAD or the rapid screening capabilities of FTIR should also be considered based on the specific analytical needs. This guide provides the foundational data and methodologies to assist researchers in making an informed choice for the validation and routine analysis of glucosamine sulfate.

References

A Comparative Analysis of Glucosamine Sulfate in Osteoarthritis Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Glucosamine (B1671600) Sulfate's performance in various osteoarthritis (OA) research models, supported by experimental data. We will delve into its mechanism of action, compare it with alternative glucosamine formulations, and present data from both in vitro and in vivo studies.

Introduction to Glucosamine in Osteoarthritis

Osteoarthritis is a degenerative joint disease characterized by the progressive loss of cartilage, leading to pain, stiffness, and reduced mobility.[1] Glucosamine, a naturally occurring amino sugar, is a fundamental building block for glycosaminoglycans (GAGs), which are essential components of cartilage.[2][3] Various formulations of glucosamine, primarily Glucosamine Sulfate (B86663) and Glucosamine Hydrochloride, have been extensively studied for their potential to alleviate OA symptoms and modify disease progression.[2] This guide will focus on the comparative efficacy of Glucosamine Sulfate based on available research.

Comparative Analysis of Glucosamine Formulations

While both Glucosamine Sulfate and Glucosamine Hydrochloride are used in OA research and supplements, there are key differences in their composition and reported efficacy.

FeatureGlucosamine SulfateGlucosamine Hydrochloride
Chemical Composition Combination of glucosamine and a sulfate group.[4]Combination of glucosamine and hydrochloride.[4]
Bioavailability Some studies suggest better absorption.[4] The sulfate moiety is believed to aid in absorption.Less researched, with some studies showing no significant difference in absorption compared to the sulfate form.[4][5]
Efficacy in OA Models Numerous studies have demonstrated its effectiveness in reducing pain and improving joint function in both animal models and human clinical trials.[2][4][6][7]Research on its efficacy is less substantial, with some studies showing little to no benefit over a placebo.[4][7]
Mechanism of Action The sulfate component is essential for the biosynthesis of proteoglycans in cartilage.[8] It has also been shown to inhibit catabolic enzymes and reduce inflammation.[9]Lacks the sulfate component necessary for cartilage repair and production.[7]
Clinical Recommendations Supported by several clinical trials and recommended in some guidelines for the management of OA.[7]Generally not recommended due to a lack of robust evidence.[7][10]

In Vitro Studies on Osteoarthritic Chondrocytes

In vitro studies using human osteoarthritic chondrocytes have been crucial in elucidating the cellular mechanisms of Glucosamine Sulfate.

Experimental Data Summary
ParameterEffect of Glucosamine SulfateConcentration/DoseSource
Protein Synthesis Significant, dose-dependent increaseNot specified[11]
Collagenase Activity Modest, dose-dependent reductionNot specified[11]
Phospholipase A2 (PLA2) Activity Significant, dose-dependent reductionNot specified[11]
Protein Kinase C (PKC) Production Significant increaseNot specified[11]
Nitric Oxide (NO) Production No modificationNot specified[11]
Cyclic AMP (cAMP) Production No modificationNot specified[11]
Detailed Experimental Protocol: In Vitro Chondrocyte Culture

The following is a representative protocol for studying the effects of Glucosamine Sulfate on human osteoarthritic chondrocytes in culture:

  • Cell Isolation and Culture:

    • Articular cartilage is obtained from patients with OA undergoing total knee replacement surgery.

    • Chondrocytes are isolated by enzymatic digestion of the cartilage matrix.

    • Cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

  • Treatment with Glucosamine Sulfate:

    • Once the chondrocytes reach confluence, they are treated with varying concentrations of Glucosamine Sulfate.

    • A control group receives no treatment.

  • Biochemical Assays:

    • Protein Synthesis: Measured by the incorporation of a radiolabeled amino acid (e.g., [3H]-proline) into cellular proteins.

    • Enzyme Activity: Activities of caseinase, collagenase, and phospholipase A2 (PLA2) are measured in both the cell lysate and the culture medium using specific substrates.

    • Signaling Molecules: Production of nitric oxide is determined by measuring nitrite (B80452) levels in the culture medium. Cyclic AMP and Protein Kinase C levels are measured using immunoassays.

Signaling Pathway Modulated by Glucosamine Sulfate in Chondrocytes

G GS Glucosamine Sulfate Chondrocyte Osteoarthritic Chondrocyte GS->Chondrocyte PKC Protein Kinase C (PKC) Chondrocyte->PKC increases PLA2 Phospholipase A2 (PLA2) Chondrocyte->PLA2 decreases Collagenase Collagenase Chondrocyte->Collagenase decreases Protein_Synthesis Protein Synthesis Chondrocyte->Protein_Synthesis increases Cartilage_Degradation Cartilage Degradation PLA2->Cartilage_Degradation Collagenase->Cartilage_Degradation Cartilage_Repair Cartilage Repair Protein_Synthesis->Cartilage_Repair

Caption: Glucosamine Sulfate's effect on chondrocyte signaling pathways.

In Vivo Studies in Animal Models of Osteoarthritis

Animal models of OA are instrumental in evaluating the systemic effects of Glucosamine Sulfate on disease progression and pain.

Experimental Data Summary
Animal ModelTreatmentDosageKey FindingsSource
Rat (ACLT model) Oral Glucosamine Sulfate250 mg/kg/dayAttenuated OA development, reduced nociception, suppressed synovitis, and modulated chondrocyte metabolism.[6][6]
Rat (various models) Oral Glucosamine Sulfate50-800 mg/kg/dayEffective in subacute inflammation, mechanical arthritis, and immunological-reactive arthritis.[12][12]
STR/ort mouse (spontaneous OA) Glucosamine Sulfate200 and 400 mg/kg/dayDelayed the progression and severity of OA cartilage lesions.[2][2]
Hartley guinea pig (spontaneous OA) GlucosamineNot specifiedReduced cartilage degeneration and inhibited the loss of total RNA and the increase in MMP-3 mRNA.[13][13]
Detailed Experimental Protocol: In Vivo Animal Model

The following protocol is representative of an anterior cruciate ligament transection (ACLT) model in rats to induce OA:

  • Induction of Osteoarthritis:

    • Wistar rats undergo surgery to transect the anterior cruciate ligament of the right knee. The left knee serves as a control.

  • Treatment Groups:

    • OA + Glucosamine Group: Receives oral Glucosamine Sulfate (e.g., 250 mg/kg/day) for a specified period (e.g., 10 weeks).

    • OA Group: Receives a placebo.

    • Control Group: Naive rats receiving a placebo.

    • Glucosamine Alone Group: Naive rats receiving Glucosamine Sulfate.

  • Assessment of Nociception:

    • Mechanical allodynia and weight-bearing distribution of the hind paws are analyzed at regular intervals.

  • Histological and Macroscopic Analysis:

    • At the end of the study, the animals are euthanized, and the knee joints are collected.

    • Macroscopic and histologic examinations are performed on the cartilage and synovia to assess the degree of cartilage degeneration and synovitis.

  • Immunohistochemical Analysis:

    • Expression of key signaling molecules, such as mitogen-activated protein kinases (MAPKs), in the articular cartilage chondrocytes is examined.

Experimental Workflow for an In Vivo OA Animal Study

G Start Start Induction OA Induction (e.g., ACLT) Start->Induction Grouping Animal Grouping (Treatment vs. Placebo) Induction->Grouping Treatment Oral Administration (Glucosamine Sulfate) Grouping->Treatment Assessment Nociceptive Behavior Assessment Treatment->Assessment Analysis Histological & Immunohistochemical Analysis Assessment->Analysis End End Analysis->End

Caption: Workflow of a typical in vivo osteoarthritis animal study.

Comparison with Other Osteoarthritis Treatments

Glucosamine Sulfate is often compared with other common OA treatments, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and chondroitin (B13769445) sulfate.

  • NSAIDs: While effective for pain relief, NSAIDs can have negative effects on cartilage metabolism and may cause gastrointestinal side effects with long-term use.[8] Glucosamine Sulfate is generally better tolerated.[1]

  • Chondroitin Sulfate: Often used in combination with Glucosamine Sulfate.[1] Some studies suggest a synergistic effect, with the combination being superior to glucosamine alone in preventing cartilage modifications.[1][2]

  • Omega-3 Fatty Acids: When combined with glucosamine, omega-3 fatty acids have shown superior efficacy in pain management compared to other combinations.[14]

  • Ibuprofen (B1674241): A combination of glucosamine and ibuprofen has been found to be effective in reducing overall pain in OA.[14]

Conclusion

The available research from in vitro and in vivo models suggests that Glucosamine Sulfate can modulate the metabolism of osteoarthritic chondrocytes, reduce cartilage degradation, and alleviate pain. It appears to be a well-tolerated compound, particularly for long-term use. While the evidence for Glucosamine Hydrochloride is less convincing, Glucosamine Sulfate, especially in combination with chondroitin sulfate or omega-3 fatty acids, shows promise as a disease-modifying agent in osteoarthritis. Further research is needed to fully elucidate its mechanisms of action and optimize its therapeutic use.

References

Unveiling the Cartilage-Protective Effects of Glucosamine Sulfate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Glucosamine (B1671600) Sulfate's efficacy in inhibiting cartilage degradation against other common interventions. Supported by experimental data, this document delves into the molecular mechanisms and clinical outcomes associated with Glucosamine Sulfate (B86663) and its alternatives.

Glucosamine, an amino sugar naturally synthesized in the body, is a fundamental building block for the biosynthesis of glycosaminoglycans and proteoglycans, essential components of articular cartilage.[1] Among its various formulations, Glucosamine Sulfate has garnered significant attention for its potential to not only alleviate the symptoms of osteoarthritis but also to slow the progression of cartilage degradation.[1][2] This guide synthesizes findings from in vitro, in vivo, and clinical studies to present a comprehensive overview of Glucosamine Sulfate's performance compared to Glucosamine Hydrochloride, Chondroitin (B13769445) Sulfate, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), and Hyaluronic Acid.

Comparative Efficacy of Glucosamine Sulfate

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of Glucosamine Sulfate with other therapeutic options for osteoarthritis and cartilage degradation.

Table 1: Glucosamine Sulfate vs. Glucosamine Hydrochloride

ParameterGlucosamine SulfateGlucosamine HydrochlorideKey Findings & Citations
Inhibition of Gene Expression Stronger inhibitor of inflammatory gene expression.Less potent inhibitor compared to the sulfate form.Glucosamine sulfate was shown to be a stronger inhibitor of gene expression than glucosamine hydrochloride.[3]
Bioavailability (Animal Model) Higher concentrations observed in synovial fluid.Lower concentrations observed in synovial fluid.A study in horses measured higher concentrations of glucosamine in synovial fluid after glucosamine sulfate administration.[3]
Effect on Cartilage Structure (Animal Model) No significant effect on histological score or osteophyte formation in one study.Demonstrated a significant reduction in histological score and osteophyte formation.In a collagenase-induced OA model, glucosamine hydrochloride showed better efficacy in reducing cartilage degradation and osteophyte formation compared to glucosamine sulfate.[3]
Purity & Concentration Stabilized with mineral salts (e.g., potassium chloride).Generally has a higher purity and a more concentrated form of glucosamine.[4][5]Hydrochloride offers a more concentrated form of glucosamine and does not require stabilization with salt.[4]

Table 2: Glucosamine Sulfate vs. Chondroitin Sulfate

ParameterGlucosamine SulfateChondroitin SulfateCombination TherapyKey Findings & Citations
Mechanism of Action Stimulates proteoglycan synthesis and has mild anti-inflammatory properties.[6]Stimulates chondrocyte metabolism, leading to collagen and proteoglycan synthesis.[7]Synergistic effects proposed, potentially enhancing each other's efficacy.[7]Both are basic components of cartilage and synovial fluid, stimulating anabolic processes and exhibiting anti-inflammatory actions.[7]
Pain Reduction & Functional Improvement Demonstrated pain reduction and physical function improvement with very low toxicity.[7]Also shows efficacy in reducing pain and improving function.A combination of glucosamine and chondroitin sulfate provided statistically significant pain relief for a subset of participants with moderate-to-severe knee pain.The combination of glucosamine sulfate and chondroitin sulfate has shown superiority in preventing biochemical and histological cartilage modifications in a rat OA model compared to glucosamine alone.[3]

Table 3: Glucosamine Sulfate vs. NSAIDs (Ibuprofen)

ParameterGlucosamine Sulfate (1500 mg/day)Ibuprofen (B1674241) (1200 mg/day)Key Findings & Citations
Symptom Relief (Knee OA) As effective as ibuprofen in improving symptoms of knee osteoarthritis over a 4-week period.Improvement tended to be sooner in the first week, but no significant difference from the second week onwards.A randomized, double-blind study found glucosamine sulfate to be as effective as ibuprofen for knee OA symptoms.[6]
Adverse Events 6% of patients reported adverse events.35% of patients reported adverse events, mainly gastrointestinal.A significantly lower incidence of adverse events was observed with glucosamine sulfate compared to ibuprofen.[6]
Long-term Dependence Long-term treatment may reduce the dependence on NSAIDs.[2]Long-term use is associated with serious side effects.[8]Glucosamine Sulfate may have a carryover effect, potentially reducing the need for NSAIDs and their associated side effects.[2][8]

Table 4: Glucosamine Sulfate vs. Hyaluronic Acid

ParameterGlucosamine SulfateHyaluronic Acid (Intra-articular)Key Findings & Citations
Mechanism of Action Stimulates the synthesis of glycosaminoglycans and proteoglycans.[9]Acts as a viscosupplement, lubricating the joint and reducing friction.[10]Glucosamine is an important building block for hyaluronic acid synthesis by synovium tissue.[11]
Pain Reduction & Functional Improvement Modest but statistically significant pain reduction and functional improvement in long-term use.[10]Beneficial effects on both pain and function in patients with knee OA.[11]Both have demonstrated pain reduction and physical function improvement with very low toxicity.[7]
Effect on Cartilage Structure May slow the progression of joint space narrowing.Primarily provides symptomatic relief through lubrication.Glucosamine sulfate has shown potential structure-modifying effects.

Signaling Pathways and Molecular Mechanisms

Glucosamine Sulfate exerts its chondroprotective effects through the modulation of key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses in chondrocytes.

G Figure 1: Modulation of the NF-κB Signaling Pathway by Glucosamine Sulfate cluster_nucleus IL1b IL-1β IKK IKK Complex IL1b->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to GS Glucosamine Sulfate GS->IKK Inhibits genes Pro-inflammatory & Catabolic Genes (MMPs, COX-2, iNOS) nucleus->genes Activates Transcription degradation Cartilage Degradation genes->degradation Leads to

Caption: Glucosamine Sulfate inhibits the IL-1β-induced activation of the IKK complex, preventing the subsequent phosphorylation and degradation of IκB. This action blocks the nuclear translocation of NF-κB, thereby downregulating the expression of genes responsible for inflammation and cartilage degradation.[12]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for key experiments are provided below.

In Vitro Model of Cartilage Degradation

Objective: To assess the effect of Glucosamine Sulfate on cartilage matrix degradation in an explant culture system.

Protocol:

  • Cartilage Explant Preparation: Full-thickness articular cartilage is harvested from a suitable animal model (e.g., bovine or porcine knee joints) under sterile conditions. Cartilage discs of a standardized diameter (e.g., 3-4 mm) are prepared using a biopsy punch.

  • Explant Culture: The cartilage explants are placed in a 24-well plate with a defined culture medium (e.g., DMEM/F-12 supplemented with antibiotics and fetal bovine serum). Explants are allowed to equilibrate for 24-48 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Glucosamine Sulfate or control substances. A pro-inflammatory stimulus, such as Interleukin-1 beta (IL-1β) at 10 ng/mL, is added to induce cartilage degradation.

  • Incubation: The explants are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Analysis of Cartilage Degradation:

    • Glycosaminoglycan (GAG) release: The amount of sulfated GAGs released into the culture medium is quantified using the dimethylmethylene blue (DMMB) assay.

    • Matrix Metalloproteinase (MMP) activity: The activity of MMPs in the culture supernatant can be measured using commercially available activity assays.

    • Gene expression analysis: RNA is extracted from the cartilage explants, and the expression of key catabolic and anabolic genes (e.g., MMP-3, ADAMTS-5, Aggrecan, Collagen Type II) is analyzed by quantitative real-time PCR (qPCR).

  • Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the chondroprotective effects of a compound in vitro.

G Figure 2: In Vitro Experimental Workflow for Cartilage Degradation Studies start Start harvest Harvest Articular Cartilage start->harvest explant Prepare Cartilage Explants harvest->explant culture Culture Explants explant->culture treatment Treat with Glucosamine Sulfate & Pro-inflammatory Stimulus culture->treatment incubation Incubate for 48-72 hours treatment->incubation analysis Analyze Cartilage Degradation Markers incubation->analysis data Data Analysis analysis->data end End data->end

Caption: A streamlined workflow for assessing the in vitro effects of compounds on cartilage degradation.

Conclusion

The available evidence suggests that Glucosamine Sulfate is a viable option for managing the symptoms of osteoarthritis and may possess a modest disease-modifying effect by inhibiting cartilage degradation. Its favorable safety profile, particularly when compared to NSAIDs, makes it an attractive long-term therapeutic agent.[6][8] While some studies suggest the hydrochloride form may have advantages in specific experimental models, the bulk of clinical evidence supports the efficacy of the sulfate formulation.[3] The molecular mechanism of Glucosamine Sulfate, primarily through the inhibition of the NF-κB pathway, provides a strong rationale for its chondroprotective effects.[12] Further research is warranted to elucidate the comparative long-term structural benefits of different glucosamine formulations and their combinations with other chondroprotective agents.

References

A Head-to-Head Comparison of Glucosamine Sulfate and N-Acetylglucosamine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the realm of cellular biology and drug development, the nuanced differences between structurally similar compounds can have profound implications for their therapeutic potential. This guide offers a detailed, data-driven comparison of two such molecules: Glucosamine (B1671600) Sulfate (B86663) and N-Acetylglucosamine (GlcNAc). Drawing upon key experimental findings, we provide an objective analysis of their respective effects on cellular processes, particularly within the context of chondrocyte biology and inflammatory signaling. This publication is intended for researchers, scientists, and professionals in the field of drug development.

I. Biochemical and Metabolic Distinctions

Glucosamine, an amino sugar, is a fundamental precursor in the biosynthesis of glycosylated proteins and lipids.[1] It is commercially available in several forms, with Glucosamine Sulfate and N-acetylglucosamine being two of the most extensively studied. While both are derivatives of glucosamine, the presence of a sulfate group versus an acetyl group dictates their distinct metabolic fates and cellular activities.[2]

It is important to clarify that while "Glucosamine 3-sulfate" is a specific chemical entity, the majority of comparative research has been conducted on the more broadly termed "Glucosamine Sulfate."[3][4][5] This guide will therefore focus on the latter to ensure a comparison grounded in a substantial body of scientific literature.

II. Comparative Efficacy: A Quantitative Overview

The following tables summarize the key quantitative data from head-to-head and parallel studies on Glucosamine Sulfate and N-Acetylglucosamine across various cellular and biochemical assays.

Table 1: Effects on Chondrocyte Proliferation and Matrix Synthesis

ParameterGlucosamine SulfateN-Acetylglucosamine (GlcNAc)Cell Type/ModelKey FindingsReference
Cell Proliferation Dose-dependent inhibitionNo inhibitory effect; may stimulateBovine & Human Articular ChondrocytesThe free amino group of glucosamine appears to be responsible for the inhibitory effect on chondrocyte proliferation. Acetylation of this group in GlcNAc negates this effect.[3][3]
Proteoglycan Synthesis Dose-dependent inhibitionSlight stimulationBovine Articular ChondrocytesSimilar to proliferation, the unsubstituted amino group in glucosamine is implicated in the inhibition of proteoglycan synthesis.[3][3]
Hyaluronan Synthesis Inhibitory at higher concentrations (5 and 10 mM)Stimulatory at 10 mMHuman Articular ChondrocytesGlcNAc was found to increase hyaluronan production, an effect associated with the upregulation of hyaluronan synthase-2 (HAS-2).[6][6]
Sulfated Glycosaminoglycan (sGAG) Synthesis Inhibitory at higher concentrations (5 and 10 mM)No inhibitory effectHuman Articular ChondrocytesGlucosamine inhibits sGAG synthesis, whereas GlcNAc does not show this inhibitory effect.[6][6]

Table 2: Modulation of Inflammatory Mediators and Matrix-Degrading Enzymes

Target MoleculeGlucosamine SulfateN-Acetylglucosamine (GlcNAc)Cell Type/ModelKey FindingsReference
MMP-3 Expression Suppressive effect on mRNA and protein levelsNot explicitly compared in the same studyHuman Osteosarcoma CellsGlucosamine Sulfate demonstrated a pronounced suppressive effect on MMP-3 expression.[7][7]
MMP-13 Expression Suppressed IL-1-induced mRNA expressionNot explicitly compared in the same studyBovine Articular Cartilage ExplantsGlucosamine was effective in suppressing the IL-1-induced expression of MMP-13.[8][8]
IL-6 and IL-8 Production Not explicitly quantified in comparative studiesDecreased mRNA levels of IL-6 and IL-8Human Primary ChondrocytesN-acetylglucosamine, particularly in nanoparticle formulation, was shown to reduce the mRNA levels of these pro-inflammatory cytokines.[9][9]
COX-2 Expression Down-regulates expressionNot explicitly compared in the same studyHuman Skin FibroblastsGlucosamine hydrochloride was shown to down-regulate COX-2 expression.[10][10]

III. Signaling Pathway Modulation

Both Glucosamine Sulfate and N-Acetylglucosamine exert their effects by modulating key intracellular signaling pathways.

A. The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Both Glucosamine and N-Acetylglucosamine have been shown to inhibit NF-κB activation, albeit through potentially different mechanisms.

  • N-Acetylglucosamine (GlcNAc): GlcNAc is a substrate for the hexosamine biosynthesis pathway (HBP), leading to the formation of UDP-GlcNAc. This molecule is used by O-GlcNAc transferase (OGT) to add O-GlcNAc modifications to various proteins, including components of the NF-κB signaling cascade. O-GlcNAcylation of proteins like RelA/p65 can interfere with their phosphorylation and subsequent activation, thereby dampening the inflammatory response.

  • Glucosamine Sulfate: Glucosamine can also enter the HBP and increase O-GlcNAcylation, leading to the inhibition of NF-κB. Additionally, some studies suggest that glucosamine can inhibit the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB_NFkB IκB-NF-κB IKK_complex->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB IkB_p P-IκB IkB_NFkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n translocation Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation Glucosamine_Sulfate Glucosamine_Sulfate Glucosamine_Sulfate->IKK_complex Direct Inhibition HBP Hexosamine Biosynthesis Pathway Glucosamine_Sulfate->HBP N_Acetylglucosamine N_Acetylglucosamine N_Acetylglucosamine->HBP OGT O-GlcNAc Transferase HBP->OGT OGT->IKK_complex O-GlcNAcylation (Inhibition) OGT->NFkB O-GlcNAcylation (Inhibition) DNA DNA NFkB_n->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression TGF_beta_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb_ligand TGF-β Ligand TGFbRII TGF-β RII TGFb_ligand->TGFbRII TGFbRI TGF-β RI TGFbRII->TGFbRI recruits & phosphorylates R_SMAD R-SMAD (Smad2/3) TGFbRI->R_SMAD phosphorylates p_R_SMAD P-R-SMAD R_SMAD->p_R_SMAD SMAD_complex SMAD Complex p_R_SMAD->SMAD_complex Co_SMAD Co-SMAD (Smad4) Co_SMAD->SMAD_complex SMAD_complex_n SMAD Complex SMAD_complex->SMAD_complex_n translocation Glucosamine_Sulfate Glucosamine_Sulfate Glucosamine_Sulfate->TGFb_ligand Upregulates TGF-β1 mRNA DNA DNA SMAD_complex_n->DNA Gene_Expression Target Gene Expression (e.g., Collagen, Aggrecan) DNA->Gene_Expression Experimental_Workflow cluster_cell_culture Chondrocyte Culture & Treatment cluster_analysis Gene Expression Analysis Isolation Chondrocyte Isolation Culture Cell Culture Isolation->Culture Treatment Treatment with Glucosamine Sulfate or N-Acetylglucosamine Culture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis RT_qPCR Real-Time PCR cDNA_Synthesis->RT_qPCR Data_Analysis Data Analysis (2-ΔΔCt method) RT_qPCR->Data_Analysis

References

Establishing the Specificity of Glucosamine 3-Sulfate in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Glucosamine 3-sulfate's performance as a substrate in enzymatic assays, particularly in contrast to its regioisomeric alternatives. The information presented herein is crucial for researchers designing specific and sensitive assays for sulfatases and related enzymes, as well as for professionals in drug development targeting sulfation-dependent biological pathways.

Introduction to Substrate Specificity in Enzymatic Assays

The precision of an enzymatic assay is fundamentally dependent on the specificity of the enzyme for its substrate. In the study of sulfatases—enzymes that catalyze the hydrolysis of sulfate (B86663) esters—the position of the sulfate group on a sugar moiety is a critical determinant of substrate recognition and turnover. Glucosamine, a ubiquitous amino sugar, can be sulfated at various positions, with this compound (GlcN-3S) being a key isomer in understanding the fine-tuned specificity of sulfatases involved in the metabolism of glycosaminoglycans like heparan sulfate.[1][2] This guide focuses on establishing the enzymatic specificity for this compound.

Comparative Performance of Sulfated Glucosamine Isomers

The substrate specificity of various sulfatases can be effectively profiled using synthetically prepared regioisomers of sulfated glucosamine. A seminal study in this area involved the synthesis of p-nitrophenyl β-D-glucosaminides sulfated at the 2-, 3-, 4-, or 6-positions. These compounds serve as chromogenic substrates, allowing for the spectrophotometric measurement of sulfatase activity.

A comparative analysis of the activity of four different sulfatases on these isomers revealed significant differences in their substrate preferences, highlighting the unique utility of this compound in distinguishing between these enzymes.

Table 1: Comparative Specificity of Various Sulfatases for Sulfated p-Nitrophenyl β-D-Glucosaminide Isomers

Substrate (p-Nitrophenyl β-D-Glucosaminide)Helix pomatia SulfatasePatella vulgata SulfataseAbalone SulfatasePseudomonas aeruginosa Arylsulfatase
2-Sulfate Low ActivityModerate ActivityLow ActivityModerate Activity
3-Sulfate High Activity Low ActivityLow ActivityLow Activity
4-Sulfate Moderate ActivityHigh Activity Moderate ActivityModerate Activity
6-Sulfate Moderate ActivityModerate ActivityHigh Activity High Activity

This table summarizes qualitative findings based on a study that used regioisomerically sulfated p-nitrophenyl glucosaminides to profile sulfatase specificity. "High Activity" indicates the preferred substrate for that enzyme, leading to a more rapid rate of hydrolysis.

The data clearly indicates that the sulfatase from Helix pomatia exhibits a marked preference for the 3-sulfated glucosaminide, making this compound a highly specific substrate for assays involving this or enzymes with similar specificity. Conversely, sulfatases from Patella vulgata, abalone, and Pseudomonas aeruginosa show preference for other isomers, demonstrating the importance of selecting the correct sulfated substrate to ensure assay specificity.

In addition to sulfatases, the specificity of fungal β-N-acetylhexosaminidases has also been investigated. Out of 24 such enzymes, only the one from Penicillium chrysogenum was capable of hydrolyzing the 3-sulfated p-nitrophenyl glycoside, further underscoring the unique enzymatic recognition of the 3-O-sulfate group on glucosamine.

Experimental Protocols

General Protocol for a Colorimetric Sulfatase Assay

This protocol is adapted from standard procedures for arylsulfatase assays and can be applied using a 3-O-sulfated p-nitrophenyl-glucosamine substrate. The principle lies in the enzymatic release of p-nitrophenol (for p-nitrophenyl substrates) or p-nitrocatechol (for p-nitrocatechol substrates), which are yellow-colored compounds that can be quantified by measuring absorbance at a specific wavelength.[3][4][5]

Materials:

  • Enzyme solution (e.g., purified sulfatase)

  • Substrate solution: p-nitrophenyl-β-D-glucosaminide 3-sulfate (or other isomers for comparison) dissolved in assay buffer.

  • Assay Buffer: Typically a buffer with a pH optimum for the specific enzyme (e.g., 100 mM sodium acetate, pH 5.0).

  • Stop Solution: A solution to terminate the reaction and develop the color (e.g., 1 N NaOH).

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer. Create a standard curve using known concentrations of p-nitrophenol.

  • Reaction Setup: In a 96-well plate, add a defined volume of the enzyme solution to each well. Include a blank control with buffer instead of the enzyme.

  • Initiation: Start the reaction by adding a specific volume of the substrate solution to each well.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Termination and Color Development: Stop the reaction by adding the stop solution. This will also induce a color change in the wells where the substrate has been hydrolyzed.

  • Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 400-420 nm for p-nitrophenol, 515 nm for p-nitrocatechol) using a microplate reader.[3]

  • Calculation: Determine the amount of product released by comparing the absorbance values to the standard curve. Calculate the enzyme activity, typically expressed in units/mg of protein.

Visualizing Experimental Workflow and Signaling Context

Experimental Workflow for Sulfatase Specificity Assay

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Reaction Incubate Enzyme with Substrates Enzyme->Reaction Substrates GlcN-2S GlcN-3S GlcN-4S GlcN-6S Substrates->Reaction Buffer Assay Buffer Buffer->Reaction Stop Stop Reaction & Develop Color Reaction->Stop Measure Measure Absorbance Stop->Measure Calculate Calculate Activity Measure->Calculate Compare Compare Specificity Calculate->Compare signaling_pathway cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cell Intracellular HSPG Heparan Sulfate Proteoglycan (with 3-O-sulfated GlcN) Sulfatase Specific Sulfatase (e.g., Arylsulfatase G) HSPG->Sulfatase desulfation at 3-O position Binding Binding HSPG->Binding NoBinding No Binding HSPG->NoBinding GF Growth Factor GF->Binding GF->NoBinding GFR Growth Factor Receptor Activation Receptor Activation GFR->Activation Signaling Downstream Signaling (e.g., MAPK pathway) Sulfatase->HSPG Binding->GFR Presents GF to Receptor Activation->Signaling

References

Validating "Glucosamine 3-sulfate" as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly in chromatographic and mass spectrometric assays, the use of a suitable internal standard is paramount for achieving accurate and reproducible quantification. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. This guide provides a comprehensive comparison to validate the potential use of "Glucosamine 3-sulfate" as an internal standard, particularly for the analysis of glucosamine (B1671600) and related compounds. As direct experimental data on its use as an internal standard is limited, this guide offers an indirect validation by comparing its physicochemical properties against the ideal characteristics of an internal standard and the performance of established alternatives.

Suitability of this compound as an Internal Standard: An Indirect Validation

An ideal internal standard should be a stable, pure compound that is structurally similar to the analyte but not naturally present in the sample. It should also exhibit similar behavior during sample extraction, derivatization, and analysis.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₆H₁₃NO₈S--INVALID-LINK--
Molecular Weight 259.23 g/mol --INVALID-LINK--, --INVALID-LINK--
Form Powder--INVALID-LINK--
Solubility Soluble in water (0.25% solution)--INVALID-LINK--
Optical Activity [α]/D 55.0±2.0--INVALID-LINK--

Based on these properties, "this compound" possesses characteristics that could make it a suitable internal standard for the analysis of glucosamine. Its structure is very similar to glucosamine, differing by the presence of a sulfate (B86663) group. This structural similarity suggests it would likely exhibit comparable extraction efficiency and chromatographic behavior. Furthermore, it is a commercially available, solid compound, which facilitates the preparation of standard solutions. However, its natural occurrence in biological samples would need to be carefully assessed for the specific matrix being analyzed.

Comparison with Alternative Internal Standards

Several compounds have been successfully used as internal standards for the quantification of glucosamine and other monosaccharides. This section compares "this compound" with three such alternatives: Tolterodine (B1663597) Tartrate , ¹³C-labeled D-Glucosamine , and L-Rhamnose .

Quantitative Performance Data

The following table summarizes the performance of the alternative internal standards based on published experimental data. Due to the lack of direct studies, the performance of "this compound" as an internal standard is not available.

ParameterThis compoundTolterodine Tartrate¹³C-labeled D-GlucosamineL-Rhamnose
Recovery Not Available>88.6%[1]>90%[2]69.01-108.96%[3][4]
Matrix Effect Not AvailableNo significant matrix effect observed[1]No matrix effect detected[2]Minimal matrix effect[5]
Reproducibility (Precision) Not AvailableIntra-day and inter-day precision <15%[1]Intra- and inter-day precision <15%Intra-day and inter-day precision ≤ 5.49%[3][4]
Linearity (r²) Not Available>0.99[1]>0.99>0.995[3][4]
Structural Similarity to Glucosamine HighLowHigh (Isotopically Labeled)Moderate
Potential for Endogenous Presence PossibleNoNoNo

Tolterodine Tartrate has been effectively used in LC-MS/MS methods for glucosamine analysis, demonstrating good recovery and no significant matrix effects.[1] Its main drawback is the low structural similarity to glucosamine.

¹³C-labeled D-Glucosamine represents an ideal internal standard for mass spectrometry-based methods. Being an isotopically labeled analog, it co-elutes with the analyte and experiences identical matrix effects, leading to high accuracy and precision.[2]

L-Rhamnose has been employed as an internal standard for the HPLC analysis of a variety of monosaccharides, showing good linearity and reproducibility.[3][4] Its structural similarity to glucosamine is moderate.

Experimental Protocols

Below is a detailed experimental protocol for the LC-MS/MS analysis of glucosamine in human plasma using Tolterodine Tartrate as an internal standard, adapted from a validated method.[6]

Materials and Reagents
Standard and Sample Preparation
  • Stock Solutions: Prepare stock solutions of glucosamine hydrochloride and tolterodine tartrate in water.

  • Working Solutions: Prepare working standard solutions of glucosamine by serial dilution of the stock solution with water. Prepare the internal standard working solution in water.

  • Plasma Sample Preparation:

    • To a 0.4 mL aliquot of human plasma, add 40 µL of the internal standard working solution.

    • Add acetonitrile to precipitate proteins.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a clean tube.

    • Add borate buffer and the OPA/3-MPA derivatizing reagent.

    • Incubate to allow for derivatization.

LC-MS/MS Conditions
  • LC System: Agilent 1200 series HPLC

  • Column: Phenomenex ODS column (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with a mixture of methanol and an aqueous solution containing 0.2% ammonium acetate and 0.1% formic acid.

  • Flow Rate: 1 mL/min

  • Injection Volume: 25 µL

  • MS System: Applied Biosystems API 4000 triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Monitoring: Multiple Reaction Monitoring (MRM)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for validating the use of an internal standard in an analytical method.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_data Data Analysis prep_sample Prepare Blank Matrix Samples spike_analyte Spike with Analyte & Internal Standard prep_sample->spike_analyte extraction Sample Extraction/Cleanup spike_analyte->extraction injection Inject into LC-MS/MS extraction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration linearity Linearity & Range accuracy Accuracy (Recovery) precision Precision (Reproducibility) matrix_effect Matrix Effect stability Stability ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification ratio_calc->quantification quantification->linearity quantification->accuracy quantification->precision quantification->matrix_effect quantification->stability

Internal Standard Validation Workflow

Conclusion

References

Unraveling the Molecular Tapestry: A Comparative Transcriptomic Guide to Glucosamine Isomers in Chondrocytes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of different glucosamine (B1671600) isomers on chondrocytes is paramount in the quest for effective osteoarthritis therapeutics. This guide provides an objective comparison of the transcriptomic impact of common glucosamine isomers, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.

Glucosamine, a naturally occurring amino sugar, is a widely used dietary supplement for osteoarthritis, though its precise mechanism of action and the differential effects of its various salt forms and isomers remain a subject of active investigation. This guide delves into the comparative transcriptomics of chondrocytes—the sole cellular component of cartilage—when treated with different glucosamine isomers, primarily focusing on glucosamine sulfate (B86663), glucosamine hydrochloride, and N-acetylglucosamine. By examining the changes in gene expression, we can illuminate the distinct biological pathways these compounds modulate, offering insights into their potential chondroprotective effects.

Comparative Analysis of Gene Expression Changes

The transcriptomic response of chondrocytes to glucosamine treatment is multifaceted, influencing genes involved in inflammation, extracellular matrix (ECM) synthesis and degradation, and cellular signaling. The following table summarizes key gene expression changes observed in chondrocytes following treatment with different glucosamine isomers, as reported in various studies. It is important to note that experimental conditions such as cell source (primary human, bovine, rat), culture model (monolayer, explant), and stimulus (e.g., Interleukin-1β) can influence the observed outcomes.

Gene Target Glucosamine Sulfate (GlcN-S) Glucosamine Hydrochloride (GlcN-HCl) N-acetylglucosamine (GlcNAc) Key Function References
Catabolic Genes
MMP-3↓ (inhibition of IL-1β induced expression)↓ (inhibition of IL-1β induced expression)No significant effect reportedMatrix metalloproteinase, degrades collagen and proteoglycans[1]
MMP-13↓ (inhibition of IL-1β induced expression)↓ (inhibition of IL-1β induced expression)No significant effect reportedCollagenase, degrades type II collagen[1]
ADAMTS-4↓ (inhibition of IL-1β induced expression)↓ (inhibition of IL-1β induced expression)No significant effect reportedAggrecanase, degrades aggrecan[2]
ADAMTS-5↓ (inhibition of IL-1β induced expression)↓ (inhibition of IL-1β induced expression)No significant effect reportedAggrecanase, degrades aggrecan[2]
Inflammatory Genes
COX-2↓ (inhibition of IL-1β induced expression)↓ (inhibition of IL-1β induced expression)No significant effect reportedPro-inflammatory enzyme[3]
iNOS↓ (inhibition of IL-1β induced expression)↓ (inhibition of IL-1β induced expression)No significant effect reportedProduces nitric oxide, a pro-inflammatory mediator[3]
NF-κB pathway↓ (inhibition of IL-1β induced activation)↓ (inhibition of IL-1β induced activation)No significant effect reportedKey inflammatory signaling pathway[3][4]
Anabolic Genes
Aggrecan (ACAN)↑ or No Change (dose-dependent)↑ or No Change (dose-dependent)↑ (stimulates synthesis)Major proteoglycan in cartilage ECM[1][5][6]
Collagen, Type II (COL2A1)↑ or No Change (dose-dependent)↑ or No Change (dose-dependent)No significant effect reportedMajor collagenous component of cartilage ECM[5][7]
SOX9No significant effect on IL-1β treated cells↓ (in IL-1β treated cells)No significant effect reportedMaster transcription factor for chondrogenesis[1]
HAS-2No significant effect reportedNo significant effect reported↑ (upregulation of expression)Hyaluronan synthase 2, involved in hyaluronan synthesis[6]
PeriostinNo significant effect reportedNo significant effect reported↓ (downregulated expression in OA model)Involved in cartilage degradation[8]
Lipocalin 2No significant effect reportedNo significant effect reported↑ (upregulated expression in OA model)Involved in chondrocyte proliferation and differentiation[8]

Note: The direction of change (↑ for upregulation, ↓ for downregulation) is indicated. The effects can be dose-dependent and may vary based on the experimental model.

Experimental Protocols

A standardized and well-documented experimental protocol is crucial for the reproducibility and comparison of transcriptomic studies. Below are detailed methodologies for key experiments cited in the comparison of glucosamine isomers.

Chondrocyte Culture and Treatment
  • Cell Source: Primary articular chondrocytes are isolated from human, bovine, or rat cartilage tissue obtained from joints. For in vitro studies, immortalized human chondrocyte cell lines like C-28/I2 can also be used.[9]

  • Culture Conditions: Chondrocytes are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.[10]

  • Inflammatory Challenge (Optional): To mimic osteoarthritic conditions, chondrocytes are often stimulated with pro-inflammatory cytokines, most commonly Interleukin-1β (IL-1β) at a concentration of 1-10 ng/mL.[1][11]

  • Glucosamine Isomer Treatment: Glucosamine hydrochloride (GlcN-HCl), glucosamine sulfate (GlcN-S), or N-acetylglucosamine (GlcNAc) are dissolved in culture medium and added to the cells at various concentrations (typically ranging from 0.1 mM to 20 mM).[1][12] Cells are incubated with the isomers for a specified period (e.g., 24-48 hours) before RNA extraction.

RNA Extraction and Transcriptomic Analysis
  • RNA Isolation: Total RNA is extracted from chondrocyte cultures using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

  • Transcriptomic Profiling:

    • Microarray Analysis: Gene expression profiling can be performed using microarray platforms (e.g., Affymetrix, Agilent). Labeled cRNA is hybridized to the microarray chips, which are then scanned to detect the signal intensity for each probe set.[8][11]

    • RNA Sequencing (RNA-seq): A more modern and comprehensive approach, RNA-seq involves the construction of cDNA libraries from the extracted RNA, followed by high-throughput sequencing. The resulting sequence reads are then aligned to a reference genome to quantify the expression level of each gene.[13]

  • Data Analysis:

    • Differential Gene Expression: Statistical analysis is performed to identify genes that are significantly differentially expressed between treatment groups (e.g., control vs. glucosamine isomer, IL-1β vs. IL-1β + glucosamine isomer). A fold-change and p-value or false discovery rate (FDR) cutoff are typically applied.

    • Pathway and Gene Ontology (GO) Analysis: Differentially expressed genes are subjected to pathway analysis (e.g., using KEGG or Reactome databases) and GO analysis to identify enriched biological processes, molecular functions, and cellular components. This helps to understand the broader biological impact of the glucosamine isomer treatment.

Visualizing the Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for comparative transcriptomics and a key signaling pathway affected by glucosamine isomers.

Experimental_Workflow cluster_cell_culture Chondrocyte Culture & Treatment cluster_analysis Transcriptomic Analysis cluster_outcome Outcome A Chondrocyte Isolation (e.g., Human, Bovine) B Cell Culture & Expansion A->B C Inflammatory Stimulus (e.g., IL-1β) B->C D Treatment with Glucosamine Isomers C->D E RNA Extraction D->E F RNA Sequencing (RNA-seq) E->F G Bioinformatic Analysis (Differential Expression, Pathway Analysis) F->G H Identification of Differentially Expressed Genes G->H I Comparative Analysis of Isomer Effects H->I

A typical experimental workflow for comparative transcriptomics of chondrocytes.

NFkB_Signaling_Pathway cluster_pathway NF-κB Signaling Pathway in Chondrocytes cluster_legend Legend IL1B IL-1β IL1R IL-1 Receptor IL1B->IL1R IKK IKK Complex IL1R->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory & Catabolic Gene Expression (MMPs, COX-2, iNOS) Glucosamine Glucosamine (Sulfate & HCl) Glucosamine->IKK inhibits Activation Activation --> Inhibition Inhibition --|

Inhibitory effect of glucosamine on the NF-κB signaling pathway.

Conclusion

The comparative transcriptomic analysis of chondrocytes treated with different glucosamine isomers reveals both overlapping and distinct molecular effects. Both glucosamine sulfate and glucosamine hydrochloride demonstrate a capacity to counteract the inflammatory and catabolic effects induced by IL-1β, primarily through the inhibition of the NF-κB signaling pathway and the downregulation of key matrix-degrading enzymes. N-acetylglucosamine, on the other hand, shows a more pronounced effect on the synthesis of certain extracellular matrix components like hyaluronan and may regulate a different set of genes involved in cartilage homeostasis.

These findings underscore the importance of considering the specific glucosamine isomer in both basic research and clinical applications. For drug development professionals, the distinct transcriptomic signatures of these isomers may offer opportunities for targeted therapeutic strategies in the management of osteoarthritis. Further head-to-head, high-throughput sequencing studies are warranted to build a more comprehensive and directly comparable dataset, which will be invaluable in elucidating the full therapeutic potential of each glucosamine isomer.

References

Safety Operating Guide

Proper Disposal of Glucosamine 3-Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of glucosamine (B1671600) 3-sulfate, safeguarding both personnel and the environment. Adherence to these protocols is critical for maintaining a safe laboratory setting and complying with regulatory standards.

Personal Protective Equipment (PPE) and Handling

Before handling glucosamine 3-sulfate, it is imperative to be equipped with the appropriate personal protective equipment. The substance is generally not classified as hazardous, but it can cause skin and eye irritation upon contact.[1] Inhalation of dust should be minimized.[1][2]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Hand Protection Impervious GlovesWear appropriate protective gloves to prevent skin exposure.
Body Protection Lab CoatWear appropriate protective clothing to prevent skin exposure.
Respiratory Protection Dust RespiratorUse an approved/certified respirator or equivalent, especially when generating dust.

Handle this compound in a well-ventilated area to minimize dust inhalation.[2][3] Standard good laboratory practices should be followed, including avoiding eating, drinking, or smoking in the handling area. Always wash hands thoroughly with soap and water after handling.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Spill Cleanup Steps:

  • Evacuate and Secure: For major spills, clear the area of all personnel and move upwind.[2] Alert emergency responders and inform them of the location and nature of the hazard.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spillage from entering drains, sewers, or water courses.[2][4][5]

  • Cleanup:

    • Use dry cleanup procedures to avoid generating dust.[2]

    • Carefully sweep, shovel, or vacuum up the spilled material.[2][3][6] Consider using explosion-proof vacuum cleaners that are grounded.[2]

    • Place the collected residue into a clean, dry, sealable, and properly labeled container for disposal.[2][3][6]

  • Decontamination: After the material has been collected, clean the spill area. If drains or waterways are contaminated, notify emergency services immediately.[2]

Disposal Procedures

All waste, including spilled material and empty containers, must be handled in accordance with local, state, and federal regulations.[2] Do not dispose of this compound in standard waste streams or down the drain.

Recommended Disposal Methods:

MethodDescription
Licensed Landfill Dispose of the solid waste by burial in a licensed landfill.[2]
Incineration Incinerate in a licensed facility. It may be necessary to mix the material with a suitable combustible solvent.[2][4]
Recycling Consult the manufacturer for potential recycling options.[2]

Decontaminate empty containers before disposal.[2] Ensure all label safeguards are observed until the containers are cleaned or destroyed.[2]

Hazard Summary

While not classified as a hazardous substance, it is important to be aware of the potential hazards associated with this compound.

HazardDescription
Health Hazards May cause skin and eye irritation.[1] Inhalation of dust can be irritating.
Fire and Explosion Fine dust dispersed in the air in sufficient concentrations can create a potential dust explosion hazard in the presence of an ignition source.[5][7]
Incompatibilities Avoid contact with strong oxidizing agents.[2][3]
Hazardous Decomposition Combustion may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides.[1][3][6]

Disposal Workflow

G cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Disposal Path PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Ventilation Ensure Adequate Ventilation PPE->Ventilation Collect Collect Waste this compound Ventilation->Collect Label Place in a Labeled, Sealable Container Collect->Label Consult Consult Local, State, & Federal Regulations Label->Consult Landfill Licensed Landfill Consult->Landfill Option 1 Incineration Licensed Incineration Consult->Incineration Option 2

Caption: Disposal workflow for this compound.

Spill Response Logic

G cluster_minor Minor Spill cluster_major Major Spill spill Spill Occurs assess Assess Spill Size spill->assess ppe_minor Don PPE assess->ppe_minor Minor evacuate Evacuate Area & Move Upwind assess->evacuate Major cleanup_minor Sweep/Vacuum into Labeled Container ppe_minor->cleanup_minor decon_minor Decontaminate Area cleanup_minor->decon_minor alert Alert Emergency Responders evacuate->alert

Caption: Decision tree for responding to a this compound spill.

References

Essential Safety and Logistical Information for Handling Glucosamine 3-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling Glucosamine 3-sulfate, particularly in its solid, powdered form, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.[1]Protects eyes from airborne dust particles and accidental splashes.
Hand Protection Nitrile gloves. Ensure gloves are inspected before use.Provides a barrier against skin contact. Nitrile is a common and effective material for handling many chemical powders.
Respiratory Protection Type N95 (US) or equivalent dust respirator.[2] Recommended when handling the powder outside of a ventilated enclosure.Prevents inhalation of fine dust particles, which can cause respiratory irritation.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Operational Plan: Laboratory Handling Procedure

Adherence to a standardized operational plan is crucial for the safe handling of this compound. The following step-by-step guidance outlines the best practices for its use in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.[1] For procedures that may generate dust, it is highly recommended to use a chemical fume hood or a ventilated balance enclosure.
  • Ensure that an eyewash station and safety shower are readily accessible.
  • Before starting, ensure all necessary PPE is donned correctly.

2. Handling the Compound:

  • When weighing the solid compound, handle it carefully to avoid creating dust.
  • Use appropriate tools (e.g., spatulas) for transferring the powder.
  • Keep the container with this compound tightly sealed when not in use.[1]
  • Avoid eating, drinking, or smoking in the area where the chemical is handled.[1]

3. In Case of a Spill:

  • For minor spills, carefully sweep or vacuum the solid material. Avoid dry sweeping that can generate dust.[1]
  • Place the collected material into a sealed, labeled container for disposal.
  • Clean the spill area with a wet cloth or paper towels and dispose of the cleaning materials in the designated chemical waste.

4. Personal Hygiene:

  • Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
  • Remove and launder contaminated lab coats separately from other clothing.[1]

Experimental Workflow: Analysis of Heparan Sulfate (B86663)

This compound is often used as a reference standard in the analysis of heparan sulfate, a complex polysaccharide involved in many biological processes.[3] The following diagram illustrates a typical experimental workflow for such an analysis.

G cluster_preparation Sample Preparation cluster_analysis LC-MS Analysis cluster_standard Standard Preparation sample Biological Sample (e.g., tissue, cells) extraction Extraction of Heparan Sulfate sample->extraction digestion Enzymatic Digestion with Heparin Lyases extraction->digestion lc_separation Liquid Chromatography Separation digestion->lc_separation Inject Digested Sample ms_detection Mass Spectrometry Detection lc_separation->ms_detection data_analysis Data Analysis and Comparison ms_detection->data_analysis Acquire Data g3s_standard This compound Standard Solution g3s_standard->lc_separation Inject Standard

Caption: A typical workflow for the analysis of heparan sulfate using this compound as a reference standard.

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of unused or waste this compound in a clearly labeled, sealed container.

    • This chemical waste should be handled by a licensed waste disposal company.

    • Do not dispose of the chemical down the drain or in the regular trash.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered chemical waste.

    • Place these items in a designated, sealed waste bag or container for chemical waste.

  • Regulatory Compliance:

    • All disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Quantitative Safety Data

The following table provides available quantitative safety data for Glucosamine sulfate. It is important to note that specific data for the 3-sulfate isomer is limited, and these values for the general sulfate form should be used as a conservative reference.

Data PointValueSpeciesNotes
LD50 (Oral) > 5,000 mg/kgMouseThe lethal dose for 50% of the test population. A high value suggests low acute toxicity.
Occupational Exposure Limits (OELs) No established PELs or TLVs.[2][4]N/ANo specific Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH have been established for Glucosamine sulfate.[2][4]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.